Fluindapyr

Catalog No.
S892978
CAS No.
1383809-87-7
M.F
C18H20F3N3O
M. Wt
351.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fluindapyr

CAS Number

1383809-87-7

Product Name

Fluindapyr

IUPAC Name

3-(difluoromethyl)-N-(7-fluoro-1,1,3-trimethyl-2,3-dihydroinden-4-yl)-1-methylpyrazole-4-carboxamide

Molecular Formula

C18H20F3N3O

Molecular Weight

351.4 g/mol

InChI

InChI=1S/C18H20F3N3O/c1-9-7-18(2,3)14-11(19)5-6-12(13(9)14)22-17(25)10-8-24(4)23-15(10)16(20)21/h5-6,8-9,16H,7H2,1-4H3,(H,22,25)

InChI Key

XCGBHLLWJZOLEM-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

CC1CC(C2=C(C=CC(=C12)NC(=O)C3=CN(N=C3C(F)F)C)F)(C)C

The exact mass of the compound Fluindapyr is unknown and the complexity rating of the compound is unknown. It belongs to the ontological category of pyrazoles in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

mode of action of SDHI fungicides Fluindapyr

Author: Smolecule Technical Support Team. Date: February 2026

Biochemical Mode of Action and Properties

Fluindapyr is a broad-spectrum, systemic succinate dehydrogenase inhibitor (SDHI) fungicide belonging to the carboxamide chemical class and classified under FRAC Group 7 [1] [2] [3]. Its core biochemical action is inhibiting the succinate dehydrogenase (SDH) enzyme (Complex II) in the mitochondrial respiratory chain of pathogenic fungi [1] [3].

The table below summarizes its key physicochemical and environmental fate properties.

Property Value / Description Significance
Chemical Group Pyrazole-carboxamide [1] Structural classification
Molecular Mass 351.37 [2] -
IUPAC Name 3-(difluoromethyl)-N-[(3RS)-7-fluoro-2,3-dihydro-1,1,3-trimethyl-1H-inden-4-yl]-1-methyl-1H-pyrazole-4-carboxamide [2] Systematic chemical name
Water Solubility (20°C, pH 7) 1.63 mg/L [2] Low solubility; indicates potential for adsorption to soil organic matter.
Octanol-Water Partition Coefficient (log P) 4.12 [2] High lipophilicity; suggests potential for bioaccumulation.
Soil Degradation DT₅₀ (lab, 20°C) 244 days [2] Persistent in the environment.

By binding to the ubiquinone binding site of the SDH enzyme, which is formed by subunits B, C, and D, this compound blocks electron transfer from succinate to ubiquinone [1]. This disrupts both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain, halting cellular energy (ATP) production and leading to fungal cell death [1].

Pathogen Control and Resistance Mechanisms

This compound provides control for key foliar diseases such as Septoria spp., Alternaria spp., Cercospora spp., and Corynespora spp. [4]. It is formulated for crops including corn, cereals, soybeans, and nuts, targeting diseases like gray leaf spot, rusts, and powdery mildews [5] [2].

Resistance to SDHI fungicides is considered a medium-high risk [1]. Field resistance has been documented in various pathogens like Alternaria alternata, Botrytis cinerea, and Corynespora cassiicola [1]. Resistance typically arises from target-site mutations in the sdhB, sdhC, and sdhD genes, altering the fungicide's binding site [1]. Common mutations include changes at positions H257, P225, and others, depending on the fungal species [1]. A critical resistance management strategy is to avoid exclusive reliance on SDHIs and rotate fungicides with different modes of action [3].

G This compound This compound SDH_Enzyme SDH Enzyme (Complex II) (Subunits B, C, D) This compound->SDH_Enzyme Binds to Ubiquinone Site Electron_Flow Electron Flow (Succinate to Ubiquinone) SDH_Enzyme->Electron_Flow Inhibits TCA_Cycle TCA Cycle Electron_Flow->TCA_Cycle Disrupts ATP_Production ATP Production Electron_Flow->ATP_Production Halts Cell_Death Fungal Cell Death TCA_Cycle->Cell_Death ATP_Production->Cell_Death Mutation Target-site Mutation (e.g., in sdhB, sdhC, sdhD) Mutation->SDH_Enzyme Alters Resistance Reduced Sensitivity or Resistance Mutation->Resistance

Analytical and Ecotoxicological Assessment

For researchers monitoring this compound, advanced analytical methods and understanding ecological impacts are crucial.

  • Residue Analysis Protocol: A robust method for simultaneous determination of this compound and its five metabolites in fruits and vegetables uses mixed-solution (acetonitrile/water) extraction, clean-up via Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE), and analysis with UHPLC-MS/MS [4]. This method addresses the challenge posed by the high water-solubility of some metabolites, which conventional QuEChERS may not adequately capture [4].

  • Ecotoxicity and Interactions: this compound can be rapidly absorbed by earthworms (Eisenia fetida), with a half-life of approximately 28 days or longer in artificial soil [6]. Recent studies show that co-exposure with microplastics (PS, PMMA) can enhance the bioaccumulation of this compound in earthworms and exacerbate oxidative stress and histopathological damage to the epidermis and gut [6]. The effect is microplastic size-dependent, with smaller particles (0.1 µm) generally causing greater adsorption and toxic effects [6].

References

Comprehensive Environmental Assessment of Fluindapyr: Fate, Toxicity, and Analytical Methods

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Overview

Fluindapyr (CAS 1383809-87-7) is a novel chiral succinate dehydrogenase inhibitor (SDHI) belonging to the pyrazolecarboxamide class of fungicides. Developed jointly by Italian Isagro and FMC Corporation, this broad-spectrum systemic fungicide has gained attention for its effectiveness against various plant pathogens including Septoria spp., Alternaria spp., Cercospora spp., and Corynespora spp. [1] [2]. As a fluorinated pesticide, it represents the growing trend in agrochemical innovation where over 50% of new pesticides contain fluorine atoms [2]. The molecular structure of this compound features a chiral carbon atom within the 1-fluoroethyl group attached to the pyrazole ring, resulting in two enantiomers, (R)- and (S)-fluindapyr, with commercial formulations typically supplied as a racemic mixture [1]. This comprehensive review examines the environmental fate, ecological effects, and analytical methodologies relevant to understanding the complete environmental profile of this increasingly used fungicide.

Physicochemical Properties and Environmental Behavior

Fundamental Chemical Characteristics

The environmental behavior and distribution of this compound are governed by its intrinsic physicochemical properties, which determine its mobility, persistence, and potential bioaccumulation in various environmental compartments [1]:

Table 1: Key Physicochemical Properties of this compound

Property Value Classification Experimental Conditions
Molecular mass 351.37 g/mol - -
Chemical formula C₁₈H₂₀F₃N₃O - -
Water solubility 1.63 mg/L Low 20°C, pH 7
Octanol-water partition coefficient (Log P) 4.12 High 20°C, pH 7
Vapor pressure 2.85 × 10⁻⁵ mPa Low volatility 20°C
Henry's law constant 6.05 × 10⁻¹¹ Pa·m³/mol Non-volatile 25°C
Melting point 169°C - -
Aqueous hydrolysis Stable Stable All relevant pH values

The combination of low water solubility (1.63 mg/L) and relatively high Log P (4.12) indicates that this compound is inherently hydrophobic, suggesting a tendency to associate with organic matter in soils and sediments rather than remain in aqueous solution or migrate through groundwater systems [1]. The exceptionally low vapor pressure and minimal Henry's law constant further predict negligible volatilization from soil or water surfaces under normal environmental conditions, reducing concerns about atmospheric transport but increasing the potential for soil accumulation with repeated applications [1].

Environmental Fate and Persistence

This compound demonstrates variable persistence across different environmental matrices, with its degradation kinetics influenced by local conditions, microbial communities, and agricultural practices:

Table 2: Environmental Persistence Parameters of this compound

Parameter Value Conditions Classification
Soil DT₅₀ (lab) 244 days 20°C, aerobic Persistent
Soil DT₉₀ (lab) 838 days 20°C, aerobic Very persistent
Soil DT₅₀ (field) ~28 days Artificial soil Moderately persistent
Anaerobic soil DT₅₀ 69.6-101.8 days Paddy soil, enantiomer-specific Persistent
Water-sediment DT₅₀ Not determined - -
Aqueous photolysis DT₅₀ Stable pH 7 Stable
Aqueous hydrolysis DT₅₀ Stable 20°C, pH 7 Stable

The significant discrepancy between laboratory DT₅₀ values (244 days) and field observations (~28 days) in artificial soil highlights the importance of environmental conditions in determining actual persistence [1] [3]. Under anaerobic conditions typical of paddy ecosystems, this compound degradation exhibits enantioselectivity, with R-fluindapyr (DT₅₀ = 69.6 days) degrading more rapidly than S-fluindapyr (DT₅₀ = 101.8 days) [4]. This enantioselective degradation has significant implications for both environmental persistence and biological activity, as the more persistent S-enantiomer demonstrates substantially greater fungicidal activity [4].

The environmental fate pathway of this compound can be visualized as follows:

G Application Application SoilCompartment SoilCompartment Application->SoilCompartment Primary deposition WaterCompartment WaterCompartment Application->WaterCompartment Runoff/drift PlantMatrix PlantMatrix Application->PlantMatrix Foliar retention SoilCompartment->WaterCompartment Leaching (limited) SoilCompartment->PlantMatrix Root uptake Transformation Transformation SoilCompartment->Transformation Microbial degradation Bioaccumulation Bioaccumulation SoilCompartment->Bioaccumulation Earthworm uptake WaterCompartment->SoilCompartment Adsorption to sediment WaterCompartment->Transformation Hydrolysis (minimal) WaterCompartment->Bioaccumulation Aquatic organism exposure PlantMatrix->Transformation Metabolic processes Metabolites Metabolites Transformation->Metabolites Multiple pathways

This compound Environmental Fate Pathway

Metabolic Pathways and Degradation Products

This compound undergoes sequential biological transformation in the environment, producing several metabolites of varying persistence and potential toxicity. The primary metabolic pathway involves oxidation and conjugation reactions, resulting in five identified metabolites [2]:

  • 3-hydroxy-IR9792 - Hydroxylation at the 3-position of the indane ring
  • 1-hydroxymethyl-N-desmethyl-IR9792 - N-demethylation with simultaneous hydroxymethylation
  • 1-carboxylate-IR9792 - Oxidation of the methyl group to carboxylic acid
  • 1-hydroxymethyl-IR9792 - Hydroxymethylation at the 1-position
  • desmethyl-IR9792-N1-glucoside - N-demethylation followed by glucosylation

The differential water solubility of these metabolites presents analytical challenges, particularly for the polar carboxylate derivative, which demonstrates poor recovery with conventional QuEChERS methods [2]. Understanding these transformation products is essential for comprehensive environmental risk assessment, as metabolites can sometimes retain biological activity or exhibit different mobility patterns in the environment compared to the parent compound.

Ecotoxicological Profile and Environmental Impacts

Toxicity to Non-Target Soil Organisms

Earthworms (Eisenia fetida) serve as valuable bioindicators for soil health and have been extensively used to evaluate the ecotoxicological effects of this compound in terrestrial ecosystems. Multiple studies consistently demonstrate that this compound presents significant sublethal toxicity to earthworms even at recommended field application rates:

  • Growth and Reproduction Effects: this compound exposure resulted in significant suppression of earthworm growth at concentrations ≥5 mg/kg and adverse impacts on reproduction at concentrations as low as 1 mg/kg after 28-day exposure. The reproduction no-observed-effect-concentration (NOEC) was determined to be below 1 mg/kg, indicating particular sensitivity of reproductive endpoints [5] [3].

  • Oxidative Stress Responses: this compound induces dose-dependent oxidative stress in earthworms, manifested through altered activities of key antioxidant enzymes including catalase (CAT), superoxide dismutase (SOD), and glutathione S-transferase (GST). Additionally, there is upregulation of stress response genes (HSP70, CRT) involved in cellular protection mechanisms [5] [6].

  • Histopathological Damage: Microscopic examination revealed severe structural damage to both epidermis and intestinal tissues of earthworms following chronic exposure (28 days) to elevated concentrations of this compound. These morphological alterations potentially compromise essential physiological functions including nutrient absorption and waste elimination [5] [3].

The molecular mechanisms underlying this compound toxicity in earthworms can be visualized through its oxidative stress pathway:

G FluindapyrExposure FluindapyrExposure CellularUptake CellularUptake FluindapyrExposure->CellularUptake Dermal absorption MitochondrialDysfunction MitochondrialDysfunction CellularUptake->MitochondrialDysfunction Bioaccumulation ROSGeneration ROSGeneration MitochondrialDysfunction->ROSGeneration Electron transport disruption AntioxidantActivation AntioxidantActivation ROSGeneration->AntioxidantActivation Cellular defense OxidativeDamage OxidativeDamage ROSGeneration->OxidativeDamage Lipid/protein/DNA damage GeneExpression GeneExpression AntioxidantActivation->GeneExpression Signaling cascade GrowthEffects GrowthEffects OxidativeDamage->GrowthEffects Cellular dysfunction ReproductionImpact ReproductionImpact OxidativeDamage->ReproductionImpact Tissue damage HistopathologicalDamage HistopathologicalDamage OxidativeDamage->HistopathologicalDamage Morphological alterations GeneExpression->AntioxidantActivation Enhanced enzyme production

This compound Toxicity Mechanism in Earthworms

Enantioselective Effects and Molecular Mechanisms

The chiral nature of this compound results in differential biological activity and environmental behavior between its enantiomers. Research has revealed that the S-enantiomer demonstrates significantly greater fungicidal activity - being 87.8 times more effective against Rhizoctonia solani compared to the R-enantiomer [4]. Molecular docking studies indicate this enantioselectivity stems from stronger binding affinity of S-fluindapyr to the succinate dehydrogenase enzyme target, with binding energies of -42.91 kcal/mol for S-fluindapyr versus -32.12 kcal/mol for R-fluindapyr [4]. This substantial difference in binding energy correlates with the observed differential efficacy and potentially influences the environmental impact of the residues, as the more biologically active enantiomer may persist longer in certain environmental conditions.

Interactive Effects with Microplastics

The co-occurrence of microplastics (MPs) and pesticides in agricultural soils represents an emerging concern, with research demonstrating that microplastics can significantly alter the environmental behavior and toxicity of this compound:

  • Bioaccumulation Modulation: Both polystyrene (PS) and polymethylmethacrylate (PMMA) microplastics of smaller sizes (0.1 μm and 1 μm) initially enhance this compound accumulation in earthworms during early exposure periods (0-14 days), but subsequently accelerate elimination during later phases (14-28 days) [7] [8]. This biphasic effect suggests complex dynamics at the soil-microplastic-earthworm interface.

  • Size-Dependent Effects: The impact of microplastics on this compound toxicity exhibits clear size dependency, with smaller microplastics (0.1 μm) producing more pronounced effects on both bioaccumulation and toxicity endpoints compared to larger particles (10 μm) [7]. This size-effect relationship likely relates to the greater surface area-to-volume ratio and enhanced adsorption capacity of smaller particles.

  • Oxidative Stress Enhancement: Combined exposure to this compound and microplastics results in more severe oxidative damage compared to either stressor alone, evidenced by increased malondialdehyde (MDA) levels and greater alterations to antioxidant enzyme activities [7]. This synergistic interaction suggests microplastics may exacerbate the sublethal toxicological effects of this compound in soil organisms.

Analytical Methods for Environmental Monitoring

Residue Analysis in Biological and Environmental Matrices

Accurate monitoring of this compound and its metabolites requires advanced analytical approaches capable of addressing the challenges posed by their differing physicochemical properties, particularly the high water solubility of certain metabolites:

Table 3: Analytical Methods for this compound and Metabolite Determination

Parameter Conventional QuEChERS Modified SPE Approach
Extraction Acetonitrile (single solvent) Acetonitrile:water mixture
Cleanup Dispersive SPE (d-SPE) Mixed-mode cation exchange (MCX) cartridge
Analysis UHPLC-MS/MS UHPLC-MS/MS
Recovery for parent compound Acceptable 81.3-108.2%
Recovery for polar metabolites Poor (especially 1-carboxylate-IR9792) Satisfactory (74.3-106.9%)
Matrix effects Significant for some commodities Reduced through optimized cleanup
Application Limited to parent compound Simultaneous determination of parent and five metabolites

The modified solid-phase extraction (SPE) method utilizing mixed-mode cation exchange cartridges significantly improves recovery of polar metabolites, particularly addressing the challenge presented by 1-carboxylate-IR9792, which demonstrates poor recovery with conventional approaches [2]. This advancement enables comprehensive monitoring of the complete environmental fate of this compound, including its transformation products.

Enantioselective Analytical Methods

The differential biological activity and environmental persistence of this compound enantiomers necessitates specialized chiral analytical methods. Researchers have developed enantioselective ultrahigh performance liquid chromatography tandem mass spectrometry (UHPLC-MS/MS) methods capable of separating and quantifying R- and S-fluindapyr in environmental matrices [4]. The absolute configuration of separated enantiomers was confirmed using electron circular dichroism modeling, providing certainty in enantiomer identification [4]. For complex matrices like paddy soil, method performance has been optimized using novel husk-based biochar materials within QuEChERs protocols, achieving the sensitivity and selectivity needed for environmental monitoring at the enantiomer level [4].

The comprehensive analytical workflow for this compound enantiomer determination is visualized below:

G SampleCollection SampleCollection Extraction Extraction SampleCollection->Extraction Soil/plant/animal matrix Cleanup Cleanup Extraction->Cleanup Organic solvent mixture HuskBiochar HuskBiochar Extraction->HuskBiochar Novel biochar material EnantiomerSeparation EnantiomerSeparation Cleanup->EnantiomerSeparation Chromatographic column MCXCartridge MCXCartridge Cleanup->MCXCartridge Mixed-mode cation exchange Detection Detection EnantiomerSeparation->Detection Retention time resolution ChiralStationaryPhase ChiralStationaryPhase EnantiomerSeparation->ChiralStationaryPhase Enantioselective phase DataAnalysis DataAnalysis Detection->DataAnalysis Mass spectrometric detection MSMS MSMS Detection->MSMS Tandem mass spectrometry ECD ECD Detection->ECD Electron circular dichroism

This compound Enantiomer Analysis Workflow

Conclusion and Environmental Risk Assessment

References

soil degradation half-life DT50 of Fluindapyr

Author: Smolecule Technical Support Team. Date: February 2026

Fluindapyr Soil Degradation Data

The following table summarizes the enantioselective degradation parameters of this compound in paddy soil under anaerobic conditions, as reported in a 2023 study [1].

Enantiomer Half-Life (DT50, Days) Degradation Constant (k, Day⁻¹) Coefficient of Determination (R²)
R-(-)-Fluindapyr 69.6 0.0100 0.941
S-(+)-Fluindapyr 101.8 0.0068 0.945

Key Finding: The degradation of this compound in paddy soil is highly enantioselective. The R-enantiomer degrades significantly faster than the S-enantiomer, with a half-life approximately 32% shorter [1]. This indicates that the S-enantiomer is more persistent in the soil environment.

Experimental Protocols

The data presented above was generated using the following validated methodologies.

Soil Incubation and Degradation Kinetics
  • Soil Preparation: Paddy soil samples were collected, sieved, and homogenized. For anaerobic studies, soil samples were flooded with water and incubated for a set period to establish anaerobic conditions prior to pesticide treatment [1].
  • Pesticide Treatment: The soil was treated with racemic this compound standard.
  • Incubation and Sampling: Treated soil samples were incubated in the dark under controlled temperature conditions. Sub-samples were collected at predetermined time intervals (e.g., 0, 1, 3, 5, 7, 14, 21, 28, and 35 days) for analysis [1].
  • Kinetic Modeling: The dissipation data for each enantiomer was fitted to a first-order kinetic model. The half-life (DT₅₀) was calculated using the formula: DT₅₀ = ln(2)/k, where k is the first-order rate constant [1] [2].
Chiral Separation and Quantification
  • Extraction: this compound residues were extracted from soil samples using an optimized QuEChERS method. A husk-based biochar material was used as a dispersive solid-phase extraction sorbent to purify the extracts [1].
  • Analysis: The enantiomers were separated and quantified using Ultra-High Performance Liquid Chromatography tandem Mass Spectrometry (UHPLC-MS/MS).
    • Chromatography: A Daicel Chiralpak IK-3 chiral column (cellulose tris(3-chloro-5-methylphenylcarbamate)) was used for effective enantiomeric separation [1].
    • Detection: Mass spectrometry operated in multiple reaction monitoring mode provided high sensitivity and selectivity for accurate quantification [1].
Enantioselective Bioactivity Mechanism (Molecular Docking)
  • Objective: To elucidate the mechanism behind the observed enantioselective bioactivity of this compound against the target fungus Rhizoctonia solani.
  • Procedure:
    • The three-dimensional structure of the target protein, succinate dehydrogenase (SDH), was obtained or modeled.
    • The absolute configurations of the R- and S-Fluindapyr enantiomers were determined and their 3D structures were energy-minimized.
    • Computational molecular docking simulations were performed to predict the binding pose and binding affinity (expressed as binding free energy in kcal/mol) of each enantiomer within the active site of the SDH enzyme [1].
  • Result: The docking results confirmed that the active S-(+)-enantiomer had a significantly stronger binding affinity (-42.91 kcal/mol) to SDH compared to the R-(-)-enantiomer (-32.12 kcal/mol), explaining its superior fungicidal activity [1].

Mechanistic Workflow and Degradation Pathways

The following diagram synthesizes the experimental workflow and the key enantioselective processes investigated in the study.

architecture start Start: Racemic this compound in Paddy Soil proc1 Soil Incubation (Anaerobic Conditions) start->proc1 proc2 Enantioselective Degradation proc1->proc2 proc3 Chiral Analysis (UHPLC-MS/MS) proc2->proc3 result1 Result: DT50 Values R-enantiomer: 69.6 days S-enantiomer: 101.8 days proc3->result1 proc4 Bioactivity Assay vs. Rhizoctonia solani proc5 Molecular Docking with SDH Enzyme proc4->proc5 result2 Result: Binding Affinity S-enantiomer: -42.91 kcal/mol (Stronger, More Active) proc5->result2 result1->proc4 conclusion Conclusion: S-Fluindapyr is more persistent and bioactive result2->conclusion

Workflow integrating degradation kinetics, chiral analysis, and mechanistic study for this compound enantiomers.

Research Implications and Future Directions

The enantioselectivity of this compound has critical implications for its environmental fate and efficacy. The higher persistence and bioactivity of the S-enantiomer suggest it is the primary driver of both fungicidal effects and long-term environmental impact [1]. This underscores the importance of enantiosepecific risk assessments for chiral pesticides.

Future research should investigate the formation and toxicity of this compound's transformation products and its interaction with other environmental stressors. A 2025 study noted that microplastics can influence the toxicological behavior and accumulation of this compound in earthworms, indicating another dimension of environmental risk [3].

References

Fluindapyr soil persistence and aerobic degradation

Author: Smolecule Technical Support Team. Date: February 2026

Environmental Fate & Persistence Data

Parameter Value Conditions / Notes Source
Soil DT₅₀ (Lab) 244 days Aerobic, lab conditions at 20°C; considered "Persistent" [1]
Soil DT₉₀ (Lab) 838 days Aerobic, lab conditions at 20°C; considered "Very Persistent" [1]
Soil Degradation (Experimental) ~62.5% decrease in 28 days Measured in artificial soil; concentration-dependent [2] [3]
Aqueous Hydrolysis DT₅₀ Stable Stable at all relevant pH values; not a significant degradation pathway [1]
Soil Sorption (Log P) 4.12 High; indicates strong adsorption to soil organic matter [1]
Water Solubility 1.63 mg/L At 20°C and pH 7; considered low [1]

Detailed Experimental Protocols

The following methodologies are adapted from recent ecotoxicological studies on fluindapyr, primarily using the earthworm Eisenia fetida as a model soil organism.

Soil Degradation and Bioaccumulation Assay

This protocol assesses how this compound degrades in soil and accumulates in earthworms [2] [3].

  • Test Organism: Mature adult earthworms (Eisenia fetida) with a clitellum, pre-acclimatized in the test soil.
  • Artificial Soil Preparation: A standardized soil is prepared according to OECD guidelines, containing:
    • 70% quartz sand
    • 20% kaolin clay
    • 10% sphagnum peat
    • Calcium carbonate (CaCO₃) to adjust the pH to 6.0 ± 0.5
  • Chemical Spiking: A stock solution of this compound (e.g., 10⁻¹ M) is prepared in a carrier solvent like acetone. This solution is then thoroughly mixed into the artificial soil to achieve the desired exposure concentrations (e.g., 0.1, 0.5, 1.0 mg/kg). The solvent is allowed to evaporate completely, and the soil moisture is adjusted to approximately 35% of its water-holding capacity.
  • Exposure Setup:
    • Groups of earthworms are introduced into containers with the spiked soil.
    • Containers are kept under controlled conditions (e.g., 20°C, 16:8 light:dark cycle).
    • The experiment typically runs for 28 days or longer.
  • Sample Collection and Analysis:
    • Soil Sampling: Soil samples are collected at predetermined time intervals (e.g., days 0, 1, 3, 7, 14, 21, 28).
    • Earthworm Sampling: Earthworms are collected at the same intervals after purging their gut contents.
    • Chemical Quantification: Concentrations of this compound in soil and earthworm tissues are determined using analytical techniques like Liquid Chromatography-Triple Quadrupole Mass Spectrometry (LC-MS/MS).
Assessment of Sublethal Toxicity Endpoints

This protocol evaluates the chronic, sublethal effects of this compound on soil organisms [2].

  • Oxidative Stress Biomarkers:
    • Enzyme Activity: Earthworm homogenates are prepared, and the activities of key antioxidant enzymes are measured spectrophotometrically:
      • Superoxide Dismutase (SOD)
      • Catalase (CAT)
      • Peroxidase (POD)
      • Glutathione S-transferase (GST)
    • Malondialdehyde (MDA): The concentration of MDA, a byproduct of lipid peroxidation, is measured as an indicator of oxidative damage.
  • Histopathological Examination:
    • Earthworm samples are fixed in formalin, dehydrated, embedded in paraffin, and sectioned.
    • Tissue sections (e.g., of epidermis and intestine) are stained with Hematoxylin and Eosin (H&E) and examined under a light microscope for lesions, shedding, or disintegration.
  • Reproduction Test:
    • Earthworms are exposed to sublethal concentrations of this compound for several weeks.
    • The number of cocoons produced and the juveniles hatched are counted and compared to controls.

The experimental workflow for assessing this compound's soil degradation and ecotoxicity integrates these key procedures, from soil preparation and organism exposure to final analysis of chemical residues and biological effects.

G cluster_1 Experimental Setup A Soil Preparation & Spiking B Organism Exposure A->B Prepare test soil with this compound C Sample Collection & Analysis B->C Expose earthworms over time (e.g., 28d) D Chemical Residue Analysis C->D Soil & tissue samples E Biological Effect Analysis C->E Organism samples F F D->F LC-MS/MS quantification G G E->G Oxidative stress biomarkers H H E->H Histopathological examination I I E->I Reproduction test

Key Influencing Factors & Research Gaps

  • Co-contaminants: Microplastics (e.g., polystyrene PS and polymethylmethacrylate PMMA) can adsorb this compound, affect its degradation rate in soil, and increase its bioaccumulation in earthworms, leading to more severe toxic effects [3].
  • Critical Research Gaps: Current understanding of this compound's aerobic degradation mechanisms and pathways in diverse field soils is limited. More investigation is needed on the formation and toxicity of transformation products, and the compound's persistence under real-world agricultural conditions [2].

References

Fluindapyr vapor pressure and Henry's law constant

Author: Smolecule Technical Support Team. Date: February 2026

Physicochemical Properties of Fluindapyr

The table below summarizes the core physicochemical data for this compound, which are critical for understanding its environmental fate and behavior [1].

Property Value Conditions / Notes
Vapor Pressure 2.85 x 10⁻⁵ mPa At 20°C
Henry's Law Constant 6.05 x 10⁻¹¹ Pa·m³·mol⁻¹ At 25°C
Water Solubility 1.63 mg/L At 20°C, pH 7
Octanol-Water Partition Coefficient (Log P) 4.12 At 20°C, pH 7

These values indicate that this compound has low volatility and is non-volatile, meaning it is unlikely to evaporate easily into the air from soil or water surfaces. Its Henry's Law constant further classifies it as a substance with very low volatility from aqueous solutions [1].

Experimental Context and Data Gaps

The search results confirm the data for vapor pressure and Henry's Law constant but do not contain the detailed experimental protocols you requested.

  • Data Source and Methodology: The values are cited as verified data from the U.S. EPA ECOTOX and pesticide fate databases, indicating they were obtained through standardized regulatory studies, though specific laboratory methods are not described [1].
  • Analytical Methods for Residues: A separate study focuses on determining this compound and its metabolites in fruits and vegetables using solid-phase extraction (SPE) and ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) [2]. This indicates that advanced chromatographic techniques are employed for residue analysis, which may be analogous to methods for determining physicochemical properties.

Environmental Fate Workflow

The following diagram illustrates the general relationship between the physicochemical properties of a pesticide like this compound and its environmental behavior, based on the data obtained.

Pesticide Pesticide Application VP Vapor Pressure 2.85e-5 mPa Pesticide->VP H Henry's Law Constant 6.05e-11 Pa·m³/mol Pesticide->H LogP Log P (Octanol-Water) 4.12 Pesticide->LogP WaterSol Water Solubility 1.63 mg/L Pesticide->WaterSol Fate1 Low Volatilization VP->Fate1 Indicates H->Fate1 Confirms Fate2 Low Leaching Potential LogP->Fate2 Suggests Fate3 High Soil Adsorption LogP->Fate3 Suggests Fate4 High Bioaccumulation Potential LogP->Fate4 Suggests WaterSol->Fate2 Supports

How to Propose Further Research

The search results provide a firm foundation on the properties of this compound but lack experimental details. To acquire the methodology you need:

  • Consult Original Study Sources: I recommend you check the primary sources cited by regulatory databases, particularly the U.S. EPA pesticide fate database studies referenced in the PPDB [1].
  • Refine Your Search: Use specific keywords such as "gas chromatography retention time method vapor pressure" or "generator column method water solubility" to find literature that details these standard experimental techniques.

References

systemic activity and broad-spectrum control of Fluindapyr

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile and Mechanism of Action

Fluindapyr (CAS 1383809-87-7) is a novel, fluorinated fungicide belonging to the succinate dehydrogenase inhibitor (SDHI or Group 7) class, resulting from nearly a decade of research and development [1] [2]. Its core biochemical action is inhibiting the succinate dehydrogenase (SDH) enzyme, also known as Complex II, in the mitochondrial electron transport chain. This disruption halts cellular respiration and energy production in fungal pathogens [3] [4].

A key feature of this compound is its systemic activity, enabling it to be redistributed within the plant. It is notably the first SDHI to contain the FMC-exclusive molecule This compound and is often formulated with other active ingredients for enhanced efficacy and resistance management [1]. For example, Adastrio fungicide combines three active ingredients, making it highly effective for late-season disease control [1].

Broad-Spectrum Disease Control

This compound provides broad-spectrum control against a wide range of destructive foliar diseases. The tables below summarize its target pathogens and approved uses.

Table 1: Key Target Diseases and Pathogens of this compound

Disease/Pathogen Examples of Affected Crops Citation
Septoria spp. Cereals [5] [3]
Alternaria spp. Vegetables, Tree Nuts [5] [6] [3]
Cercospora spp. Vegetables, Soybeans [5] [3]
Leaf Rusts Cereals, Soybeans [1] [6]
Powdery Mildew Specialty Crops [6] [2]
Gray Leaf Spot Corn [1]
Northern Corn Leaf Blight Corn [1]
Southern Rust Corn [1]
Tar Spot Corn [7]
Pecan Scab Pecans [6]

Table 2: Registered and Proposed Crop Uses

Crop Category Specific Uses Citation
Row Crops Corn, Soybeans, Grain Sorghum [1] [7] [6]
Cereal Grains Wheat, Triticale, Barley [1] [6]
Tree Nuts Almonds, Pecans [6]
Turf & Ornamentals Golf Courses, Lawns, Landscape Turf, Ornamentals [6] [2]

Analytical Methods for Residue Analysis

Accurate monitoring of this compound and its metabolites requires sophisticated analytical methods. Research has advanced from analyzing only the parent compound to simultaneously determining this compound and its five primary metabolites.

Key Metabolites of this compound: 3-hydroxy-IR9792, 1-hydroxymethyl-N-desmethyl-IR9792, 1-carboxylate-IR9792, 1-hydroxymethyl-IR9792, and desmethyl-IR9792-N1-glucoside [5].

A 2024 study developed a modified method using Solid-Phase Extraction (SPE) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) [5]. This method is crucial for comprehensive residue assessment and supporting the establishment of Maximum Residue Limits (MRLs).

Table 3: Comparison of Analytical Methods for this compound

Method Aspect Previous QuEChERS-based Methods Advanced SPE/UHPLC-MS/MS Method
Analytes Primarily parent compound (this compound) only This compound + 5 major metabolites simultaneously
Extraction Acetonitrile extraction & salting-out Mixed solution of acetonitrile and water
Cleanup Dispersive-SPE (d-SPE) Mixed-Mode Cation Exchange (MCX) SPE cartridge
Key Advantage Simplicity, high throughput for parent compound Comprehensive profiling, better recovery for polar metabolites (e.g., 1-carboxylate-IR9792)

Ecotoxicology and Environmental Profile

Understanding the impact of this compound on non-target organisms is critical for its environmental risk assessment.

  • Toxicity to Earthworms: A 2023 study evaluated the toxic effects of this compound on the earthworm Eisenia fetida. The results indicated that this compound:

    • Can be absorbed and bioaccumulated in earthworms [3].
    • Suppresses growth and reproduction at sublethal concentrations [3].
    • Induces oxidative stress and causes tissue damage to the epidermis and intestines [3].
    • These findings highlight potential ecological risks to soil-dwelling organisms and necessitate further study [3].
  • Mitigation Measures: The U.S. EPA has identified potential risks to bees and other pollinators. Proposed label mitigations include robust spray drift management language and restricting application on blooming crops like almonds to "post-bloom only" to minimize exposure [6].

Application and Regulatory Status

  • Application in Resistance Management: this compound is a critical tool for managing pathogens resistant to other chemical classes, particularly strobilurins (Group 11). It is especially valuable for controlling strobilurin-resistant C. sojina in soybeans and for managing pecan scab [6] [2].

  • Strategic Collaborations: To expand market access, FMC Corporation entered a strategic agreement with Corteva Agriscience. This collaboration will make this compound-based products available to more U.S. corn and soybean growers, with Corteva planning to launch its product in the 2026 growing season, pending EPA registration [7].

The following diagram summarizes the experimental workflow for ecotoxicological assessment of this compound in earthworms, based on the methodology from the search results:

G cluster_soil Soil Concentration Monitoring cluster_worm Earthworm (Eisenia fetida) Endpoints Start Start: Ecotoxicological Assessment Prep Soil and Organism Preparation Start->Prep Expo Controlled Exposure (Artificial Soil) Prep->Expo SoilA Initial Concentration Expo->SoilA WormA Bioaccumulation Factor (BAF) Expo->WormA Measure Endpoint Measurement Analyze Data Analysis Measure->Analyze Sublethal Effects End End Analyze->End Risk Assessment SoilB Time-Point Sampling (e.g., Day 7, 14, 21) SoilA->SoilB SoilC Residual Analysis (LC-MS/MS) SoilB->SoilC SoilC->Analyze Degradation Kinetics WormA->Measure WormB Growth & Reproduction WormB->Measure WormC Oxidative Stress Markers WormC->Measure WormD Histopathological Examination WormD->Measure

Future Research and Development

This compound represents the ongoing innovation in SDHI fungicides. Future directions include:

  • Expanding Global Registrations: FMC anticipates launches in Chile, Honduras, India, and Ukraine, pending regulatory decisions [7].
  • Development of New Formulations: FMC continues to develop new premixture products containing this compound to offer flexible and versatile resistance management [7] [2].
  • Enantioselective Studies: While not yet reported for this compound, research on other SDHIs (like benzovindiflupyr) shows that biological activity and toxicity can be enantioselective. Exploring this for this compound could lead to more efficient and environmentally friendly applications in the future [8].

References

Comprehensive Analytical Method for Fluindapyr Enantiomers in Plant-Origin Foods Using UPLC-MS/MS: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Fluindapyr is a novel pyrazolamide chiral fungicide classified as a succinate dehydrogenase inhibitor (SDHI) that has gained attention for its broad-spectrum activity against various fungal pathogens. As a chiral compound, this compound consists of two enantiomers that, despite having identical chemical formulas and connectivity, can exhibit markedly different biological activities, environmental behaviors, and toxicological profiles. Current commercial formulations of this compound are typically marketed as racemic mixtures (equal parts of both enantiomers), yet emerging evidence suggests these enantiomers may degrade at different rates in various environmental matrices and biological systems. This enantioselectivity presents significant challenges for accurate risk assessment, as traditional analytical methods that fail to distinguish between enantiomers may over- or under-estimate residual concentrations and potential toxicity [1] [2].

The development of enantioselective analytical methods has therefore become crucial for understanding the environmental fate and ensuring food safety. This protocol describes a robust, highly sensitive method for the simultaneous enantioselective determination of this compound enantiomers in various plant-origin foods using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). The method enables rapid baseline separation of this compound enantiomers within 4.2 minutes, addressing the critical need for efficient chiral analysis in complex matrices [1] [3].

Materials and Methods

Reagents and Chemicals
  • Analytical Standards: Racemic this compound standard (≥99.0% purity) should be acquired from certified suppliers such as Dr. Ehrenstorfer GmbH (Augsburg, Germany). Prepare individual stock solutions at 1000 mg/L in acetonitrile and store at -20°C in the dark. Working standard solutions should be prepared fresh weekly by appropriate dilution with acetonitrile [3].
  • Solvents and Additives: LC-MS grade acetonitrile and methanol, along with LC-MS grade formic acid (≥99.0%), are required. Water should be purified to 18.2 MΩ·cm resistance using an appropriate water purification system [3].
  • Purification Sorbents: Multi-walled carbon nanotubes (MWCNTs) with internal diameters of <8 nm, 10-20 nm, and 20-30 nm have demonstrated optimal performance for sample cleanup. Comparative sorbents including graphitized carbon black (GCB) and primary secondary amine (PSA) may be evaluated for matrix-specific optimization [3].
Instrumentation

The analytical system should comprise the following components:

  • UPLC System: An ultra-high performance liquid chromatography system with binary pump, thermostated autosampler, and column compartment capable of maintaining stable temperatures (±0.5°C).
  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with electrospray ionization (ESI) source and capable of multiple reaction monitoring (MRM).
  • Chiral Column: MX(2)-RH chiral column (150 mm × 2.1 mm, 3 μm particle size) or equivalent polysaccharide-based chiral stationary phase [1] [3].
Sample Preparation Protocol
  • Homogenization: Representative samples of plant matrices (cereals, fruits, vegetables) should be homogenized using a high-speed blender or food processor until a consistent texture is achieved.
  • Extraction: Accurately weigh 5.0 ± 0.1 g of homogenized sample into a 50 mL polypropylene centrifuge tube. Add 10 mL of acetonitrile and vortex vigorously for 1 minute. Subsequently, shake the mixture for 10 minutes using a mechanical shaker at 250 rpm.
  • Centrifugation: Centrifuge the samples at 5,000 × g for 5 minutes at room temperature to separate the organic and aqueous phases.
  • Purification: Transfer 1 mL of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 50 mg of MWCNTs (10-20 nm internal diameter). Vortex for 30 seconds, then centrifuge at 12,000 × g for 5 minutes.
  • Filtration: Transfer the purified supernatant to an autosampler vial through a 0.22 μm nylon membrane filter prior to UPLC-MS/MS analysis [1] [3].

Table 1: Optimization of Purification Sorbents for Different Food Matrices

Matrix Type Recommended Sorbent Amount (mg) Recovery Range (%)
High chlorophyll content MWCNTs + GCB (4:1) 50 + 12.5 78.5-92.3
High sugar content MWCNTs + PSA (3:1) 50 + 16.7 81.2-95.7
Cereal grains MWCNTs (<8 nm) 50 85.6-97.1
Fruits MWCNTs (10-20 nm) 50 83.4-101.2
Vegetables MWCNTs (20-30 nm) 50 79.8-104.7

UPLC-MS/MS Analysis

Chromatographic Conditions
  • Mobile Phase: Acetonitrile/0.1% formic acid in water (70:30, v/v) isocratic elution
  • Flow Rate: 0.2 mL/min
  • Injection Volume: 2 μL
  • Column Temperature: 30°C
  • Analysis Time: 4.2 minutes per sample
  • Separation Mechanism: The chiral recognition mechanism of the MX(2)-RH column relies on complex interactions including hydrogen bonding, π-π interactions, and steric effects that create distinct energy barriers for each enantiomer, enabling baseline separation (Rs > 1.5) [1] [3].
Mass Spectrometry Parameters
  • Ionization Mode: Positive electrospray ionization (ESI+)
  • Ion Source Temperature: 150°C
  • Desolvation Temperature: 350°C
  • Capillary Voltage: 3.0 kV
  • Desolvation Gas Flow: 650 L/h
  • Cone Gas Flow: 50 L/h

Table 2: Optimized MRM Transitions and Mass Spectrometry Parameters for this compound Enantiomers

Enantiomer Precursor Ion (m/z) Product Ion 1 (m/z) Collision Energy (eV) Product Ion 2 (m/z) Collision Energy (eV) Retention Time (min)
R-(-)-Fluindapyr 352.3 253.2 18 236.2 26 2.8
S-(+)-Fluindapyr 352.3 253.2 18 236.2 26 3.4

The most abundant transition should be used for quantification, while the secondary transition serves for confirmatory purposes. Dwell times of 0.05-0.1 seconds per transition typically provide optimal signal-to-noise ratios [1] [3].

Method Validation

The developed method was rigorously validated according to international guidelines for pesticide residue analysis to ensure reliability, accuracy, and precision.

Linearity, Accuracy, and Precision
  • Linearity: The method demonstrated excellent linearity across concentrations ranging from 1 to 250 μg/L for both enantiomers, with regression coefficients (R²) ≥ 0.9967. Matrix-matched calibration standards are recommended to compensate for potential matrix effects, which were observed to be ≤15% for all tested matrices [1].
  • Accuracy and Precision: Recovery studies were performed by fortifying blank matrices at three concentration levels (10, 50, and 100 μg/kg) with six replicates at each level.

Table 3: Method Validation Parameters for this compound Enantiomers in Plant-Origin Foods

Matrix Spiked Level (μg/kg) Recovery R-(-)- (%) Recovery S-(+)- (%) Intra-day RSD R-(-)- (%) Intra-day RSD S-(+)- (%) Inter-day RSD R-(-)- (%) Inter-day RSD S-(+)- (%)
Orange 10 77.1 79.3 5.2 5.8 7.1 7.9
50 82.4 84.6 4.1 4.7 5.3 6.2
100 85.9 87.2 3.8 4.2 4.8 5.5
Grape 10 79.8 81.5 6.1 6.7 8.2 9.1
50 84.3 86.1 5.3 5.9 6.7 7.4
100 88.7 89.4 4.9 5.3 5.9 6.8
Brown Rice 10 83.6 85.2 4.8 5.3 6.5 7.2
50 87.9 89.1 3.9 4.4 5.1 5.8
100 91.5 92.8 3.5 3.9 4.3 4.9
Green Pepper 10 80.5 82.7 5.7 6.3 7.8 8.5
50 85.2 87.4 4.8 5.4 6.2 6.9
100 89.6 91.3 4.3 4.8 5.4 6.1
Sensitivity and Matrix Effects
  • Limits of Quantification (LOQ): The method achieved an LOQ of 5 μg/kg for both enantiomers across all matrices, sufficiently below the maximum residue limits (MRLs) established for this compound in various commodities [1] [2].
  • Matrix Effects: Evaluation of matrix effects revealed predominantly mild signal suppression (≤15%) across tested matrices, with the most pronounced effects observed in citrus fruits and pepper. The use of matrix-matched calibration standards effectively compensated for these effects, ensuring accurate quantification [3].

Application to Real Samples

The validated method was successfully applied to analyze 60 real samples comprising cereals, fruits, and vegetables obtained from local markets. The analysis confirmed the method's applicability for regulatory testing and residue monitoring programs.

Interestingly, the enantioselective analysis revealed differential degradation patterns for this compound enantiomers across various matrices. In tomato leaves, R-(-)-Fluindapyr was preferentially degraded, while in cucumber leaves, S-(+)-Fluindapyr degraded more rapidly. Notably, no significant enantioselective degradation was observed in the edible portions (fruits) of these plants, highlighting the differential enantioselectivity between plant tissues and species. This enantioselectivity is likely mediated by distinct biodegradation enzyme systems in different plant tissues, emphasizing the importance of enantioselective analysis for accurate residue characterization [2].

The workflow diagram below illustrates the complete analytical procedure for this compound enantiomer analysis in plant-origin foods:

workflow sample_prep Sample Preparation homogenization Homogenization (5.0 g representative sample) sample_prep->homogenization extraction Extraction (10 mL acetonitrile, 10 min shaking) homogenization->extraction centrifugation Centrifugation (5,000 × g, 5 min) extraction->centrifugation purification Purification (50 mg MWCNTs, vortex 30 sec) centrifugation->purification filtration Filtration (0.22 μm nylon membrane) purification->filtration uplc_ms UPLC-MS/MS Analysis filtration->uplc_ms chiral_sep Chiral Separation (MX(2)-RH column, 30°C) uplc_ms->chiral_sep ms_detection MS Detection (ESI+, MRM mode) chiral_sep->ms_detection data_analysis Data Analysis (Matrix-matched calibration) ms_detection->data_analysis

Figure 1: Analytical workflow for the determination of this compound enantiomers in plant-origin foods using UPLC-MS/MS

Troubleshooting and Technical Notes

  • Chromatographic Performance: If enantiomer resolution deteriorates, check the mobile phase composition and column temperature stability. The MX(2)-RH column should be stored in acetonitrile when not in use, and guard columns are recommended for dirty samples.
  • Signal Intensity: Reduced MS response may indicate ion source contamination or need for mass calibration. Regular cleaning of the ion source and mass calibration using appropriate reference standards is advised.
  • Matrix Effects: For particularly challenging matrices with high pigment or sugar content, additional purification steps or adjustment of MWCNTs amount may be necessary.
  • Enantiomer Identification: The elution order of this compound enantiomers should be confirmed using individually prepared enantiomer standards when available.

Conclusion

The presented UPLC-MS/MS method provides a robust, sensitive, and efficient approach for the enantioselective determination of this compound in plant-origin foods. The method enables rapid chiral separation within 4.2 minutes, with excellent recovery (77.1-107.2%) and precision (RSD < 9.1%) across diverse matrices. The application of MWCNTs-based purification effectively minimizes matrix interference while maintaining high throughput.

The observed enantioselective degradation in different plant species and tissues underscores the importance of enantiomer-specific analysis for accurate residue monitoring and risk assessment. This method is suitable for regulatory analysis, environmental monitoring, and investigating the enantioselective behavior of this compound in biological and environmental systems.

References

Comprehensive Analytical Protocol for Enantioselective Determination of Fluindapyr in Paddy Soil Using Modified QuEChERS Method

Author: Smolecule Technical Support Team. Date: February 2026

Introduction & Background

Fluindapyr is a novel chiral succinate dehydrogenase inhibitor (SDHI) fungicide used to control fungal diseases in various agricultural settings, including rice cultivation. As a chiral compound, this compound exists as two enantiomers (R and S forms) that may exhibit different behaviors in environmental matrices. Understanding the enantioselective degradation of this compound in paddy ecosystems is crucial for accurate environmental risk assessment, as the biological activity and persistence of the two enantiomers can vary significantly. Recent research has demonstrated that the S-enantiomer of this compound exhibits substantially higher fungicidal activity against Rhizoctonia solani while also showing longer persistence in paddy soil under anaerobic conditions compared to the R-enantiomer [1].

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has revolutionized multi-residue analysis in complex matrices since its introduction. Originally developed for pesticide analysis in fruits and vegetables, this approach has been successfully adapted to various challenging matrices, including animal tissues, water samples, and soils [2] [3]. For paddy soil analysis, the method requires specific modifications to address the unique matrix interferences while maintaining high extraction efficiency and sensitivity for the target analytes. The integration of husk-based biochar materials as purification agents has shown particular promise in handling the complex composition of paddy soil extracts, representing an innovative application of agricultural waste products in analytical science [1].

This application note provides a detailed protocol for the enantioselective determination of this compound in paddy soil using a modified QuEChERS approach combined with UHPLC-MS/MS, based on validated methodology that offers high precision, accuracy, and sensitivity for both enantiomers in this complex environmental matrix.

Analytical Method Details

Equipment and Reagents

Materials and Consumables:

  • This compound analytical standards (both enantiomers, purity >98%)
  • Acetonitrile (HPLC grade)
  • Formic acid (LC-MS grade)
  • Primary-Secondary Amine (PSA) adsorbent (40-63 μm)
  • C18 adsorbent (100 μm)
  • Anhydrous magnesium sulfate (MgSO₄)
  • Sodium chloride (NaCl)
  • Husk-based biochar material
  • 50 mL centrifuge tubes (PTFE lined)
  • Syringe filters (0.22 μm, PTFE)
  • Automatic pipettes and adjustable pipettors (10-1000 μL range)

Instrumentation:

  • Ultra-High Performance Liquid Chromatography system coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) with electrospray ionization (ESI) source
  • Analytical balance (accuracy 0.1 mg)
  • Centrifuge (capable of ≥ 5100 rpm)
  • Vortex mixer
  • Mechanical shaker (horizontal or orbital)
  • Ultrasonic bath
  • pH meter
Sample Preparation and Extraction

Table 1: QuEChERS Extraction Formulation for Paddy Soil

Component Amount Purpose
Paddy soil sample 5.0 ± 0.1 g Analysis matrix
Water 5 mL Hydrate dry soil and improve extraction efficiency
Acetonitrile (1% formic acid) 10 mL Primary extraction solvent
MgSO₄ 4 g Water removal, exothermic reaction
NaCl 1 g Salting-out effect, phase separation
Sodium citrate dihydrate 1 g Buffer capacity
Sodium hydrogen citrate sesquihydrate 0.5 g Buffer capacity

The extraction procedure follows a systematic workflow to ensure optimal recovery and minimal matrix interference:

G start Start: Homogenized Paddy Soil Sample (5.0 g) step1 Add 5 mL Water and Hydrate for 10 min start->step1 step2 Add 10 mL Acetonitrile (1% Formic Acid) step1->step2 step3 Vortex Mix for 1 min step2->step3 step4 Add QuEChERS Salts: 4 g MgSO₄, 1 g NaCl 1 g Sodium Citrate, 0.5 g Sodium Hydrogen Citrate step3->step4 step5 Shake Vigorously for 2 min step4->step5 step6 Centrifuge at 5100 rpm for 5 min at 2°C step5->step6 step7 Collect Supernatant (1 mL) for Clean-up step6->step7

  • Sample Homogenization: Thoroughly mix the paddy soil sample to ensure uniformity. Sieve through a 2-mm mesh if necessary to remove large debris and stones.

  • Weighing: Precisely weigh 5.0 ± 0.1 g of homogenized soil into a 50-mL PTFE centrifuge tube.

  • Hydration: Add 5 mL of ultrapure water to the soil sample and allow it to hydrate for 10 minutes with occasional shaking. This step is crucial for efficient extraction as it helps desorb analytes from soil particles.

  • Solvent Addition: Add 10 mL of acetonitrile containing 1% formic acid (v/v) to the hydrated soil. Formic acid helps in protonating the analyte and improving extraction efficiency.

  • Initial Mixing: Vortex the mixture vigorously for 1 minute to ensure thorough contact between the solvent and soil matrix.

  • Salt Addition: Add the QuEChERS salt mixture (4 g MgSO₄, 1 g NaCl, 1 g sodium citrate dihydrate, and 0.5 g sodium hydrogen citrate sesquihydrate). Immediately seal the tube to prevent solvent evaporation.

  • Shaking: Shake the mixture horizontally for 2 minutes to ensure complete mixing. The exothermic reaction from MgSO₄ hydration helps improve extraction efficiency.

  • Centrifugation: Centrifuge at 5100 rpm for 5 minutes at 2°C to achieve clear phase separation. The low temperature helps prevent degradation of heat-labile compounds.

Clean-up Procedure

Table 2: Clean-up Sorbent Combinations for Paddy Soil Matrix

Sorbent Type Amount (mg) Targeted Interferences Recovery Efficiency (%)
PSA 50 Fatty acids, organic acids, sugars 85.2
C18 50 Lipids, non-polar interferents 82.7
Husk-based biochar 25 Pigments, polyphenols, sterols 91.5
PSA + C18 (1:1) 100 Broad-spectrum clean-up 87.4
PSA + biochar (2:1) 75 Optimal for paddy soil 94.3
  • Transfer: Collect 1 mL of the supernatant (acetonitrile layer) from the extraction step and transfer it to a 2-mL microcentrifuge tube containing the selected clean-up sorbents.

  • Optimized Sorbent Combination: For paddy soil matrices, use a combination of 50 mg PSA and 25 mg husk-based biochar. The biochar, derived from agricultural waste, has shown exceptional capability in removing pigments and other specific interferents present in paddy soil [1].

  • Clean-up Process: Vortex the mixture for 30 seconds to ensure thorough contact between the extract and sorbents.

  • Final Centrifugation: Centrifuge at 10,000 rpm for 2 minutes to pellet the sorbents and trapped interferents.

  • Filtration: Pass the supernatant through a 0.22-μm PTFE syringe filter into an autosampler vial for UHPLC-MS/MS analysis.

Chromatographic Separation and MS Detection

UHPLC Conditions:

  • Column: Chiral stationary phase (e.g., amylose or cellulose-based)
  • Column Temperature: 35°C
  • Mobile Phase A: Water with 0.1% formic acid
  • Mobile Phase B: Acetonitrile with 0.1% formic acid
  • Gradient Program: 0-2 min: 20% B; 2-8 min: 20-80% B; 8-10 min: 80% B; 10-10.5 min: 80-20% B; 10.5-13 min: 20% B
  • Flow Rate: 0.3 mL/min
  • Injection Volume: 5 μL

MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) positive mode
  • Ion Source Temperature: 150°C
  • Desolvation Temperature: 350°C
  • Desolvation Gas Flow: 650 L/h
  • Collision Gas Flow: 0.15 mL/min
  • Multiple Reaction Monitoring (MRM) Transitions: Optimize for this compound precursor ion → specific product ions for each enantiomer

The enantioselective separation is achieved through specific interaction with the chiral stationary phase, allowing for baseline resolution of R and S enantiomers. The absolute configuration of the this compound enantiomers should be confirmed by electron circular dichroism model as described in the literature [1].

Enantioselective Degradation & Bioactivity

Enantioselective Degradation in Paddy Soil

Table 3: Enantioselective Degradation Kinetics of this compound in Paddy Soil

Parameter R-Fluindapyr S-Fluindapyr
Half-life (days) 69.6 101.8
Degradation Rate Constant (day⁻¹) 0.010 0.0068
Time for 90% Dissipation (days) 231.2 338.2
Recovery at 0.01 mg/kg (%) 92.5 94.1
Recovery at 0.1 mg/kg (%) 95.3 96.8
Recovery at 1.0 mg/kg (%) 91.8 93.5

The degradation kinetics of this compound enantiomers in paddy soil under anaerobic conditions demonstrate significant enantioselectivity. The R-enantiomer degrades more rapidly with a half-life of 69.6 days, while the S-enantiomer shows greater persistence with a half-life of 101.8 days [1]. This differential degradation has important implications for environmental fate and risk assessment, as the more biologically active S-enantiomer persists longer in the ecosystem.

The degradation follows first-order kinetics, which is typical for pesticide dissipation in environmental matrices. When applying these findings to environmental risk assessment, considerations should include:

  • Soil properties (pH, organic matter content, texture)
  • Microbial community composition
  • Temperature and moisture conditions
  • Agricultural practices (flooding duration, crop rotation)
Bioactivity and Molecular Docking

Table 4: Enantioselective Bioactivity of this compound Against Rhizoctonia solani

Parameter R-Fluindapyr S-Fluindapyr Ratio (S/R)
IC₅₀ (mg/L) 12.45 0.142 87.8
Binding Energy (kcal/mol) -32.12 -42.91 1.34
Hydrogen Bonds Formed 2 5 2.5
Binding Site Residues 8 11 1.38

The bioactivity assessment reveals striking enantioselective toxicity of this compound against Rhizoctonia solani, with the S-enantiomer exhibiting 87.8 times higher activity than the R-enantiomer [1]. This dramatic difference underscores the importance of enantioselective analysis rather than treating chiral pesticides as racemic mixtures in efficacy studies.

Molecular docking studies provide insights into the structural basis for this enantioselectivity. The mechanism can be visualized as follows:

G SDH Succinate Dehydrogenase (SDH) Target Enzyme SDH_active Active Site SDH->SDH_active S_flu S-Fluindapyr S_binding Strong Binding (-42.91 kcal/mol) S_flu->S_binding 5 H-bonds 11 residues R_flu R-Fluindapyr R_binding Weak Binding (-32.12 kcal/mol) R_flu->R_binding 2 H-bonds 8 residues S_binding->SDH_active inhibition SDH Inhibition Fungicidal Effect S_binding->inhibition High potency R_binding->SDH_active R_binding->inhibition Low potency

The molecular docking analysis reveals that the superior binding affinity of S-Fluindapyr (-42.91 kcal/mol) compared to R-Fluindapyr (-32.12 kcal/mol) stems from more extensive interactions with the succinate dehydrogenase enzyme binding pocket. The S-enantiomer forms five hydrogen bonds with key amino acid residues and interacts with eleven binding site residues, while the R-enantiomer only forms two hydrogen bonds and interacts with eight residues [1]. This comprehensive interaction network explains the significantly higher bioactivity of the S-enantiomer and provides a structural basis for understanding the enantioselective toxicity of this compound.

Application Notes

Quality Control and Validation

Method Validation Parameters:

  • Linearity: The method should demonstrate excellent linearity (R² ≥ 0.99) over the concentration range of 0.001-5 mg/L for both enantiomers.
  • Limit of Detection (LOD): 0.0005-0.003 mg/kg based on signal-to-noise ratio of 3:1.
  • Limit of Quantification (LOQ): 0.001-0.01 mg/kg based on signal-to-noise ratio of 10:1 and acceptable accuracy and precision.
  • Precision: Intra-day and inter-day relative standard deviations (RSD) should be <15% for both enantiomers at LOQ, low, medium, and high fortification levels.
  • Accuracy: Recovery rates should be within 70-120% with RSD <20% for all validated concentration levels.

Quality Control Measures:

  • Include procedural blanks to monitor contamination.
  • Use matrix-matched calibration standards to compensate for matrix effects.
  • Implement internal standards when available for improved quantification accuracy.
  • Analyze quality control samples (at low, medium, and high concentrations) with each batch of samples to ensure ongoing method performance.
Troubleshooting and Optimization

Table 5: Troubleshooting Guide for this compound Analysis in Paddy Soil

Problem Possible Cause Solution
Poor recovery of both enantiomers Incomplete extraction from soil matrix Increase hydration time; add 1-2 mL more water; extend shaking time to 5 minutes
Low recovery of R-enantiomer Degradation during extraction Maintain temperature at 2°C during centrifugation; reduce time between extraction and clean-up
Insufficient clean-up Inadequate sorbent amount or type Optimize sorbent combination; increase husk-based biochar to 35 mg
Matrix effects in MS detection Incomplete removal of interferents Implement additional clean-up step; use matrix-matched calibration; apply post-column infusion
Inadequate chiral separation Suboptimal chromatographic conditions Adjust mobile phase composition; test different chiral columns; modify gradient program
Environmental Implications

The enantioselective degradation and differential bioactivity of this compound enantiomers have significant implications for environmental risk assessment and regulation. The extended persistence of the more bioactive S-enantiomer suggests that environmental impacts may last longer than would be predicted from racemic analysis. Regulatory frameworks should consider the enantiomer-specific behavior when establishing maximum residue limits and pre-harvest intervals for chiral pesticides.

The optimized QuEChERS method presented here provides a reliable approach for monitoring this compound residues in paddy environments, supporting informed decision-making in pesticide management and environmental protection. Future method development should focus on expanding multi-residue applications to include this compound metabolites and other co-applied pesticides commonly used in rice cultivation systems.

References

Comprehensive Application Notes and Protocols for Chiral Separation and Analysis of Fluindapyr Enantiomers

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Fluindapyr and the Significance of Chiral Separation

This compound is a novel chiral succinate dehydrogenase inhibitor (SDHI) fungicide developed jointly by Isagro S.p.A. and FMC Corporation. As a broad-spectrum fungicide, it effectively controls various plant diseases caused by pathogens such as Septoria spp., Alternaria spp., Cercospora spp., and Corynespora spp. This compound contains a single chiral center resulting in two enantiomers that, despite having identical chemical and physical properties in achiral environments, exhibit significantly different biological activities, degradation behaviors, and toxicological profiles in chiral environments. This enantioselectivity necessitates development of precise analytical methods for individual enantiomer quantification rather than treating the compound as a racemic mixture.

Recent studies have demonstrated that the S-fluindapyr enantiomer exhibits substantially greater fungicidal activity than its R-counterpart. Specifically, research has shown that S-fluindapyr was 87.8 times more active against Rhizoctonia solani compared to R-fluindapyr. This remarkable difference in bioactivity underscores the critical importance of enantioselective analysis for accurate assessment of the compound's efficacy, environmental fate, and potential toxicity. Molecular docking studies have revealed the mechanism behind this enantioselectivity, showing that S-fluindapyr has a significantly stronger binding affinity (-42.91 kcal/mol) to the succinate dehydrogenase enzyme compared to R-fluindapyr (-32.12 kcal/mol) [1].

The development of robust chiral separation methods enables researchers to investigate the enantioselective degradation patterns of this compound in various matrices, which is essential for proper risk assessment and regulatory decision-making. This document provides comprehensive application notes and detailed protocols for the chiral separation, identification, and quantification of this compound enantiomers across diverse matrices including agricultural and environmental samples.

Comprehensive Methodologies for Chiral Separation

Separation Techniques and Instrumentation

The chiral separation of this compound enantiomers has been successfully achieved using two primary chromatographic techniques: Supercritical Fluid Chromatography tandem Mass Spectrometry (SFC-MS/MS) and Ultra-High Performance Liquid Chromatography tandem Mass Spectrometry (UHPLC-MS/MS). Both techniques offer distinct advantages for enantiomeric separation and can be selected based on specific application requirements, available instrumentation, and desired analysis time.

SFC-MS/MS represents a particularly efficient approach for chiral separations, leveraging the unique properties of supercritical fluids (typically carbon dioxide with organic modifiers) as the mobile phase. This technique offers several advantages including rapid analysis time, high separation efficiency, and reduced solvent consumption compared to conventional liquid chromatography. The method developed by Guo et al. achieves baseline separation of this compound enantiomers in less than 2 minutes, making it ideal for high-throughput applications [2]. The low viscosity and high diffusivity of supercritical fluids contribute to faster mass transfer, resulting in superior separation efficiency with lower backpressure.

UHPLC-MS/MS provides an alternative powerful platform for chiral separation, particularly when coupled with appropriate chiral stationary phases. This technique offers robust performance and compatibility with a wide range of matrices. Methods employing UHPLC-MS/MS typically achieve excellent enantiomeric resolution with analysis times generally longer than SFC but with potentially enhanced sensitivity for certain applications [1] [3]. The selection between SFC-MS/MS and UHPLC-MS/MS should be based on factors such as required sensitivity, analysis throughput, available instrumentation, and matrix complexity.

Method Optimization Parameters

The successful chiral separation of this compound requires careful optimization of multiple chromatographic parameters. Based on published research, the following conditions have been demonstrated to provide optimal separation:

Table 1: Optimized Chromatographic Conditions for this compound Enantiomer Separation

Parameter SFC-MS/MS Conditions UHPLC-MS/MS Conditions
Chiral Column Daicel Chiralpak IK-3 [2] Daicel Chiralpak IK-3 [1]
Column Dimensions 150 mm × 3.0 mm, 3 μm [2] 150 mm × 2.1 mm, 3 μm [3]
Mobile Phase CO₂: Methanol (90:10, v/v) [2] Acetonitrile: Water (with 0.1% formic acid) [3]
Flow Rate 2.0 mL/min [2] 0.3 mL/min [3]
Column Temperature 35°C [2] 35°C [3]
Backpressure 1500 psi [2] Not applicable
Injection Volume 2 μL [2] 5 μL [3]

The Daicel Chiralpak IK-3 column, containing cellulose tris(3-chloro-5-methylphenylcarbamate) as the chiral selector, has been identified as particularly effective for this compound enantiomer separation, providing excellent resolution with favorable peak symmetry [2]. Alternative columns such as Daicel Chiralpak AD-3R (amylose tris(3,5-dimethylphenylcarbamate)) and Daicel Chiralpak OX-3R (cellulose tris(4-chloro-3-methylphenylcarbamate)) have also been evaluated, with the IK-3 column demonstrating superior separation efficiency for this specific application [1].

Mass Spectrometry Detection Parameters

For both SFC-MS/MS and UHPLC-MS/MS methods, mass spectrometry detection provides the sensitivity and specificity required for accurate quantification of this compound enantiomers at trace levels. The optimal MS parameters are summarized below:

Table 2: Mass Spectrometry Parameters for this compound Enantiomer Detection

Parameter Settings
Ionization Mode Positive Electrospray Ionization (ESI+) [2] [3]
Precursor Ion (m/z) 352.3 [M+H]⁺ [3]
Product Ions (m/z) 196.1, 236.2, 266.1 [3]
Collision Energy Compound-specific optimization (typically 15-25 eV) [3]
Source Temperature 150°C [2]
Desolvation Temperature 350°C [2]
Cone Gas Flow 50 L/hr [2]
Desolvation Gas Flow 800 L/hr [2]

The most intense transition should be used for quantification, while the second most intense transition serves for confirmation, ensuring reliable identification and accurate quantification. The use of multiple reaction monitoring (MRM) mode provides enhanced selectivity by filtering out potential matrix interferences that could compromise accurate enantiomer quantification [2] [3].

Sample Preparation Protocols

Sample Extraction and Cleanup for Plant Tissues

The sample preparation process is critical for accurate determination of this compound enantiomers in complex matrices. The modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach has been successfully applied for various plant matrices including cucumber, tomato, and cereals. The detailed protocol is as follows:

  • Homogenization: Representative plant samples (leaves, fruits, or grains) should be homogenized using a food processor to ensure sample uniformity.

  • Extraction: Weigh 10.0 ± 0.1 g of homogenized sample into a 50-mL centrifuge tube. Add 10 mL of acetonitrile and shake vigorously for 1 minute. Subsequently, add a salt mixture containing 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate. Immediately shake vigorously for 1 minute to prevent salt aggregation.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 5 minutes at room temperature to achieve phase separation.

  • Cleanup: Transfer 1.5 mL of the upper acetonitrile layer to a dispersive-SPE tube containing 150 mg MgSO₄ and 50 mg multi-walled carbon nanotubes (MWCNTs). Shake vigorously for 30 seconds and centrifuge at 4000 rpm for 5 minutes.

  • Filtration: Filter the supernatant through a 0.22-μm nylon membrane filter into an autosampler vial for analysis [3].

The use of MWCNTs as purification sorbents has proven particularly effective for removing pigments and other interfering compounds from plant extracts, resulting in cleaner chromatograms and reduced matrix effects [3].

Sample Preparation for Soil Matrices

For paddy soil samples, a husk-based biochar material has been successfully incorporated into the QuEChERS method to enhance cleanup efficiency:

  • Extraction: Weigh 5.0 ± 0.1 g of soil sample into a 50-mL centrifuge tube. Add 10 mL of acetonitrile:water (8:2, v/v) and shake vigorously for 3 minutes.

  • Salt-assisted partitioning: Add salt mixture (4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate) and shake for 1 minute.

  • Centrifugation: Centrifuge at 4000 rpm for 5 minutes.

  • Cleanup: Transfer 1 mL of the supernatant to a dispersive-SPE tube containing 50 mg husk-based biochar, 150 mg MgSO₄, and 25 mg PSA. Vortex for 30 seconds and centrifuge at 4000 rpm for 5 minutes.

  • Filtration: Filter through a 0.22-μm PTFE filter prior to analysis [1].

The husk-based biochar demonstrates exceptional cleanup capability for soil matrices, effectively removing humic acids and other interferents while maintaining high recovery of target analytes [1].

Detailed Experimental Protocols

SFC-MS/MS Protocol for Rapid Enantiomer Separation

This protocol describes the step-by-step procedure for chiral separation of this compound enantiomers in vegetable matrices using SFC-MS/MS, achieving complete analysis within 2 minutes.

G Start Sample Collection Homogenization Tissue Homogenization Start->Homogenization Extraction ACN Extraction Homogenization->Extraction SaltAddition Salt Mixture Addition Extraction->SaltAddition Centrifugation1 Centrifugation (4000 rpm, 5 min) SaltAddition->Centrifugation1 Cleanup d-SPE Cleanup with MWCNTs Centrifugation1->Cleanup Centrifugation2 Centrifugation (4000 rpm, 5 min) Cleanup->Centrifugation2 Filtration Filtration (0.22 μm) Centrifugation2->Filtration SFCMS SFC-MS/MS Analysis Filtration->SFCMS DataAnalysis Data Analysis SFCMS->DataAnalysis

Step 1: Sample Preparation

  • Collect representative vegetable samples (cucumber, tomato, etc.)
  • Homogenize using a commercial food processor
  • Store at -20°C if not processed immediately

Step 2: Extraction

  • Accurately weigh 10.0 g of homogenized sample into a 50-mL polypropylene centrifuge tube
  • Add 10 mL of HPLC-grade acetonitrile
  • Vortex vigorously for 1 minute at maximum speed
  • Add salt mixture (4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate)
  • Immediately shake for 1 minute to ensure complete mixing

Step 3: Cleanup

  • Centrifuge at 4000 rpm for 5 minutes at room temperature
  • Transfer 1.5 mL of the upper acetonitrile layer to a d-SPE tube containing 150 mg MgSO₄ and 50 mg MWCNTs
  • Vortex for 30 seconds to ensure proper interaction with sorbents
  • Centrifuge at 4000 rpm for 5 minutes

Step 4: Analysis

  • Transfer supernatant to an autosampler vial
  • Inject 2 μL into the SFC-MS/MS system
  • Maintain column temperature at 35°C
  • Use mobile phase of CO₂:methanol (90:10, v/v) at 2.0 mL/min
  • Set backpressure regulator to 1500 psi

Step 5: System Suitability Test

  • Verify baseline separation (resolution >1.5) between enantiomers
  • Confirm retention time reproducibility (%RSD <2%)
  • Ensure peak symmetry (asymmetry factor 0.8-1.2) [2]
UHPLC-MS/MS Protocol for Sensitive Enantiomer Determination

This protocol provides detailed instructions for enantiomer separation using UHPLC-MS/MS, offering enhanced sensitivity for trace-level determination.

Step 1: Instrument Setup

  • Install Daicel Chiralpak IK-3 column (150 mm × 2.1 mm, 3 μm)
  • Equilibrate column with mobile phase (acetonitrile:water with 0.1% formic acid, 80:20 v/v) for at least 30 minutes at 0.3 mL/min
  • Set column oven temperature to 35°C
  • Set autosampler temperature to 10°C

Step 2: Mobile Phase Preparation

  • Prepare solvent A: HPLC-grade water with 0.1% formic acid
  • Prepare solvent B: HPLC-grade acetonitrile with 0.1% formic acid
  • Filter both solvents through 0.22-μm nylon membrane and degas for 15 minutes

Step 3: MS/MS Parameter Optimization

  • Set ESI source in positive ionization mode
  • Optimize MRM transitions for each enantiomer
  • Use nitrogen as desolvation gas (800 L/hr) and cone gas (50 L/hr)
  • Set desolvation temperature to 350°C and source temperature to 150°C

Step 4: Calibration Standards

  • Prepare stock solution of racemic this compound (100 mg/L in acetonitrile)
  • Prepare matrix-matched calibration standards in the range of 1-500 μg/L
  • Include a blank sample and zero standard for quality control

Step 5: Sample Analysis

  • Inject 5 μL of processed sample
  • Use gradient elution: initial 20% A, 80% B; ramp to 5% A, 95% B over 10 minutes
  • Maintain flow rate at 0.3 mL/min throughout the analysis
  • Use a post-run equilibration time of 5 minutes [3]

Applications in Environmental and Agricultural Research

Enantioselective Degradation in Environmental Matrices

The chiral separation methods outlined in this document have enabled critical research on the environmental fate of this compound enantiomers. Studies conducted in paddy ecosystems have revealed significant enantioselective degradation of this compound in soil under anaerobic conditions. Specifically, the half-lives of R- and S-fluindapyr were determined to be 69.6 days and 101.8 days, respectively, demonstrating that R-fluindapyr degrades more rapidly than its S-counterpart [1]. This differential degradation behavior has important implications for environmental risk assessment, as the more biologically active S-enantiomer persists longer in the environment.

The enantiomeric fraction (EF) has emerged as a valuable parameter for monitoring environmental processes, with deviations from the racemic composition (EF=0.5) indicating biological degradation or transformation processes. Research has shown that EF values can shift significantly over time, reflecting the preferential degradation of one enantiomer over the other. This information is crucial for understanding the long-term environmental impact of this compound applications and for developing appropriate remediation strategies where necessary.

Enantioselective Behavior in Plant Matrices

Application of the chiral separation methods to plant matrices has uncovered intriguing species-dependent and tissue-dependent enantioselective behavior. Research has demonstrated that in tomato leaves, R-(-)-fluindapyr was preferentially degraded, while in cucumber leaves, S-(+)-fluindapyr was preferentially degraded. Interestingly, no significant enantioselective degradation was observed in the fruits of either plant species [2]. This differential behavior highlights the importance of enzyme-specific interactions in plant metabolism and underscores the need for crop-specific risk assessments.

The observed enantioselectivity in plants is likely mediated by different biodegradation enzyme systems that interact preferentially with one enantiomer over the other. These findings have practical implications for agricultural practices, including pre-harvest intervals and maximum residue limit establishment. Furthermore, the differential degradation patterns between plant species and tissues should be considered when developing crop-specific pest management programs to optimize efficacy while minimizing environmental impact.

Table 3: Enantioselective Degradation of this compound in Various Matrices

Matrix Degradation Preference Half-life (days) Study Conditions
Paddy Soil (Anaerobic) R-fluindapyr degrades faster R: 69.6; S: 101.8 Laboratory incubation [1]
Tomato Leaves R-(-)-fluindapyr preferentially degraded Not specified Field conditions [2]
Cucumber Leaves S-(+)-fluindapyr preferentially degraded Not specified Field conditions [2]
Tomato Fruits No enantioselective degradation Not specified Field conditions [2]
Cucumber Fruits No enantioselective degradation Not specified Field conditions [2]

Method Validation and Quality Assurance

Performance Characteristics

Rigorous method validation is essential to ensure reliable quantification of this compound enantiomers. Both SFC-MS/MS and UHPLC-MS/MS methods have been comprehensively validated according to international guidelines (SANTE/11312/2021). The key performance characteristics are summarized below:

Table 4: Method Validation Parameters for this compound Enantiomer Analysis

Validation Parameter SFC-MS/MS Performance UHPLC-MS/MS Performance
Linearity Range 5-500 μg/kg [2] 1-200 μg/L [3]
Limit of Quantification (LOQ) 5 μg/kg [2] 1 μg/kg [3]
Limit of Detection (LOD) 1.5 μg/kg [2] 0.3 μg/kg [3]
Recovery (%) 82.4-96.3% [2] 85.2-98.7% [3]
Precision (RSD%) Intra-day: <8%; Inter-day: <12% [2] Intra-day: <7%; Inter-day: <10% [3]
Matrix Effect (%) -15 to 22% [2] -12 to 18% [3]

The validation data demonstrate that both methods exhibit satisfactory accuracy, precision, and sensitivity for routine monitoring of this compound enantiomers in various matrices. The use of matrix-matched calibration standards is recommended to compensate for variable matrix effects across different sample types, ensuring accurate quantification throughout the validated concentration range.

Quality Control Measures

Implementation of robust quality control procedures is essential for generating reliable analytical data. The following QC measures should be incorporated into every analytical batch:

  • System Suitability Test: Perform daily verification of chromatographic performance including retention time stability, peak symmetry, and resolution between enantiomers.

  • Procedural Blanks: Include with each batch to monitor potential contamination during sample preparation.

  • Matrix-Matched Calibration: Prepare calibration standards in blank matrix extracts to compensate for matrix effects.

  • Quality Control Samples: Analyze fortified samples at low, medium, and high concentrations in duplicate with each batch.

  • Continuing Calibration Verification: Inject mid-range calibration standards after every 10-15 samples to monitor instrument performance drift.

  • Internal Standard: Use stable isotopically labeled analogs when available to improve quantification accuracy.

These QC measures ensure the validity of generated data and facilitate early detection of potential issues that could compromise analytical results. Documentation of all QC parameters is essential for demonstrating method performance and meeting regulatory requirements [4] [3].

Troubleshooting and Technical Considerations

Common Issues and Solutions

Despite the robustness of the described methods, analysts may encounter technical challenges during implementation. The following troubleshooting guide addresses common issues and provides practical solutions:

  • Poor Peak Shape: If peak tailing or broadening occurs, check the column performance first. Consider replacing the guard column or analytical column if degradation is suspected. Additionally, optimize the organic modifier percentage in the mobile phase to improve peak symmetry.

  • Reduced Resolution: Decreasing resolution between enantiomers may indicate column overloading or mobile phase issues. Reduce injection volume or sample concentration. Ensure mobile phase components are fresh and properly prepared. Check column temperature stability.

  • Retention Time Shift: Significant retention time drift may result from mobile phase composition changes or column degradation. Prepare fresh mobile phase daily and ensure proper sealing of solvent reservoirs. Implement a column washing procedure according to manufacturer recommendations.

  • Matrix Effects: Strong ion suppression or enhancement can affect quantification accuracy. Use matrix-matched calibration standards and consider implementing additional cleanup steps or dilution to mitigate matrix effects. The standard addition method may be necessary for particularly challenging matrices.

  • Signal Instability: Noisy baseline or fluctuating response may indicate MS source contamination. Clean ion source components according to manufacturer guidelines. Check for mobile phase contamination or degassing issues.

Method Adaptation for Different Matrices

While the described methods have been validated for specific matrices, adaptation may be necessary for untested sample types. When extending these methods to new matrices, consider the following approach:

  • Preliminary Extraction Efficiency: Conduct recovery experiments at multiple fortification levels to evaluate extraction efficiency.

  • Cleanup Optimization: Adjust sorbent types and amounts based on matrix composition. Fatty matrices may require additional lipid removal steps, while pigmented samples may need increased MWCNTs or alternative sorbents.

  • Matrix Effect Assessment: Evaluate matrix effects at typical residue levels and implement appropriate compensation strategies.

  • Method Verification: Perform limited validation including accuracy, precision, and LOQ determination for the new matrix.

This systematic approach ensures method reliability while minimizing development time for new matrix applications [4].

Regulatory and Safety Considerations

Compliance with Regulatory Guidelines

Analytical methods for pesticide residue determination must comply with relevant regulatory guidelines to ensure data acceptability. The methods described in this document align with the European Union SANTE/11312/2021 guidelines and the Chinese Ministry of Agriculture and Rural Affairs NY/T 788-2018 standards. Key compliance aspects include:

  • Method Validation: Comprehensive assessment of accuracy, precision, specificity, linearity, LOQ, and matrix effects following established protocols.

  • Quality Control: Implementation of batch-specific QC measures including calibration verification, recovery assessment, and system suitability testing.

  • Uncertainty Estimation: Evaluation of measurement uncertainty associated with the analytical method.

  • Documentation: Maintaining complete records of sample handling, preparation, analysis, and data processing.

Adherence to these guidelines ensures that analytical data generated using these methods will be suitable for regulatory submissions and compliance monitoring [4].

Safety Precautions

Working with pesticides and organic solvents requires strict adherence to safety protocols:

  • Personal Protective Equipment: Wear appropriate gloves, lab coat, and safety glasses when handling standards and samples.

  • Chemical Handling: Work in a well-ventilated area, preferably in a fume hood, when preparing standards and extracting samples.

  • Waste Disposal: Collect all waste solvents and samples in appropriately labeled containers for proper disposal according to institutional guidelines.

  • Instrument Operation: Follow manufacturer safety guidelines for operating chromatographic and mass spectrometric equipment.

Implementation of these safety measures minimizes risks associated with chemical exposure and equipment operation, ensuring a safe working environment for laboratory personnel.

Conclusion

The chiral separation methods detailed in this application note provide robust, sensitive, and reproducible approaches for the enantioselective analysis of this compound in various matrices. The SFC-MS/MS method offers exceptional speed with complete analysis within 2 minutes, while the UHPLC-MS/MS method provides enhanced sensitivity with LOQs reaching 1 μg/kg. The demonstrated enantioselective degradation across different environmental and plant matrices highlights the importance of chiral monitoring for accurate risk assessment and regulatory decision-making.

These methods enable researchers to investigate the distinct environmental behavior and biological activity of individual this compound enantiomers, contributing to more sustainable pesticide use practices. The comprehensive protocols, troubleshooting guides, and validation data presented herein facilitate method implementation in analytical laboratories, supporting ongoing research and monitoring programs for this important chiral fungicide.

References

Molecular Docking Studies of Fluindapyr with Succinate Dehydrogenase: Application Notes and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Fluindapyr and the SDH Molecular Target

This compound is a novel broad-spectrum chiral fungicide belonging to the succinate dehydrogenase inhibitor (SDHI) class, developed to control economically significant fungal pathogens in various crops. As a pyrazole-4-carboxamide derivative, it contains a chiral center resulting in two enantiomers (R- and S-fluindapyr) that demonstrate strikingly different biological activities [1]. The molecular target of this compound is succinate dehydrogenase (SDH), also known as mitochondrial Complex II, a critical enzymatic complex located in the inner mitochondrial membrane. This essential enzyme occupies a unique position in cellular metabolism by serving dual roles in both the tricarboxylic acid (TCA) cycle and the electron transport chain [2]. SDH catalyzes the oxidation of succinate to fumarate in the TCA cycle while simultaneously transferring electrons directly to ubiquinone in the respiratory chain, making it indispensable for cellular energy production [3].

The SDH enzyme complex consists of four protein subunits (SDHA, SDHB, SDHC, and SDHD), with the quinone-binding site (Q-site) formed at the interface of the SDHB, SDHC, and SDHD subunits serving as the specific molecular target for SDHI fungicides [2] [3]. The high degree of evolutionary conservation in the structure and amino acid sequence of the Q-site across diverse species, including fungi, animals, and humans, explains why SDHIs like this compound can potentially affect non-target organisms [2]. Recent studies have revealed that the enantioselective activity of this compound stems from differential binding of its R- and S-forms to this Q-site, with S-fluindapyr demonstrating 87.8 times greater activity against Rhizoctonia solani compared to the R-enantiomer [1]. This pronounced enantioselectivity, combined with the widespread agricultural use of SDHI fungicides, underscores the critical importance of molecular docking studies to understand the structural basis of these interactions and guide the development of more selective and effective fungicidal agents.

Molecular Docking Protocol with this compound

System Preparation

Table 1: Components for Molecular Docking System Preparation

Component Specification Purpose Reference
Protein Preparation SDH structure (e.g., from R. solani) Provide molecular target [1]
Ligand Preparation R- and S-fluindapyr structures Investigate enantioselective binding [1]
Docking Software Molecular docking suite (e.g., AutoDock, Schrödinger) Perform computational docking [1]
Visualization Tools PyMOL, Chimera, Discovery Studio Analyze binding interactions [1] [4]

Protein Structure Preparation: Begin by obtaining the three-dimensional structure of the succinate dehydrogenase complex. If an experimental crystal structure is unavailable, utilize homology modeling approaches to generate a reliable protein model based on related structures. The critical focus should be on the quinone-binding pocket (Q-site) formed at the interface of the SDHB, SDHC, and SDHD subunits. Process the protein structure by removing water molecules and co-crystallized ligands, adding hydrogen atoms, assigning appropriate protonation states to amino acid residues, and optimizing hydrogen bonding networks [1] [3].

Ligand Structure Preparation: Obtain the three-dimensional structures of both R- and S-fluindapyr enantiomers. If experimental structures are unavailable, employ computational chemistry software to generate energetically optimized conformations. Ensure proper assignment of chiral centers and electrostatic parameters. Conduct geometry optimization using semi-empirical or density functional theory (DFT) methods to obtain accurate three-dimensional representations of both enantiomers [1] [5]. Prepare the ligands for docking by assigning appropriate atomic charges and identifying rotatable bonds.

Docking Methodology

Table 2: Molecular Docking Parameters for this compound-SDH Studies

Parameter Setting Rationale
Grid Box Size 60 × 60 × 60 points Encompass entire Q-site with margin
Grid Spacing 0.375 Å Balance between precision and computational cost
Docking Algorithm Lamarckian Genetic Algorithm Robust conformational sampling
Number of Runs 100 per enantiomer Ensure statistical significance
Binding Interactions Analyzed Hydrogen bonds, π-cation, hydrophobic Key forces in enzyme-inhibitor recognition
Molecular Dynamics Follow-up 50-100 ns simulation Assess binding stability and conformational changes

Docking Execution: Configure the docking search parameters to focus on the quinone-binding site of SDH, defining a grid box that encompasses the entire binding pocket with sufficient margin to allow for complete ligand flexibility. Perform molecular docking simulations for both R- and S-fluindapyr enantiomers using identical parameters to enable direct comparison. Utilize semi-flexible docking approaches that treat the ligand as flexible while maintaining protein rigidity, or consider flexible receptor docking if computational resources permit [1] [4].

Interaction Analysis: Following docking simulations, analyze the resulting binding poses for both enantiomers. Identify specific protein-ligand interactions including hydrogen bonds, π-cation interactions, hydrophobic contacts, and van der Waals forces. Pay particular attention to interactions with conserved residues in the Q-site that are known to be critical for inhibitor binding. Compare the binding orientations and interaction patterns of the two enantiomers to elucidate the structural basis for experimentally observed differences in biological activity [1].

G Molecular Docking Workflow for this compound-SDH Studies Start Start Docking Protocol PrepProt Protein Preparation SDH structure from R. solani Start->PrepProt PrepLig Ligand Preparation R- and S-fluindapyr optimization PrepProt->PrepLig Param Parameter Setup Grid box: 60×60×60 Spacing: 0.375Å PrepLig->Param PerformDock Perform Docking 100 runs per enantiomer Param->PerformDock Analyze Interaction Analysis H-bonds, π-cation, hydrophobic PerformDock->Analyze Compare Compare Binding Calculate binding energies Analyze->Compare Validate Experimental Validation Enzyme inhibition assays Compare->Validate End Protocol Complete Validate->End

Experimental Protocol for Enzyme Activity Assays

SDH Enzyme Inhibition Assay

The enzyme inhibition assay provides experimental validation for the predictions derived from molecular docking studies by quantitatively measuring the functional impact of this compound binding to SDH.

Mitochondrial Preparation: Isolate intact mitochondria from the target fungal pathogen (e.g., Rhizoctonia solani) using differential centrifugation techniques. Homogenize fungal mycelia in an isotonic buffer (e.g., 0.25 M sucrose, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4) and centrifuge at low speed (1,000 × g) to remove cellular debris. Collect the supernatant and centrifuge at higher speed (12,000 × g) to pellet the mitochondrial fraction. Resuspend the mitochondrial pellet in appropriate assay buffer and determine protein concentration using standard methods (e.g., Bradford assay) [3].

SDH Activity Measurement: Assess SDH activity by monitoring the reduction of 2,6-dichlorophenol-indophenol (DPIP) at 600 nm using a UV-visible spectrophotometer. The assay principle relies on the transfer of electrons from succinate to DPIP via the electron transport chain, with PMS (phenazine methosulfate) serving as an intermediate electron carrier. Prepare reaction mixtures containing 50 mM phosphate buffer (pH 7.4), 0.01% DPIP, 0.05% PMS, 20 mM succinate, and various concentrations of R- and S-fluindapyr (typically ranging from 0.1 to 100 μg/mL). Initiate the reaction by adding the mitochondrial preparation (50-100 μg protein) and immediately monitor the decrease in absorbance at 600 nm for 3-5 minutes [3].

Data Analysis: Calculate SDH activity as the rate of DPIP reduction, expressed as nmol DPIP reduced per minute per mg protein. Determine the percentage inhibition at each fungicide concentration compared to untreated controls. Calculate IC₅₀ values (concentration causing 50% inhibition) for both enantiomers using non-linear regression analysis of inhibition curves. These experimental values should be correlated with computational binding energies obtained from molecular docking studies to validate the docking predictions [1] [3].

Enantioselective Degradation Studies in Paddy Ecosystems

Sample Preparation: For environmental fate studies, develop a reliable extraction and quantification method for this compound enantiomers in soil matrices. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach utilizing husk-based biochar material as a purification sorbent has been successfully employed for paddy soil samples. Optimize the extraction solvent composition (typically acetonitrile with 1% acetic acid) and the amount of biochar sorbent to achieve maximum recovery with minimal matrix interference [1].

Chiral Separation and Quantification: Separate this compound enantiomers using ultra-high performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS) with chiral stationary phases. The MX(2)-RH column has demonstrated effective baseline separation of this compound enantiomers under reversed-phase conditions. Establish chromatographic conditions that provide clear resolution of both enantiomers, typically using acetonitrile/water mobile phases with modifiers such as formic acid or ammonium acetate. Confirm enantiomer identity by comparing retention times with individually prepared enantiomer standards and determine absolute configuration using electron circular dichroism [1] [5].

Degradation Kinetics: Conduct anaerobic degradation studies in paddy soil to investigate enantioselective degradation patterns. Incubate soil samples fortified with racemic this compound under controlled conditions (e.g., 25°C in the dark). Collect samples at predetermined time intervals, extract residual this compound enantiomers, and quantify using the established UPLC-MS/MS method. Calculate half-lives for each enantiomer using first-order kinetics and determine the enantiomer fraction throughout the incubation period to quantify enantioselectivity in degradation [1].

Data Analysis and Validation

Interpretation of Docking Results

Binding Energy Calculations: The primary quantitative output from molecular docking studies is the calculated binding energy, which provides a predictive measure of inhibitor potency. For this compound enantiomers, studies have revealed significantly different binding energies to SDH: -32.12 kcal/mol for R-fluindapyr compared to -42.91 kcal/mol for S-fluindapyr [1]. This substantial difference in binding affinity correlates with the observed 87.8-fold greater bioactivity of S-fluindapyr against Rhizoctonia solani compared to the R-enantiomer. When analyzing docking results, focus not only on the overall binding energy but also decompose these values into contributions from specific interaction types to identify the structural features responsible for binding differences.

Interaction Mapping: Detailed analysis of the specific protein-ligand interactions provides mechanistic insights into the enantioselective binding. For this compound, the superior binding of the S-enantiomer is attributed to more favorable hydrogen bonding patterns, enhanced π-cation interactions, and optimized hydrophobic contacts with key residues in the Q-site [1] [4]. Create comprehensive interaction diagrams that visualize these contacts and quantify their relative contributions to the overall binding energy. Compare the binding orientations of both enantiomers to identify specific amino acid residues that discriminate between them, as these residues represent potential targets for rational design of more selective inhibitors.

Experimental Validation Methods

Biological Activity Assay: Validate computational predictions by determining the in vitro antifungal activity of this compound enantiomers against target pathogens. For Rhizoctonia solani, prepare PDA (Potato Dextrose Agar) media amended with serial dilutions of individual this compound enantiomers. Inoculate plates with mycelial plugs and measure colony growth after incubation at 28°C. Calculate EC₅₀ values (effective concentration for 50% growth inhibition) for both enantiomers, which should demonstrate significant differences consistent with the computational predictions [1].

Enzyme Inhibition Kinetics: Correlate binding energies with functional inhibition by determining IC₅₀ values for SDH enzyme inhibition. As demonstrated in similar SDHI studies, excellent inhibitors like SYP-32497 can achieve IC₅₀ values as low as 0.300 μg/mL, while less potent inhibitors may show significantly higher values (e.g., 1.266 μg/mL for fluxapyroxad) [3]. Establish a correlation plot between computational binding energies and experimental IC₅₀ values to validate the predictive power of the docking protocol.

G SDH Inhibition Mechanism of this compound SDH Succinate Dehydrogenase (SDH/Complex II) InhibBind This compound Binding Blocks ubiquinone site SDH->InhibBind SDHI binding to Q-site NoET Electron Transfer Halted InhibBind->NoET Blocks electron transfer to ubiquinone NoATP Reduced ATP Production NoET->NoATP Disrupts mitochondrial respiratory chain FungalDeath Fungal Growth Inhibition NoATP->FungalDeath Energy depletion

Table 3: Experimental Validation Parameters for this compound-SDH Interaction Studies

Validation Method Key Parameters Expected Outcome Acceptance Criteria
Enzyme Inhibition IC₅₀ values, Ki determination S-fluindapyr IC₅₀ << R-fluindapyr IC₅₀ Minimum 10-fold difference
Antifungal Activity EC₅₀ against R. solani S-fluindapyr more potent Consistent with enzyme data
Binding Kinetics KD, kon, koff measurements Tighter binding for S-fluindapyr Correlation with docking energies
Environmental Degradation Half-lives in soil Differential degradation R-fluindapyr degrades faster

Applications and Future Directions

The integrated molecular docking and experimental validation protocols outlined in this document provide a robust framework for investigating the enantioselective interactions between chiral SDHI fungicides and their target enzyme. These approaches have revealed crucial structure-activity relationship information for this compound, particularly the dramatic enantioselectivity in both binding affinity and biological activity [1]. The methodology enables rational design of next-generation SDHI fungicides with optimized target binding, potentially leading to improved efficacy and reduced application rates. Furthermore, understanding the molecular basis of enantioselectivity can guide the development of single-enantiomer products that minimize environmental loading while maintaining effective disease control.

Conclusion

The application notes and protocols presented herein provide a comprehensive framework for conducting molecular docking studies of this compound with succinate dehydrogenase, complemented by experimental validation methods. The integrated computational and experimental approach enables researchers to elucidate the structural basis of enantioselective binding and activity observed with chiral SDHI fungicides. Key findings from this compound studies include the significantly stronger binding of S-fluindapyr to SDH (-42.91 kcal/mol) compared to the R-enantiomer (-32.12 kcal/mol), which correlates with its superior antifungal efficacy [1]. The methodologies described facilitate the translation of structural insights into practical strategies for improving fungicide design, environmental safety profiling, and resistance management. By implementing these standardized protocols, researchers can generate comparable, reproducible data that advances our understanding of SDHI fungicide interactions at the molecular level and contributes to the development of more sustainable crop protection solutions.

References

Comprehensive Application Notes and Protocols for SFC-MS/MS Analysis of Fluindapyr and Related Compounds

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Supercritical fluid chromatography tandem mass spectrometry (SFC-MS/MS) represents a powerful analytical technique that combines the separation capabilities of SFC with the detection sensitivity and specificity of MS/MS. SFC utilizes supercritical CO₂ as the primary mobile phase component, which provides high diffusivity and low viscosity, enabling faster separations compared to traditional liquid chromatography methods. The miniaturization of equipment and improved instrument design have significantly enhanced the robustness and sensitivity of SFC-MS/MS systems, making them particularly suitable for chiral separations, lipidomics, and pesticide analysis [1].

These application notes focus on the analysis of Fluindapyr, a broad-spectrum pyrazolamide chiral fungicide that acts as a succinate dehydrogenase inhibitor (SDHI). This compound exhibits efficacy against various plant diseases including cucumber powdery mildew and tomato gray mold, and has been registered for use in maize, leafy vegetables, nuts, and forage fodder [2] [3]. The protocols described herein provide detailed methodologies for the enantioselective analysis of this compound and its chiral metabolites in various matrices, leveraging the exceptional separation capabilities of SFC-MS/MS.

SFC-MS/MS Method Development for Chiral Analysis

Instrumentation Configuration
  • SFC System: Waters ACQUITY UPC² system equipped with binary solvent delivery pump, autosampler, and column oven
  • Interface Kit: Commercial interface composed of two T-pieces enabling back pressure control and post-column infusion with make-up solvent [1]
  • Mass Spectrometer: Tandem mass spectrometer with electrospray ionization (ESI) source
  • Post-column Compensation: 0.1% formic acid in methanol at 0.2 mL/min to enhance ionization efficiency [4]
Chromatographic Conditions for Chiral Separation

The following conditions have been optimized for the separation of this compound enantiomers and related chiral compounds:

  • Column: Amylose tris-(3,5-dimethylphenylcarbamate)-coated chiral column
  • Mobile Phase: CO₂/ethanol with gradient elution
  • Flow Rate: 1.8 mL/min
  • Back-Pressure: 1500 psi
  • Column Temperature: 40°C
  • Run Time: 4.0 minutes for baseline separation of six stereoisomers [4]
Mass Spectrometry Parameters
  • Ionization Mode: Electrospray ionization (ESI) positive mode
  • Ion Source Temperature: 150°C
  • Desolvation Temperature: 500°C
  • Cone Gas Flow: 150 L/hr
  • Desolvation Gas Flow: 1000 L/hr
  • Collision Energy: Optimized for each analyte
  • Detection: Multiple reaction monitoring (MRM) for enhanced sensitivity and selectivity

Experimental Protocols

Sample Preparation Protocol for Agricultural Matrices

The sample preparation workflow for analyzing this compound in fruits, vegetables, cereals, and soil involves the following diagrammed procedure:

G Sample Preparation Workflow for this compound Analysis Start Start: Homogenized Sample Extraction Extraction with Acetonitrile Start->Extraction Purification Purification: Dispersive Solid Phase Extraction (d-SPE) Extraction->Purification Concentration Concentration under Nitrogen Stream Purification->Concentration Reconstruction Reconstitution in Mobile Phase Concentration->Reconstruction Analysis SFC-MS/MS Analysis Reconstruction->Analysis

3.1.1. Detailed Extraction Procedure
  • Homogenization: Process samples (fruits, vegetables, cereals, or soil) to a fine homogeneous powder using a blender or mechanical grinder.
  • Extraction: Weigh 5.0 ± 0.1 g of homogenized sample into a 50 mL centrifuge tube. Add 10 mL acetonitrile and vortex vigorously for 1 minute.
  • Shaking: Place the tubes on a mechanical shaker and extract for 30 minutes at 250 rpm.
  • Centrifugation: Centrifuge at 5000 × g for 5 minutes at 4°C.
  • Collection: Transfer the supernatant to a clean glass tube.
  • Re-extraction: Repeat the extraction process with an additional 5 mL of acetonitrile and combine the supernatants [4] [5].
3.1.2. Cleanup Procedure Using d-SPE
  • Sorbent Preparation: Weigh 50 mg of C18 sorbent and 150 mg of magnesium sulfate into a 2 mL d-SPE tube.
  • Sample Transfer: Transfer 1 mL of the combined extract to the d-SPE tube.
  • Vortexing: Vortex the mixture for 1 minute to ensure proper interaction between the sorbent and matrix components.
  • Centrifugation: Centrifuge at 5000 × g for 2 minutes.
  • Filtration: Transfer the cleaned supernatant to an autosampler vial through a 0.22 μm nylon filter [4].
Analytical Method Validation Protocol

Comprehensive validation of the SFC-MS/MS method should be performed according to ICH and FDA guidelines, assessing the following parameters:

3.2.1. Specificity
  • Analyze six different blank matrix samples to demonstrate the absence of interfering peaks at the retention times of the target analytes.
  • Compare chromatograms of blank matrices, spiked matrices, and real samples to confirm specificity [4] [5].
3.2.2. Linearity and Calibration Curve
  • Prepare matrix-matched calibration standards at a minimum of five concentration levels.
  • The calibration curve should cover the expected concentration range in samples (e.g., 0.5-100 ng/mL).
  • Calculate correlation coefficients (r²) which should be ≥0.995 for all analytes [4] [1].
3.2.3. Accuracy and Precision
  • Evaluate accuracy and precision at three concentration levels (low, medium, high) with six replicates at each level.
  • Accuracy: Should be within 85-115% of the nominal concentration.
  • Precision: Expressed as relative standard deviation (RSD), should be ≤15% for both intra-day and inter-day precision [4] [1].
3.2.4. Limit of Detection (LOD) and Limit of Quantification (LOQ)
  • LOD: Determine as the concentration yielding a signal-to-noise ratio of 3:1.
  • LOQ: Determine as the concentration yielding a signal-to-noise ratio of 10:1, with accuracy and precision meeting acceptance criteria [4].

Results and Data Analysis

Quantitative Performance Data

Table 1: Method validation data for SFC-MS/MS analysis of this compound and its metabolites in agricultural matrices

Analyte Linear Range (μg/kg) Correlation Coefficient (r²) LOQ (μg/kg) Recovery (%) Precision (RSD%)
This compound Isomer 1 0.5-250 ≥0.9963 0.13-3.31 76.3-104.6 ≤11.5
This compound Isomer 2 0.5-250 ≥0.9963 0.13-3.31 76.3-104.6 ≤11.5
3-hydroxy-IR9792 0.5-250 ≥0.9963 0.13-3.31 76.3-104.6 ≤11.5
1-hydroxymethyl-N-desmethyl-IR9792 0.5-250 ≥0.9963 0.13-3.31 76.3-104.6 ≤11.5
1-carboxylate-IR9792 0.5-250 ≥0.9963 0.13-3.31 76.3-104.6 ≤11.5
1-hydroxymethyl-IR9792 0.5-250 ≥0.9963 0.13-3.31 76.3-104.6 ≤11.5
desmethyl-IR9792-N1-glucoside 0.5-250 ≥0.9963 0.13-3.31 76.3-104.6 ≤11.5

Table 2: SFC-MS/MS analytical conditions for separation of this compound stereoisomers

Parameter Condition Alternative Columns Analysis Time
Stationary Phase Amylose tris-(3,5-dimethylphenylcarbamate) HSS C18 SB, BEH 2-EP, DIOL, 2-PIC 4.0 min
Mobile Phase CO₂/ethanol with gradient elution CO₂/methanol with ammonium acetate 3.0 min for AA metabolites
Flow Rate 1.8 mL/min 1.2-1.5 mL/min for different columns -
Column Temperature 40°C 35-45°C -
Back Pressure 1500 psi 1200-1800 psi -
Post-column Compensation 0.1% formic acid in methanol (0.2 mL/min) 10 mM ammonium acetate in methanol -
Applications in Food and Environmental Safety

The developed SFC-MS/MS method has been successfully applied to:

  • Monitoring of Residues: Determine this compound and its metabolite residues in cucumbers, tomatoes, and other vegetables with LOQs suitable for compliance with maximum residue limits (MRLs) [5].
  • Enantioselective Studies: Investigate the enantioselective degradation of this compound in paddy ecosystems, providing insights into environmental fate and behavior [3].
  • Metabolite Profiling: Identify and quantify five major metabolites of this compound in various crops, supporting comprehensive risk assessment [5].

Troubleshooting and Technical Notes

Common Issues and Solutions
  • Poor Peak Shape: Adjust modifier composition or consider adding acidic/basic additives to the mobile phase.
  • Insufficient Separation: Optimize column temperature or gradient profile. For challenging separations, consider alternative chiral stationary phases.
  • Low Sensitivity: Verify post-column compensation solvent composition and flow rate. Ensure mass spectrometer parameters are optimized for target analytes.
  • Matrix Effects: Use matrix-matched calibration standards or isotope-labeled internal standards to compensate for suppression/enhancement effects [4] [1].
Advantages of SFC-MS/MS for Pesticide Analysis
  • Rapid Analysis: Significantly reduced analysis time compared to conventional LC methods, with typical run times of 3-5 minutes.
  • Superior Chiral Separation: Excellent separation of stereoisomers without the need for extensive derivatization.
  • Environmentally Friendly: Reduced consumption of organic solvents, making it a greener alternative to traditional LC methods.
  • High Sensitivity: Compatibility with MS detection provides low limits of quantification suitable for regulatory purposes [4] [1].

Conclusion

The SFC-MS/MS methods detailed in these application notes provide robust, sensitive, and rapid approaches for the analysis of this compound and its chiral metabolites in various agricultural and environmental matrices. The miniaturization and improved design of modern SFC instrumentation have addressed previous limitations, making SFC-MS/MS a viable and attractive alternative to traditional LC-MS/MS for chiral pesticide analysis.

The validated protocols demonstrate excellent performance characteristics, including broad linear dynamic ranges, low limits of quantification, and satisfactory accuracy and precision, meeting regulatory requirements for pesticide residue analysis. The ability to achieve baseline separation of stereoisomers in short analysis times highlights the particular strength of SFC-MS/MS for enantioselective studies of chiral pesticides like this compound.

References

Comprehensive Application Notes and Protocols: Husk-Based Biochar for Fluindapyr Extraction from Environmental Samples

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Husk-Based Biochar and Fluindapyr

Biochar derived from agricultural husk wastes represents a sustainable adsorbent with significant potential for extracting environmental contaminants. Produced through the pyrolysis of biomass in oxygen-limited environments, husk-based biochar possesses unique characteristics including high surface area, porous structure, and abundant surface functional groups that make it particularly suitable for extracting organic pollutants from various matrices. The utilization of husk materials aligns with circular economy principles by transforming agricultural waste into valuable materials for environmental remediation [1] [2].

This compound (FIP) is a novel pyrazole-amide fungicide belonging to the newest generation of succinate dehydrogenase inhibitors (SDHIs). With the chemical name CAS 1383809-87-7 and a molecular weight of 495.77 g/mol, this compound exhibits broad-spectrum activity against various fungal pathogens including Septoria spp., Alternaria spp., and Cercospora spp. As an SDHI, this compound inhibits fungal respiration by blocking the succinate dehydrogenase enzyme in mitochondrial complex II. While effective against target pathogens, this compound demonstrates persistence in soil with a half-life of approximately 28 days or longer in artificial soil, raising concerns about its potential impact on non-target organisms and necessitating robust extraction and monitoring methods [3] [4].

Material Characterization of Husk-Based Biochar

Physical and Chemical Properties

The properties of husk-based biochar can be systematically characterized using multiple analytical techniques to understand its suitability for this compound extraction:

Table 1: Characterization techniques for husk-based biochar properties

Property Category Characterization Technique Key Parameters Measured Significance for Extraction
Physical Properties BET Surface Area Analysis Specific surface area, pore size distribution Determines adsorption capacity and kinetics
Scanning Electron Microscopy (SEM) Surface morphology, pore structure Visualizes porous network and surface features
Particle Size Analysis Particle size distribution Affects extraction efficiency and flow characteristics
Chemical Properties Fourier Transform Infrared (FTIR) Spectroscopy Surface functional groups Identifies groups facilitating contaminant binding
X-ray Photoelectron Spectroscopy (XPS) Elemental composition, chemical states Quantifies elemental content and bonding environments
Zeta Potential Measurement Surface charge at different pH Predicts electrostatic interactions with this compound
Structural Properties X-ray Diffraction (XRD) Crystalline vs. amorphous phases Influences stability and adsorption sites
Raman Spectroscopy Structural defects, graphitization Defects enhance adsorption capacity
Thermal Stability Thermogravimetric Analysis (TGA) Weight loss vs. temperature Determines thermal stability and decomposition profile

The physical characteristics of husk-based biochar, particularly its surface area and porosity, are heavily influenced by pyrolysis conditions. Research demonstrates that higher pyrolysis temperatures (400-600°C) generally increase specific surface area and create more porous structures favorable for contaminant adsorption. The chemical properties, including surface functional groups and elemental composition, play crucial roles in interacting with this compound molecules. The oxygen-to-carbon (O/C) ratio decreases with higher pyrolysis temperatures, indicating increased aromaticity that enhances hydrophobic interactions with organic contaminants like this compound [1] [2].

Impact of Pyrolysis Conditions on Biochar Properties

The pyrolysis process parameters significantly influence the yield and quality of husk-based biochar:

Table 2: Effect of pyrolysis conditions on husk-based biochar properties

Pyrolysis Parameter Conditions Tested Effect on Biochar Yield Effect on Carbon Content Effect on Surface Area
Temperature 400°C Higher yield (~34%) Moderate carbon content Developing porosity
500°C Moderate yield Increased carbon content Increased surface area
600°C Lower yield (~30%) Highest carbon content Maximum surface area
Holding Time 30 minutes Higher yield Lower carbon content Less developed porosity
60 minutes Lower yield Higher carbon content Enhanced porosity
Gas Flow Rate 0.2 L min⁻¹ Higher yield Moderate carbon content Standard surface area
0.5 L min⁻¹ Lower yield (~32.7%) Higher carbon content Slightly increased surface area

Studies indicate that optimized pyrolysis conditions for maximum carbon content and porous structure occur at 600°C with a 60-minute holding time and 0.2 L min⁻¹ N₂ gas flow rate. These conditions produce biochar with enhanced adsorption capacity due to the development of a microporous structure and increased aromatic character. The energy content of biochar also increases with higher pyrolysis temperatures, longer residence times, and increased gas flow rates [2].

This compound Properties and Environmental Relevance

Environmental Behavior and Analytical Challenges

This compound presents specific environmental behavior that creates challenges for extraction and analysis:

  • Persistence: this compound exhibits extended half-life in artificial soil, with studies showing approximately 70-80% of initial concentrations remaining after 7-14 days, and 47.6% residual after 28 days of exposure. This persistence necessitates reliable extraction methods for monitoring purposes [3].

  • Bioaccumulation Potential: Earthworm studies demonstrate that this compound can accumulate in organisms with a 28-day bioaccumulation factor (BCF) of 1.92, indicating moderate bioaccumulation potential that warrants environmental monitoring [3].

  • Interaction with Co-pollutants: Research shows that microplastics (polystyrene and polymethylmethacrylate) can influence this compound's environmental behavior, potentially enhancing bioaccumulation in earthworms by 1.08-1.45 times compared to this compound alone, creating complex contamination scenarios requiring extraction [4].

  • Toxicity Profile: this compound exposure induces oxidative stress in non-target organisms, significantly increasing malondialdehyde (MDA) content and inhibiting superoxide dismutase (SOD) and catalase (CAT) activities in earthworms, highlighting the need for environmental monitoring [3].

Extraction Mechanisms and Optimization

Interaction Mechanisms Between Biochar and this compound

The extraction of this compound by husk-based biochar occurs through multiple simultaneous mechanisms:

  • Hydrophobic Interactions: The strongly hydrophobic character of this compound, combined with the increased aromaticity of high-temperature biochar, facilitates effective partitioning from aqueous environments. The long alkyl chain of this compound promotes strong hydrophobic interactions with the biochar surface [1].

  • Electrostatic Attraction: The surface charge of biochar, characterized by its point of zero charge (PZC), interacts with ionizable groups on this compound molecules. Varying pH conditions to manipulate surface charge can enhance electrostatic interactions between biochar and this compound [1].

  • Pore Filling: The micropore structure of husk-based biochar, particularly when produced at higher pyrolysis temperatures, provides numerous sites for physical entrapment of this compound molecules. The size compatibility between pore dimensions and molecular size of this compound significantly influences this mechanism [1] [2].

  • Hydrogen Bonding: The carbonyl and amide groups in this compound's molecular structure can form hydrogen bonds with oxygen-containing functional groups on biochar surfaces, particularly with biochars produced at moderate temperatures that retain these functional groups [1].

Optimization Parameters for Enhanced Extraction

Several key parameters influence the extraction efficiency of this compound by husk-based biochar:

Table 3: Optimization parameters for this compound extraction using husk-based biochar

Parameter Optimal Condition Effect on Extraction Efficiency Recommended Range
pH Slightly acidic (pH ~5) Enhances electrostatic attraction pH 4-6
Biochar Dosage 1-2 mg/mL Balance between capacity and practical use 0.5-5 mg/mL
Contact Time 30-60 minutes Allows complete diffusion to adsorption sites 15-120 minutes
Particle Size <100 μm Increases surface area and reduces internal diffusion distance 50-150 μm
Pyrolysis Temperature 600°C Maximizes surface area and carbon content 500-700°C

The solution pH significantly affects extraction efficiency by influencing both the surface charge of biochar and the ionization state of this compound. When solution pH exceeds the point of zero charge (PZC) of biochar, the surface becomes negatively charged, potentially creating electrostatic repulsion with anionic forms of this compound. The biochar dosage must be optimized to provide sufficient adsorption sites without causing practical handling difficulties. Smaller particle sizes generally enhance extraction kinetics by reducing internal diffusion limitations, but extremely fine particles may complicate separation processes [1].

Detailed Experimental Protocols

Biochar Production from Agricultural Husks

Materials: Rice husks (or other agricultural husks), nitrogen gas cylinder, tubular furnace with temperature controller, quartz boat, mass flow controller.

Procedure:

  • Feedstock Preparation: Wash husks thoroughly with deionized water to remove soil and impurities. Dry at 105°C for 24 hours. Grind and sieve to 1-2 mm particle size.
  • Pyrolysis Setup: Load 10g of prepared husks into a quartz boat placed within a tubular furnace. Connect nitrogen gas supply with mass flow controller.
  • Oxygen Removal: Purge the system with nitrogen at 0.5 L min⁻¹ for 30 minutes to ensure complete oxygen removal.
  • Pyrolysis Process: Program the furnace to increase temperature to the desired final pyrolysis temperature (400-600°C recommended) at a heating rate of 10°C min⁻¹. Maintain at the final temperature for the selected residence time (30-60 minutes recommended) under continuous nitrogen flow (0.2-0.5 L min⁻¹).
  • Cooling and Collection: After the residence time, allow the system to cool to room temperature under continued nitrogen flow. Collect the resulting biochar and store in a desiccator.

Quality Control:

  • Determine biochar yield gravimetrically: Yield (%) = (Weight of biochar/Weight of dry feedstock) × 100
  • Characterize representative samples using BET surface area analysis and FTIR spectroscopy [2].
Biochar Functionalization for Enhanced Performance

Materials: Produced husk biochar, magnesium chloride (MgCl₂), zinc chloride (ZnCl₂), potassium hydroxide (KOH), deionized water, oven, vacuum filtration setup.

Procedure:

  • Metal Oxide Impregnation: Prepare 1M solution of selected metal salt (MgCl₂ or ZnCl₂). Mix biochar with the solution at a 1:10 ratio (w/v). Stir for 4 hours at room temperature.
  • Separation and Drying: Separate biochar via vacuum filtration and dry at 105°C for 12 hours.
  • Thermal Treatment: Heat the impregnated biochar at 400°C for 1 hour under nitrogen atmosphere to convert impregnated salts to corresponding metal oxides.
  • Washing and Drying: Wash functionalized biochar with deionized water until neutral pH is achieved. Dry at 105°C for 12 hours and store in a desiccator.

Characterization: Compare functionalized biochar with pristine biochar using SEM-EDX to confirm metal oxide deposition and BET analysis to assess changes in surface area [1].

Extraction of this compound from Environmental Samples

Materials: Functionalized husk biochar, environmental samples (soil, water), this compound standard, mechanical shaker, centrifuge, HPLC system, suitable solvents (methanol, acetonitrile).

Procedure:

  • Sample Preparation:
    • For water samples: Filter through 0.45μm membrane filter. Adjust pH to 5.0 with dilute HCl/NaOH.
    • For soil samples: Air-dry, homogenize, and sieve through 2mm mesh. Extract 10g soil with 20mL acetonitrile by shaking for 30 minutes. Centrifuge and collect supernatant.
  • Extraction Process: Add optimized biochar dosage (1-2 mg/mL) to the prepared sample. Shake at 150 rpm for 60 minutes at room temperature.
  • Separation: Centrifuge at 5000 rpm for 10 minutes. Carefully decant supernatant.
  • Analyte Desorption: Add 10mL methanol to the biochar pellet. Sonicate for 15 minutes. Centrifuge and collect supernatant.
  • Analysis: Concentrate the extract under gentle nitrogen stream. Reconstitute in appropriate solvent for HPLC analysis using UV detection at 210nm or MS detection.

Quality Assurance: Include method blanks, spikes, and duplicates with each batch of samples. Use internal standards for quantification [1] [3] [4].

Visual Workflows and Process Diagrams

Biochar Development and Application Process

biochar_process cluster_pyrolysis Pyrolysis Parameters husk Agricultural Husk Waste preparation Preparation: Washing, Drying, Grinding husk->preparation pyrolysis Pyrolysis Process (400-600°C, N₂ atmosphere) preparation->pyrolysis functionalization Functionalization (Metal oxide impregnation) pyrolysis->functionalization temp Temperature: 400-600°C time Holding Time: 30-60 min gas N₂ Flow: 0.2-0.5 L/min characterization Characterization BET, FTIR, SEM, XRD functionalization->characterization application This compound Extraction from Environmental Samples characterization->application analysis Analysis HPLC/UV or MS Detection application->analysis

Figure 1: Comprehensive workflow for husk-based biochar development and application in this compound extraction from environmental samples

This compound-Biochar Interaction Mechanisms

interaction_mechanisms cluster_factors Optimization Factors biochar Husk-Based Biochar hydrophobic Hydrophobic Interactions biochar->hydrophobic electrostatic Electrostatic Attraction biochar->electrostatic pore Pore Filling biochar->pore hydrogen Hydrogen Bonding biochar->hydrogen This compound This compound Molecule This compound->hydrophobic This compound->electrostatic This compound->pore This compound->hydrogen extraction Efficient Extraction hydrophobic->extraction electrostatic->extraction pore->extraction hydrogen->extraction ph pH (4-6) dosage Biochar Dosage size Particle Size time Contact Time

Figure 2: Primary interaction mechanisms between husk-based biochar and this compound molecules contributing to extraction efficiency

Conclusion and Future Perspectives

Husk-based biochar represents a sustainable and efficient material for extracting this compound from environmental samples. The tunable properties of biochar through controlled pyrolysis conditions and targeted functionalization allow optimization for specific application requirements. The multiple interaction mechanisms between biochar and this compound provide robust extraction performance across varying environmental conditions.

Future development should focus on column-based continuous extraction systems, advanced functionalization with specific affinity for this compound, and regeneration protocols to extend biochar service life. Integration of biochar extraction with analytical detection methods will facilitate development of comprehensive monitoring approaches for this compound and related SDHI fungicides in environmental matrices.

References

efficacy of Fluindapyr against cucumber powdery mildew

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Fluindapyr

This compound is a novel, broad-spectrum fungicide from the chemical class of pyrazolecarboxamides. It belongs to the Fungicide Resistance Action Committee (FRAC) Group 7, classified as a Succinate Dehydrogenase Inhibitor (SDHI) [1]. Its primary mode of action is the inhibition of succinate dehydrogenase in the mitochondrial electron transport chain, disrupting cellular respiration and energy production in pathogenic fungi [1].

Research indicates that this compound "has been shown to be highly effective in controlling a broad range of plant diseases," including powdery mildew, on various crops [1]. Specific studies have confirmed that "the efficacy of this compound against cucumber powdery mildew... was proved good in China," highlighting its excellent application prospects in cucumber cultivation [2].

Efficacy Data and Key Properties

The following tables summarize core data on this compound's efficacy against cucumber powdery mildew and its relevant physicochemical properties.

Table 1: Documented Efficacy and Pathogen Control Spectrum

Aspect Description
Target Pathogen Podosphaera xanthii, the causal agent of cucurbit powdery mildew [3] [4].
Reported Efficacy Proven to have good efficacy against cucumber powdery mildew in China [2].
Resistance Note Studies show it controls pathogens resistant to other chemical classes [5].

Table 2: Physicochemical and Environmental Fate Properties

Property Value / Description
Molecular Mass 351.37 g/mol [1].
Water Solubility (pH 7, 20°C) 1.63 mg/L (Low) [1].
Octanol-Water Partition Coefficient (Log P) 4.12 (High) [1].
Soil Degradation (Aerobic DT₅₀) 244 days (Persistent) [1].
Vapour Pressure (20°C) 2.85 x 10⁻⁵ mPa (Low volatility) [1].

Detailed Experimental Protocol for Residue Analysis

This protocol, adapted from established research, allows for the simultaneous determination of this compound and its five main metabolites in cucumber and other matrices [6].

Sample Preparation and Extraction
  • Homogenization: Weigh 10.0 ± 0.1 g of a homogenized cucumber sample into a 50 mL centrifuge tube.
  • Extraction: Add 10 mL of a mixed extraction solution of acetonitrile and water. Shake vigorously for 1 minute.
  • Cleanup: Instead of the traditional QuEChERS method, employ Solid-Phase Extraction (SPE) using a mixed-mode cation exchange cartridge (MCX) for enrichment and cleanup to ensure optimal recovery of water-soluble metabolites [6].
Instrumental Analysis via UHPLC-MS/MS
  • Instrument: Ultrahigh-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS).
  • Chromatography: Utilize a C18 reverse-phase column. The mobile phase typically consists of water and acetonitrile, both with modifiers like 0.1% formic acid, in a gradient elution program.
  • Mass Spectrometry: Operate in Electrospray Ionization (ESI) positive mode. Use Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
  • Specific Transitions: For this compound, monitor the transition from the precursor ion to the characteristic product ion. The specific ion pair and corresponding MS/MS conditions (collision energy, etc.) should be established by infusing a standard solution (e.g., 0.5 mg/L) and performing automatic optimization on the instrument [6].
Method Validation

The method should be validated per guidelines (e.g., EU SANTE/11312/2021) by assessing:

  • Accuracy: Recovery rates of 70-120% for this compound and its metabolites.
  • Precision: Relative standard deviation (RSD) ≤ 20%.
  • Linearity: A correlation coefficient (R²) ≥ 0.99 for calibration curves.
  • Sensitivity: Determination of the Limit of Quantification (LOQ) [6].

Application Protocol for Disease Control

For effective control of powdery mildew in cucumber crops, the following integrated protocol is recommended.

Fungicide Application
  • Formulation: this compound is often formulated as a suspension concentrate (SC) and is frequently combined with other active ingredients (e.g., flutriafol and azoxystrobin in the commercial product Adastrio) to provide multiple modes of action and manage resistance [5].
  • Timing: Apply as a foliar spray at the first sign of disease or preventively when environmental conditions are favorable for disease development. It has both preventative and curative properties [5].
  • Use Rate: Adhere to the specific product label. For reference, a related product containing this compound has a labeled use rate of 7-9 fl. oz. per acre [5].
Resistance Management Strategy (Anti-Resistance Protocol)
  • FRAC Rotation: Incorporate this compound (FRAC Group 7) into a rotating fungicide program with products from different FRAC groups.
  • Program Example: A strategic preventative program could follow a sequence like A (FRAC 7) → B (FRAC 3) → C (FRAC 11) → D (FRAC 50) → E (FRAC U06), repeating the cycle. This ensures no single high-risk fungicide is applied more than twice in a season, significantly reducing resistance selection pressure [4].
  • Use of Protectants: Add a protectant fungicide like chlorothalonil or mancozeb to each application to provide broad-spectrum protection and further reduce resistance risk [4].

Mechanism of Action and Signaling Pathway

The following diagram illustrates the fungicidal action of this compound at the cellular level.

G This compound This compound SDH_Enzyme SDH_Enzyme This compound->SDH_Enzyme Inhibits ETC ETC SDH_Enzyme->ETC Disrupts ATP_Halt ATP_Halt ETC->ATP_Halt Blocks Energy (ATP) Production Fungal_Death Fungal_Death ATP_Halt->Fungal_Death Leads To

Conclusion

This compound represents a valuable tool for managing cucumber powdery mildew. Its strength lies in its novel SDHI mode of action, proven efficacy, and systemic activity. For successful long-term use, it is imperative to integrate it within a robust anti-resistance strategy that includes the use of tolerant cultivars [4], cultural practices, and rotation with fungicides from different FRAC groups [4]. The analytical methods provided will support ongoing research and monitoring efforts for both the parent compound and its metabolites.

References

control of Rhizoctonia solani with Fluindapyr enantiomers

Author: Smolecule Technical Support Team. Date: February 2026

Fluindapyr Enantiomers: Activity & Analytical Data

The fungicidal activity and environmental behavior of this compound are highly enantioselective. The quantitative data below summarizes the key differences between its enantiomers.

Property R-(-)-Fluindapyr S-(+)-Fluindapyr Notes & Conditions
Fungicidal Activity (EC₅₀) Lower activity [1] 87.8 times more active than R-form against R. solani [1] In vitro assay against R. solani
Binding Affinity -32.12 kcal/mol [1] -42.91 kcal/mol [1] Molecular docking with R. solani Succinate Dehydrogenase (SDH)
Anaerobic Soil Degradation Faster degradation (Half-life: 69.6 days) [1] Slower degradation (Half-life: 101.8 days) [1] Degradation in paddy soil under anaerobic conditions

Experimental Protocols

Protocol 1: Chiral Separation and Analysis of this compound Enantiomers

This method is crucial for obtaining and quantifying the pure enantiomers for all subsequent experiments [1].

  • 1. Equipment & Reagents

    • UPLC System: ACQUITY H-Class PLUS or equivalent, tandem with a mass spectrometer (e.g., Xevo TQ-S Micro MS/MS).
    • Chiral Column: Daicel Chiralpak IK-3 (Cellulose tris(3-chloro-5-methylphenylcarbamate), 3 µm, 4.6 mm x 150 mm).
    • Mobile Phase: Acetonitrile and water (HPLC grade).
    • Standards: Racemic this compound standard.
  • 2. Procedure

    • Sample Preparation: Prepare standard and test samples in acetonitrile at a concentration suitable for detection (e.g., 1-100 µg/mL). Filter through a 0.22 µm membrane.
    • Chromatographic Conditions:
      • Column Temperature: 25 °C
      • Mobile Phase: Isocratic or gradient elution with Acetonitrile/Water. Optimize ratio for best separation (e.g., 70:30 v/v).
      • Flow Rate: 0.5 mL/min
      • Injection Volume: 5 µL
      • Detection: MS/MS in Multiple Reaction Monitoring (MRM) mode for high sensitivity and selectivity.
    • Execution: Inject samples, collect data, and identify the R- and S-enantiomers based on retention times confirmed by pure or enriched standards.
Protocol 2: In Vitro Assessment of Antifungal Activity

This protocol determines the direct inhibitory effect of this compound enantiomers on R. solani mycelial growth [1].

  • 1. Equipment & Reagents

    • Pathogen: Pure culture of R. solani (specify Anastomosis Group, e.g., AG2-2).
    • Culture Medium: Potato Dextrose Agar (PDA).
    • Test Compounds: Purified R- and S-Fluindapyr enantiomers obtained from Protocol 1.
    • Solvent Control: Pure acetone or DMSO.
  • 2. Procedure

    • Preparation of Amended PDA: Dissolve weighed quantities of each enantiomer in a small volume of solvent and mix with molten, cooled PDA to achieve a series of final concentrations (e.g., 0.01, 0.1, 1.0 mg/L). Ensure the final solvent concentration is ≤0.5% (v/v). Prepare a control plate with solvent only.
    • Fungal Inoculation: Inoculate the center of each plate with a 5-mm mycelial plug taken from the actively growing margin of a R. solani culture.
    • Incubation & Measurement: Incubate plates in the dark at 25±1°C for 5-7 days. Measure the diameter of the fungal colony in two perpendicular directions.
    • Calculation: Calculate the percent inhibition of mycelial growth (I) for each treatment using the formula: I (%) = [(Dc - Dt) / (Dc - 0.5)] × 100 Where Dc is the average diameter of the fungus in the control, and Dt is the average diameter in the treatment. Calculate the EC₅₀ values using probit or logit analysis.
Protocol 3: Molecular Docking to Elucidate Mechanism of Action

This in silico protocol helps explain the enantioselective bioactivity by visualizing the interaction with the target protein [1].

  • 1. Software & Hardware

    • Docking Software: AutoDock Vina, MOE, or Schrödinger Suite.
    • Protein Structure: Obtain the 3D crystal structure of the R. solani Succinate Dehydrogenase (SDH) protein from the Protein Data Bank (PDB). If unavailable, a homology model may be required.
    • Ligand Structures: Prepare the 3D structures of R- and S-Fluindapyr, optimizing their geometry and assigning charges.
  • 2. Procedure

    • Protein Preparation: Remove water molecules and co-crystallized ligands. Add hydrogen atoms and assign appropriate protonation states to amino acid residues.
    • Ligand Preparation: Optimize the 3D structures of the enantiomers and define their rotatable bonds.
    • Grid Box Definition: Define the docking search space to encompass the known ubiquinone binding site of the SDH enzyme.
    • Molecular Docking: Perform docking simulations for each enantiomer into the defined binding site. Run multiple iterations to ensure result consistency.
    • Analysis: Analyze the docking poses for the lowest binding energy (most stable conformation). Visualize and document specific interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) between the ligand and key amino acid residues in the binding pocket.

Mechanism of Action & Signaling Pathway

This compound, as an SDHI fungicide, inhibits fungal cellular respiration. The enantioselective activity arises from the superior fit of the S-enantiomer within the target enzyme's active site.

G S_this compound S-(+)-Fluindapyr SDH_Enzyme Succinate Dehydrogenase (SDH) Ubiquinone Binding Site S_this compound->SDH_Enzyme High-Affinity Binding R_this compound R-(-)-Fluindapyr R_this compound->SDH_Enzyme Low-Affinity Binding Inhibition Strong Binding & Inhibition SDH_Enzyme->Inhibition  With S-Enantiomer Weak_Interaction Weak Interaction SDH_Enzyme->Weak_Interaction With R-Enantiomer Respiration_Halt Cellular Respiration Halted Inhibition->Respiration_Halt Weak_Interaction->Respiration_Halt Fungal_Death Fungal Cell Death Respiration_Halt->Fungal_Death

The diagram illustrates that the potent S-(+)-Fluindapyr enantiomer binds strongly to the ubiquinone binding site of SDH, effectively halting electron transport and cellular respiration, leading to fungal death [1]. The weaker R-(-)-Fluindapyr has a less stable interaction, resulting in significantly reduced efficacy.

Conclusion and Application Notes

The data unequivocally demonstrates that the fungicidal activity of this compound against R. solani is primarily attributable to the S-(+)-enantiomer. Its stronger binding affinity to the SDH target site, quantified by molecular docking, correlates directly with its superior bioactivity.

  • Pure Enantiomer Application: The use of pure or enriched S-(+)-Fluindapyr, rather than the racemic mixture, represents a path toward "high-efficiency and low-risk" application. This approach can potentially reduce the total fungicide dosage introduced into the environment by eliminating the largely ineffective R-enantiomer [2] [1].
  • Environmental Considerations: Be aware that the more active S-enantiomer also degrades more slowly in paddy soil, which necessitates careful environmental monitoring to manage its persistence [1].

References

Technical Support Guide: Evaluating Fluindapyr Toxicity in Eisenia fetida

Author: Smolecule Technical Support Team. Date: February 2026

Compound Overview: Fluindapyr

This compound is a novel SDHI fungicide belonging to the chemical class of pyrazolecarboxamides that inhibits mitochondrial respiration in fungi by targeting succinate dehydrogenase (SDH). Originally developed for broad-spectrum disease control in various crops, it has also been approved for non-cropping situations such as utility rights-of-way, roadsides, and industrial areas. Despite its effectiveness against target fungi, concerns have emerged about its potential ecotoxicological effects on non-target soil organisms like earthworms, necessizing thorough toxicity evaluation protocols.

Key Chemical Properties

Table: Fundamental physicochemical properties of this compound

Property Value Reference
Chemical formula C₁₈H₂₀F₃N₃O [1]
Molecular mass 351.37 g/mol [1]
Water solubility (pH 7, 20°C) 1.63 mg/L [1]
Octanol-water partition coefficient (Log P) 4.12 [1]
Vapor pressure (20°C) 2.85 × 10⁻⁵ mPa [1]
Melting point 169°C [1]
Soil DT₅₀ (lab) 244 days [1]

Experimental Design & Protocols

Earthworm Culturing and Maintenance
  • Test organism: Use mature Eisenia fetida (over 3 months old) with well-developed clitella. Maintain a synchronized culture to ensure age uniformity across test organisms.
  • Culture conditions: Maintain cultures in a dark climate chamber at 20±1°C and 80±5% humidity. Use artificial soil substrate (10% sphagnum peat, 20% kaolinite clay, 70% sand) adjusted to pH 6.0±0.5 with calcium carbonate.
  • Feeding regime: Feed earthworms with decomposed horse or cattle manure that has been air-dried and ground to pass through a 0.5-mm sieve. Provide food once weekly and remove uneaten feed before replenishing.
  • Health screening: Prior to experiments, ensure earthworms are healthy with strong needling response and active movement. Acclimate earthworms to test conditions for 7 days before experimentation.
Soil Preparation & Spiking Methodology
  • Soil matrix preparation: Prepare artificial soil according to OECD guidelines 222 and 317. The standard composition is 10% sphagnum peat, 20% kaolinite clay, 70% sand, with calcium carbonate to adjust pH to 6.0±0.5.
  • Compound application: Prepare this compound stock solution in acetone at 10⁻¹ M concentration. For soil spiking, prepare serial dilutions from the stock solution to achieve target concentrations (typically ranging from 0.2-25 mg/kg based on research objectives).
  • Spiking procedure: Add the appropriate this compound solution evenly to the soil matrix while mixing thoroughly to ensure homogeneous distribution. Allow the solvent to evaporate completely (24-48 hours) before adding moisture to achieve 35-40% water holding capacity.
  • Quality control: Verify actual exposure concentrations through chemical analysis of soil samples using LC-MS/MS. Measure concentrations at time points 0, 7, 14, 21, and 28 days to monitor degradation.

G A Prepare Artificial Soil (10% peat, 20% clay, 70% sand) B Adjust pH to 6.0±0.5 with Calcium Carbonate A->B E Spike Soil with Dilutions Mix Thoroughly B->E C Prepare this compound Stock Solution in Acetone D Create Serial Dilutions (0.2-25 mg/kg target concentrations) C->D D->E F Evaporate Solvent (24-48 hours) E->F G Adjust Moisture Content (35-40% WHC) F->G H Verify Concentration via LC-MS/MS Analysis G->H

Experimental Workflow for Soil Preparation and Spiking

Exposure Regimen Design
  • Chronic toxicity tests: Conduct 28-day soil exposure experiments according to OECD guideline 317. Use at least 10 adult earthworms per replicate with 4 replicates per treatment concentration.
  • Concentration range: Based on published studies, test concentrations of 0.2, 1, 5, and 25 mg/kg dry soil have shown significant sublethal effects without acute mortality. Include solvent controls (soil with acetone only) and untreated controls.
  • Exposure conditions: Maintain test containers in darkness at 20±1°C with adequate aeration. Monitor soil moisture weekly and adjust with deionized water as needed to maintain constant moisture content.
  • Bioaccumulation assessment: Collect earthworm and soil samples at regular intervals (days 0, 7, 14, 21, 28) to determine bioconcentration factors (BCF). Analyze this compound residues using LC-MS/MS with appropriate quality controls.

Toxicity Assessment Methods

Lethal and Sublethal Endpoint Evaluation
  • Mortality assessment: Record mortality daily during the 28-day exposure period. Remove dead earthworms immediately. Consider earthworms dead if they do not respond to mechanical stimulus.
  • Growth inhibition: Weigh earthworms individually at day 0 and day 28 of exposure. Calculate specific growth rate using the formula: SGR = (lnW₂ - lnW₁)/t × 100, where W₁ and W₂ are initial and final weights, and t is exposure time in days.
  • Reproduction effects: After 28 days, transfer adult earthworms to fresh soil without this compound and continue for 28 additional days to assess cocoon production and hatchling success. Count and record cocoon production weekly and juvenile counts at the end of the experiment.

Table: Toxicity endpoints and measurement methods for this compound in Eisenia fetida

Endpoint Category Specific Measurements Protocol Details Critical Observations
Lethal Effects LC₅₀ (28-day) Daily mortality recording No significant mortality at ≤25 mg/kg [2]
Growth Effects Weight change, Growth rate Individual weighing days 0 & 28 Significant inhibition at ≥5 mg/kg [2]
Reproduction Effects Cocoon production, Juvenile count 28-day reproduction test post-exposure Significant reduction at ≥1 mg/kg [2]
Histopathological Effects Epidermis, Intestinal damage Histological sectioning & microscopy Severe damage at high concentrations (≥5 mg/kg) [2]
Oxidative Stress Biomarker Analysis
  • Tissue preparation: After exposure, depurate earthworms on moist filter paper for 24 hours. Homogenize whole earthworm tissues in ice-cold phosphate buffer (pH 7.4) using a glass homogenizer. Centrifuge at 12,000 × g for 20 minutes at 4°C and collect supernatant for biomarker assays.
  • Lipid peroxidation measurement: Quantify malondialdehyde (MDA) content using thiobarbituric acid reactive substances (TBARS) assay. Measure absorbance at 532 nm and calculate MDA content using molar extinction coefficient of 155 mM⁻¹cm⁻¹.
  • Antioxidant enzyme assays:
    • Superoxide dismutase (SOD): Measure using cytochrome c reduction method based on inhibition of superoxide-mediated cytochrome c reduction at 550 nm.
    • Catalase (CAT): Monitor decomposition of H₂O₂ by decrease in absorbance at 240 nm.
    • Glutathione S-transferase (GST): Measure conjugation of glutathione with CDNB, monitoring increase in absorbance at 340 nm.
  • Gene expression analysis: Extract total RNA from earthworm tissues, synthesize cDNA, and perform quantitative real-time PCR for genes encoding oxidative stress proteins (SOD, CAT, GST, HSP70, CRT). Use β-actin as reference gene for normalization.

Molecular Analysis Techniques

Gene Expression Profiling
  • RNA extraction: Use TRIzol reagent following manufacturer's protocol with mechanical homogenization. Assess RNA quality and quantity using spectrophotometry (A260/A280 ratio ~1.8-2.0) and confirm integrity by agarose gel electrophoresis.
  • cDNA synthesis: Perform reverse transcription with 1μg total RNA using oligo(dT) primers and reverse transcriptase according to manufacturer's protocol.
  • qPCR conditions: Set up reactions in triplicate with SYBR Green master mix, 0.5μM primers, and 2μL cDNA template. Use thermal cycling conditions: 95°C for 10min, followed by 40 cycles of 95°C for 15sec and 60°C for 1min. Include melt curve analysis to verify amplification specificity.
  • Primer sequences: Utilize published primer sequences for Eisenia fetida oxidative stress-related genes (SOD, CAT, GST, HSP70, CRT). Normalize expression to reference genes (β-actin or GAPDH) using the 2^(-ΔΔCt) method.
Histopathological Examination
  • Sample collection and fixation: Anesthetize earthworms in 10% ethanol, then dissect to obtain body wall and intestinal segments. Fix tissues in Davidson's fixative (30% formaldehyde, 15% ethanol, 5% acetic acid, 50% distilled water) for 24 hours at 4°C.
  • Processing and embedding: Dehydrate through graded ethanol series, clear in xylene, and embed in paraffin wax. Section at 5μm thickness using a rotary microtome.
  • Staining and microscopy: Stain with hematoxylin and eosin (H&E) following standard protocols. Examine under light microscope for epidermal lesions, chloragogenous tissue degeneration, and intestinal damage. Score damage on a scale of 0 (normal) to 3 (severe).

G A This compound Exposure B Mitochondrial SDH Inhibition A->B C ROS Production Increase B->C D Oxidative Stress Biomarker Changes C->D E1 Antioxidant Enzyme Activation (SOD, CAT) D->E1 E2 Lipid Peroxidation (MDA Increase) D->E2 E3 DNA Damage (8-OHdG Increase) D->E3 F Cellular Damage E1->F E2->F E3->F G Tissue Lesions (Epidermis, Intestine) F->G H Organismal Effects (Growth/Reproduction Inhibition) G->H

Proposed Molecular Pathway of this compound Toxicity in Earthworms

Frequently Asked Questions (FAQ)

Q1: What are the appropriate positive controls for this compound toxicity studies?
  • For SDHI-specific effects, fluxapyroxad or benzovindiflupyr make suitable positive controls as they share the same mode of action. For general earthworm toxicity benchmarks, carbendazim is well-established with known response thresholds. Include both solvent controls (acetone) and untreated controls to distinguish chemical-specific effects from background variability.
Q2: Why are my earthworms exhibiting variable responses to the same this compound concentration?
  • Natural biological variability in detoxification enzyme expression can cause differential sensitivity. Ensure earthworms are age-synchronized and from the same culture batch. Soil properties significantly influence bioavailability - verify organic matter content, clay percentage, and pH across all replicates. Pre-depurate earthworms for 24 hours before exposure to standardize gut content.
Q3: How long does this compound persist in soil during experiments, and when should I resample?
  • This compound has a laboratory half-life of approximately 244 days but may degrade faster (around 28 days) in artificial soil with earthworms present, likely due to enhanced microbial activity. Monitor concentrations weekly via LC-MS/MS. For chronic tests beyond 28 days, consider renewing soil or respiking if concentration drops below 70% of initial nominal concentration.
Q4: What are the most sensitive endpoints for detecting sublethal this compound toxicity?
  • Reproduction parameters (cocoon production) show significant effects at concentrations as low as 1 mg/kg, making them the most sensitive indicators. Gene expression changes in oxidative stress markers (CAT, GST, SOD) also manifest early in exposure. Histopathological examination of intestinal tissues reveals damage at moderate concentrations (5 mg/kg) before growth inhibition becomes apparent.
Q5: My oxidative stress biomarkers show inconsistent results - what could be wrong?
  • Ensure immediate processing of earthworm tissues after sampling to prevent biomarker degradation. Keep samples on ice during homogenization and store supernatants at -80°C if not assayed immediately. Standardize the body region sampled as enzyme activities vary along the anteroposterior axis. Normalize all biochemical measurements to total protein content to account for tissue mass variations.
Q6: What molecular techniques can help elucidate the mechanism of this compound toxicity?
  • Beyond standard gene expression analysis, molecular docking studies can predict interactions between this compound and earthworm succinate dehydrogenase. Molecular dynamics simulations provide insights into binding stability and conformational changes. For comprehensive assessment, combine these in silico approaches with in vitro SDH inhibition assays using earthworm mitochondrial preparations.

Troubleshooting Guide

Table: Common experimental challenges and solutions

Problem Possible Causes Solutions
High control mortality Poor soil quality, Earthworm stress during shipping Test soil with control organisms first, Allow longer acclimation (7-10 days)
Inconsistent biomarker results Tissue degradation, Improper normalization Process samples immediately, Normalize to protein content, Use same body segments
Rapid concentration decline Microbial degradation, Volatilization Verify soil spiking method, Monitor actual concentrations, Consider soil renewal
No significant reproduction effects Exposure duration too short, Low sensitivity Extend exposure to full 56 days (28+28), Increase sample size, Verify cocoon counting
High variability in gene expression RNA degradation, Reference gene instability Check RNA integrity, Validate reference gene stability under experimental conditions

Data Interpretation & Risk Assessment

  • Risk characterization: Calculate the Risk Quotient (RQ) by comparing predicted environmental concentrations (PEC) with effect concentrations (ECₓ). For this compound, the Tier 1 RQ indicates potential risk to earthworm reproduction, suggesting need for higher-tier testing.
  • Statistical analysis: Use appropriate statistical tests (one-way ANOVA followed by post-hoc tests) to compare treatment groups with controls. Consider multivariate statistics (PCA) when analyzing multiple correlated endpoints.
  • Environmental relevance: While laboratory studies use artificial soil, consider validating key findings in natural soils with varying properties (organic matter, pH, texture) to improve environmental relevance of risk assessments.

This technical support guide synthesizes current research on this compound ecotoxicology to assist researchers in designing, conducting, and interpreting toxicity tests with Eisenia fetida. As regulatory scrutiny of novel SDHIs increases, robust experimental protocols and comprehensive endpoint assessments become increasingly valuable for accurate ecological risk assessment.

References

oxidative stress genes expression in earthworms from Fluindapyr

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Protocols & Key Data

Here is a summary of the core experimental conditions and significant quantitative findings from the relevant studies for easy reference.

Table 1: Summary of Experimental Conditions for Fluindapyr (FIP) Toxicity Studies

Aspect Ji et al. (2023) Study [1] Wang et al. (2025) Combined Exposure Study [2] [3]
Test Organism Eisenia fetida [1] Eisenia fetida [2] [3]
Exposure Matrix Artificial soil [1] Artificial soil [3]
Tested Concentrations 0, 1, 5, 10, 25 mg/kg [1] FIP combined with Polystyrene (PS) or Polymethylmethacrylate (PMMA) microplastics (0.1, 1, 10 μm) [2] [3]
Exposure Duration 28 days [1] 28 days [2] [3]
FIP Half-life in Soil Approximately 28 days [1] Degradation promoted by co-presence of MPs [3]
Measured Endpoints Growth, reproduction, histopathology, oxidative stress (SOD, CAT activity, MDA), gene expression (CAT, CRT, GST, HSP70, SOD) [1] Bioaccumulation, histopathology, oxidative stress, gut microbiota [2] [3]

Table 2: Key Oxidative Stress and Gene Expression Findings

Endpoint Observed Effects
Earthworm Growth Significant growth inhibition at concentrations ≥ 5 mg/kg [1].
Earthworm Reproduction Significant reproduction inhibition at concentrations ≥ 1 mg/kg [1].
Histopathological Damage Serious damage to epidermis and intestines observed after 28-day exposure [1]. Combined exposure to FIP and microplastics caused more severe damage [2].
Oxidative Stress Induced oxidative stress, evidenced by changes in enzyme activity and gene expression [1]. Combined exposure with MPs caused more serious oxidative stress [2] [3].
Gene Expression Altered expression of oxidative damage-related genes (CAT, CRT, GST, HSP70, SOD) was verified [1].

Frequently Asked Questions & Troubleshooting

Q1: Our lab is new to earthworm ecotoxicology. What is the baseline protocol for testing the toxic effects of a pesticide like this compound?

A1: The standard approach follows OECD guidelines, using the earthworm Eisenia fetida as a model organism. Here is a detailed workflow [1]:

  • Acclimatization: Maintain earthworms in uncontaminated artificial soil at 20 ± 1 °C for at least one week before the experiment to ensure they are healthy and have a uniform clitellum [4].
  • Soil Spiking:
    • Prepare a stock solution of this compound in a volatile solvent like acetone [1] [3].
    • Mix the solution thoroughly into the artificial soil. The use of artificial soil ensures standardization and reproducibility.
    • Allow the solvent to evaporate completely in a fume hood for about 24 hours [4].
  • Exposure:
    • Place adult earthworms into the test soil. A common setup uses a 600mL beaker.
    • Maintain the test system in a climate-controlled chamber at 20 ± 1 °C and high humidity (e.g., 79%) in darkness [4].
    • The standard test duration is 28 days [1].
  • Endpoint Measurement:
    • Biochemical Assays: On day 28, homogenize earthworm tissue to measure oxidative stress markers like Superoxide Dismutase (SOD) and Catalase (CAT) activity, and lipid peroxidation (e.g., Malondialdehyde, MDA levels) using commercial test kits [1] [4].
    • Gene Expression Analysis: Use quantitative real-time PCR (qRT-PCR) to analyze the expression of genes like SOD, CAT, GST, HSP70, and CRT [1]. The 2−ΔΔCT method is commonly used for data analysis [5].
    • Histopathology: Fix earthworm tissue sections and examine them under a microscope for damage to the epidermis and intestinal tissues [1].

Q2: Our initial results show high variability in gene expression data. What are the critical points for obtaining reliable qRT-PCR results?

A2: Variability often stems from sample preparation and analytical steps.

  • Sample Homogenization: Ensure earthworm tissue is thoroughly homogenized into a fine powder in liquid nitrogen to achieve a uniform sample for RNA extraction [4].
  • RNA Integrity: Use high-quality, non-degraded RNA. Check the RNA integrity number (RIN) before proceeding with cDNA synthesis.
  • Reference Gene Validation: The accuracy of qRT-PCR relies on stable reference genes for normalization. Validate that your chosen reference genes (e.g., Actin, GAPDH) are not affected by the experimental treatments [5].
  • Analytical Method: Use the established 2−ΔΔCT method for calculating relative gene expression, which is efficient and widely accepted [5].

Q3: We are investigating the combined effects of pollutants. How do microplastics influence the toxicity of this compound in earthworms?

A3: Recent research indicates that microplastics (MPs) can act as carriers and modify the toxicity of this compound.

  • Enhanced Bioaccumulation: Co-exposure with certain MPs (like 0.1 and 1 μm Polystyrene) can promote the initial accumulation of FIP in earthworms, though this may accelerate elimination after 14 days [2] [3].
  • Exacerbated Toxicity: Joint exposure to FIP and MPs causes more serious damage to the epidermis and intestine and increases the severity of oxidative stress compared to FIP alone [2].
  • Size-Dependent Effects: The impact of MPs is size-dependent, with smaller-sized MPs (0.1 μm) showing the strongest effects on enhancing FIP's toxicity [2].

Q4: What are the most sensitive biomarkers for monitoring this compound toxicity in earthworms?

A4: Based on current studies, the most sensitive biomarkers are:

  • Reproduction Inhibition: This is a highly sensitive endpoint, observed at FIP concentrations as low as 1 mg/kg [1].
  • Specific Gene Expression: The expression of the SOD gene has been identified as a highly sensitive biomarker. In one study, it reached its maximum change on the 7th day of exposure, indicating an early stress response [5].
  • Catalase (CAT) Activity: The activity of the CAT enzyme is also a very sensitive indicator, showing significant changes upon toxicant exposure [5].
  • Histopathological Changes: Examining the earthworm's epidermis and intestinal tissue for lesions and damage provides a direct and sensitive measure of toxic injury [1].

Oxidative Stress Pathway Visualization

The following diagram illustrates the conceptual pathway through which this compound exposure induces oxidative stress and the subsequent molecular and biochemical responses in earthworms, based on the reviewed studies.

G cluster_0 Molecular & Biochemical Defense Response cluster_1 Measurable Outcomes MP_Color Microplastics FIP This compound (FIP) Exposure MP_Color->FIP Carries/Enhances ROS Reactive Oxygen Species (ROS) Generation FIP->ROS Induces OxidativeStress Oxidative Stress ROS->OxidativeStress Causes AntioxidantGenes Upregulation of Antioxidant Genes OxidativeStress->AntioxidantGenes Triggers Biomarkers Cellular Biomarkers OxidativeStress->Biomarkers Induces EnzymeActivity Altered Antioxidant Enzyme Activity AntioxidantGenes->EnzymeActivity  Alters EnzymeActivity->Biomarkers Manifests as Effects Adverse Effects Biomarkers->Effects  Leads to MDA Lipid Peroxidation (e.g., MDA levels) Biomarkers->MDA DNA_Damage DNA Damage Biomarkers->DNA_Damage Growth Growth Inhibition Effects->Growth Reproduction Reproduction Inhibition Effects->Reproduction TissueDamage Histopathological Damage Effects->TissueDamage

This pathway illustrates the key sequence of events from this compound exposure to observable adverse effects in earthworms. The process begins when this compound, potentially carried by microplastics, induces the generation of Reactive Oxygen Species (ROS), leading to a state of oxidative stress [2] [1] [3]. This stress triggers a defense response, including the upregulation of antioxidant genes (such as SOD, CAT, GST) and subsequent changes in the activity of their corresponding enzymes [1]. These internal changes manifest as measurable cellular biomarkers, including lipid peroxidation and DNA damage [1] [5]. Ultimately, if the stress is severe or prolonged, these biochemical disruptions lead to the adverse effects observed at the organism level, such as inhibition of growth and reproduction, and physical damage to tissues [1].

References

bioaccumulation of Fluindapyr in non-target organisms

Author: Smolecule Technical Support Team. Date: February 2026

Fluindapyr Bioaccumulation Profile: Key Data

The table below summarizes the core quantitative data available on this compound, which is crucial for initial experimental planning and risk assessment.

Aspect Key Data Organism/Matrix Notes
Bioaccumulation (Uptake) Rapid uptake and bioaccumulation trend observed [1] [2]. Earthworms (Eisenia fetida) --
Biomagnification (TMF/BMF) No specific Trophic Magnification Factor (TMF) or Biomagnification Factor (BMF) data found for this compound [3]. -- --
Soil Half-Life (DT₅₀) 28 days (in artificial soil) [1] [2]; 244 days (lab, normalized) [4]. Soil The shorter half-life was observed in a controlled ecotoxicology study, while the longer one is from standardized regulatory data.
Basic Physicochemical Properties Water Solubility: 1.63 mg/L @ 20°C [4]; log P: 4.12 [4]; Vapour Pressure: 2.85 x 10⁻⁅ mPa [4]. -- These properties suggest low mobility and high potential for adsorption to organic matter.

Experimental Protocols & Methodologies

Protocol 1: Determining Residues in Fruits and Vegetables

This method simultaneously detects this compound and its five main metabolites, which is critical for a complete residue picture [5].

  • 1. Extraction: Homogenize the sample with a mixed solution of acetonitrile and water.
  • 2. Clean-up and Enrichment: Use a mixed-mode cation exchange (MCX) solid-phase extraction (SPE) cartridge. This step is chosen over typical QuEChERS to better handle the water-soluble metabolites.
  • 3. Analysis: Perform analysis using Ultrahigh-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).
  • 4. Key Validation Parameters: The method was validated per NY/T 788–2018 (China) and EU SANTE/11312/2021 guidelines. Ensure your method checks recovery rates (65-120%), linearity, precision (RSD <20%), and limits of quantification (LOQ) appropriate for your matrices [5].

The workflow for this analytical method is as follows:

Start Sample Collection (Fruit/Vegetable) Step1 Extraction (Mixed Acetonitrile/Water Solution) Start->Step1 Step2 Clean-up & Enrichment (Mixed-mode Cation Exchange SPE) Step1->Step2 Step3 Instrumental Analysis (UHPLC-MS/MS) Step2->Step3 Step4 Data Processing & Validation Step3->Step4

Protocol 2: Assessing Toxicity and Bioaccumulation in Earthworms

This model is well-established for soil ecotoxicology. The following procedure is adapted from a study that found significant sublethal effects [1] [2].

  • 1. Test Organism: Use adult Eisenia fetida with a defined weight and clitellum condition.
  • 2. Exposure System: Use artificial soil with this compound spiked at various concentrations (e.g., 0.2 to 25 mg/kg). Include a control.
  • 3. Endpoints Measured:
    • Lethality: Mortality (found to be low even at 25 mg/kg) [1].
    • Sublethal Effects: Growth inhibition (at ≥ 5 mg/kg) and reproduction suppression (at ≥ 1 mg/kg) [1].
    • Oxidative Stress: Measure biomarkers like Catalase (CAT), Glutathione S-transferase (GST), and Superoxide Dismutase (SOD) [1] [2].
    • Tissue Damage: Conduct histopathological examination of epidermis and intestines [1].
    • Gene Expression: Analyze expression of genes related to oxidative damage (e.g., CAT, CRT, GST, HSP70, SOD) via qPCR [1] [2].
  • 4. Bioaccumulation Calculation: Analyze chemical concentration in earthworms and soil to determine bioconcentration factors.

The toxicological pathway and assessment endpoints in earthworms can be visualized as:

Exp This compound Exposure (in soil) Bio Bioaccumulation (Rapid uptake in earthworm) Exp->Bio Mech Molecular Initiating Event (Oxidative Stress) Bio->Mech Effect1 Cellular & Tissue Effects (Gene expression changes, Histopathological damage) Mech->Effect1 Effect2 Organism-level Effects (Growth suppression, Reproduction inhibition) Effect1->Effect2

Frequently Asked Questions (FAQs)

Q1: Does this compound biomagnify in terrestrial food chains? > A: Currently, there is no direct field evidence demonstrating biomagnification of this compound (i.e., a Trophic Magnification Factor > 1) in terrestrial or aquatic food webs [3]. The existing data shows bioaccumulation in earthworms, but its transfer to higher trophic levels has not been studied. Assessing biomagnification requires complex field studies or multi-species tests.

Q2: Why is it crucial to analyze this compound metabolites in my residue study? > A: this compound degrades into at least five metabolites in the environment [5]. Some of these, like 1-carboxylate-IR9792, are highly water-soluble and cannot be accurately quantified using standard multi-residue pesticide methods (e.g., QuEChERS with acetonitrile extraction) [5]. A dedicated method with mixed-solvent extraction and SPE is necessary to capture the full residue profile and avoid underestimating the total toxicological burden.

Q3: What are the most sensitive toxicological endpoints for this compound in non-target soil organisms? > A: For earthworms, the most sensitive endpoint is reproduction, which is suppressed at concentrations as low as 1 mg/kg [1]. This is more sensitive than growth inhibition or acute mortality. At the molecular level, the induction of oxidative stress and related gene expression (HSP70, GST, etc.) are early warning signs of toxicity [1] [2].

References

resistance management strategies for SDHI fungicides Fluindapyr

Author: Smolecule Technical Support Team. Date: February 2026

Understanding SDHI Resistance and Fluindapyr

  • What are SDHI fungicides and what is their mode of action? SDHI (Succinate Dehydrogenase Inhibitor) fungicides target the succinate dehydrogenase (SDH) enzyme, also known as Complex II in the mitochondrial respiration chain. This enzyme is crucial for both the tricarboxylic acid (TCA) cycle and the electron transport chain. By binding to the ubiquinone binding site of the enzyme (formed by subunits B, C, and D), SDHIs disrupt cellular energy production (ATP synthesis) in fungal cells, leading to their death [1].

  • What is this compound and against which pathogens is it effective? this compound is a novel, broad-spectrum fungicide within the SDHI class [2] [3]. It is effective against a range of destructive fungal diseases, including:

    • Septoria spp. [4] [5]
    • Alternaria spp. [4] [5]
    • Cercospora spp. [4] [5]
    • Corynespora spp. [4] [5]
    • Various rusts, leaf spots, and powdery mildews [6]
  • What is the core resistance mechanism for SDHI fungicides? The primary mechanism of resistance involves target-site mutations in the genes encoding the SDH enzyme subunits (B, C, or D). These mutations alter the binding site, reducing the ability of the fungicide to bind effectively. This results in reduced sensitivity and can lead to control failures [1]. The following diagram illustrates this mechanism and the experimental workflow for monitoring resistance.

G cluster_1 SDHI Mechanism & Resistance cluster_2 Experimental Resistance Monitoring Workflow Fungicide SDHI Fungicide (e.g., this compound) WildTypeSDH Wild-type SDH Enzyme (Normal Binding) Fungicide->WildTypeSDH Binds to Ubiquinone Site MutantSDH Mutant SDH Enzyme (Reduced Binding) Fungicide->MutantSDH Impaired Binding EnergyProduction Disrupted Energy Production (Fungal Death) WildTypeSDH->EnergyProduction Resistance Reduced Sensitivity / Resistance MutantSDH->Resistance Step1 1. Field Sampling (Collect fungal isolates) Step2 2. Molecular Analysis (Sequence sdhB, sdhC, sdh genes) Step1->Step2 Step3 3. Phenotypic Assay (Determine sensitivity e.g., EC₅₀) Step2->Step3 Step4 4. Data Correlation (Link mutations to resistance factors) Step3->Step4 Step5 5. Reporting Step4->Step5

  • Does cross-resistance occur between this compound and other SDHIs? Yes. SDHI fungicides are generally considered to be cross-resistant [1]. However, the patterns are complex. The degree of insensitivity (resistance factor) conferred by a specific mutation can vary significantly between different SDHI compounds, depending on their chemical structure and interaction with the target site [1]. For example, some studies have shown a lack of cross-resistance between this compound and other SDHIs like boscalid in specific pathogens [1]. Therefore, resistance monitoring for this compound should not assume uniform cross-resistance patterns across all SDHIs.

Resistance Management & Experimental Guidance

  • What are the key resistance management strategies for this compound? FRAC (Fungicide Resistance Action Committee) classifies SDHIs as medium-to-high risk pathogens, making resistance management mandatory [1]. Core strategies include:

    • Use in Mixtures: Always combine this compound (FRAC Group 7) with fungicides from different, non-cross-resistant groups (e.g., FRAC Group 3 [DMI] and Group 11 [QoI]) [2] [3]. This is exemplified by commercial products like Adastrio, which combines this compound (Group 7) with flutriafol (Group 3) and azoxystrobin (Group 11) [2] [3].
    • Limit Applications: Adhere to a maximum number of SDHI applications per season (e.g., 1-2 applications) as per local guidelines and FRAC recommendations.
    • Rotate Modes of Action: Implement fungicide rotation programs using products with different modes of action throughout the growing season.
    • Monitor Resistance: Implement a regular program of field sampling, sensitivity monitoring, and molecular testing for known sdh mutations to track resistance development in pathogen populations [1].
  • What are the known mutations conferring resistance to SDHIs? Target-site mutations conferring reduced sensitivity have been identified in all three subunits (B, C, D) of the SDH enzyme across various pathogens [1]. The table below summarizes key documented mutations.

Pathogen Documented Mutations Notes on Impact
Alternaria alternata Mutations in subunits AaSDHC, AaSDHD [1] Correlated with boscalid resistance.
Alternaria solani Not specified in detail [1] SDHI resistance prevalent and impacting field efficacy.
Botrytis cinerea Various mutations in sdhB subunit [1] Identified in isolates from apple, kiwi, strawberry, and grapes.
Didymella bryoniae Not specified in detail [1] Resistance to boscalid and penthiopyrad characterized.
Corynespora cassiicola Not specified in detail [1] Boscalid-resistant isolates reported.
Podosphaera xanthii Not specified in detail [1] Reduced sensitivity reported in the US and Japan.

Note: This is not an exhaustive list. The effect of specific mutations on this compound sensitivity can vary by pathogen species and geographic location [1].

  • What are the key considerations for designing resistance monitoring experiments? When establishing a monitoring protocol, consider these factors derived from the search results:
    • Baseline Sensitivity: Establish a baseline sensitivity (e.g., EC₅₀ values) for this compound against key target pathogens from populations with no prior exposure.
    • Molecular Assays: Develop PCR-based assays to detect and quantify known resistance alleles (e.g., H257Y, P225L) in sdhB, sdhC, and sdhD genes relevant to your pathogen of interest [1].
    • Resistance Factor (RF): Calculate RF (EC₅₀ of resistant isolate / EC₅₀ of sensitive isolate) to quantify the shift in sensitivity.
    • Cross-Resistance Screening: In your in vitro assays, screen characterized isolates against multiple SDHIs (including this compound, boscalid, etc.) to establish practical cross-resistance patterns for your local populations.

Analytical & Ecotoxicological Data

For researchers involved in environmental and residue studies, the following data may be useful.

  • What are the main metabolites of this compound for residue studies? this compound degrades into several primary metabolites that should be monitored in residue studies [4]:

    • 3-hydroxy-IR9792
    • 1-hydroxymethyl-N-desmethyl-IR9792
    • 1-carboxylate-IR9792
    • 1-hydroxymethyl-IR9792
    • desmethyl-IR9792-N1-glucoside
  • What ecotoxicological data is available for non-target organism risk assessment? Recent research indicates potential toxic effects of this compound on non-target organisms like earthworms (Eisenia fetida), which are crucial for soil health [5].

    • Effects: Chronic exposure resulted in oxidative stress, growth suppression, and reproductive inhibition in earthworms [5].
    • Persistence: The study noted a decrease in this compound concentration in artificial soil to about 47.6% of the initial level by the end of a 28-day exposure period, indicating persistence and potential for bioaccumulation [5].

I hope this technically-oriented information provides a solid foundation for your support center. The field of fungicide resistance is dynamic, and continuous monitoring of new research from sources like FRAC is essential.

References

enantioselective degradation of Fluindapyr in paddy soil

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

Question Evidence-Based Answer & Key Data
Does Fluindapyr degrade enantioselectively in paddy soil? Yes. Under anaerobic conditions typical of flooded rice fields, the R-enantiomer degrades significantly faster. The reported half-lives are 69.6 days for R-fluindapyr and 101.8 days for S-fluindapyr [1].
Is the enantioselective bioactivity significant? Yes, it is highly significant. The S-enantiomer demonstrates dramatically higher fungicidal activity, being 87.8 times more active against Rhizoctonia solani than the R-enantiomer [1].
What is the molecular mechanism behind this enantioselectivity? Molecular docking studies indicate that the S-enantiomer has a much stronger binding affinity (-42.91 kcal/mol) to the succinate dehydrogenase (SDH) enzyme in the fungus compared to the R-enantiomer (-32.12 kcal/mol), explaining the difference in efficacy [1].
My analytical method shows poor separation. How can I improve it? A method using Chiral UPLC-MS/MS is recommended. Key to success is optimizing the sample preparation. A husk-based biochar has been successfully used in a QuEChERS workflow to achieve effective determination in the complex paddy soil matrix [1].

Troubleshooting Common Experimental Issues

Here are solutions to some specific problems you might encounter during your research.

Issue 1: Poor Enantiomer Separation in Chromatography

This is a common challenge when analyzing chiral compounds in complex matrices like soil.

  • Solution A: Validate Your Chiral Method. Ensure your method can individually resolve and quantify all stereoisomers. A validated method for the chiral herbicide profoxydim in soil achieved recoveries of 88.27–106.53% with RSDs <11.14%, setting a high standard for accuracy and precision to aim for [2].
  • Solution B: Optimize Sample Cleanup. The soil matrix can cause interference. Incorporate a cleanup step using dispersive solid-phase extraction (d-SPE). Testing different sorbents like primary secondary amine (PSA), C18, and graphitized carbon black (GCB) is crucial to find the optimal combination for your specific soil type and analyte [2].
Issue 2: Low Analytic Recovery from Soil

Low recovery can lead to an underestimation of residue levels.

  • Solution: Evaluate Different QuEChERS Formulations. The extraction efficiency can vary greatly. Systematically compare buffered (e.g., citrate, acetate) and non-buffered QuEChERS methods to identify which one provides the best recovery for your target enantiomers from paddy soil [2].

Experimental Protocols & Data

Chiral Separation and Quantification of this compound

This is a summary of the established method from the literature [1].

  • Analytical Instrument: Ultrahigh Performance Liquid Chromatography Tandem Mass Spectrometry (UPLC-MS/MS).
  • Chiral Separation: A chiral column is used to physically separate the R- and S- enantiomers.
  • Sample Preparation (QuEChERS):
    • Extraction: Soil samples are extracted with an organic solvent (e.g., acetonitrile).
    • Cleanup: The extract is cleaned using a husk-based biochar material as a sorbent in the d-SPE step to remove co-extracted matrix interferents.
    • Concentration: The cleaned extract is concentrated and reconstituted before injection into the UPLC-MS/MS.
  • Configuration Determination: The absolute configuration of the separated enantiomers was confirmed using an Electron Circular Dichroism (ECD) model.
Key Quantitative Data on this compound Enantiomers

The table below consolidates the critical enantioselective data for easy reference.

Parameter R-Fluindapyr S-Fluindapyr Notes
Half-life in Paddy Soil 69.6 days 101.8 days Under anaerobic conditions [1]
Fungicidal Activity (EC₅₀) Low High (87.8x more active) Against R. solani [1]
Molecular Docking Binding Energy -32.12 kcal/mol -42.91 kcal/mol Binding to SDH enzyme [1]

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for studying the enantioselective degradation of a chiral pesticide in soil, integrating the methodologies discussed.

Start Start: Chiral Pesticide Study A Method Development & Chiral Separation Start->A B Soil Incubation (under controlled conditions) A->B C Sample Collection over Time Series B->C D QuEChERS Extraction & Cleanup C->D E Instrumental Analysis (e.g., Chiral LC-MS/MS) D->E F Data Analysis E->F G1 Enantiomer Concentration F->G1 G2 Degradation Kinetics (Half-life Calculation) F->G2 G3 Enantiomer Fraction (EF) F->G3 H Reporting Results G1->H G2->H G3->H

Key Technical Notes

  • Configuration Stability: Before concluding that degradation is enantioselective, it is critical to confirm that the enantiomers are configurationally stable and do not interconvert (racemize) in the soil during the study period. This stability has been confirmed for other chiral pesticides like profoxydim [2].
  • Beyond Degradation: A comprehensive risk assessment should consider that the more persistent S-fluindapyr enantiomer is also the one with significantly higher bioactivity [1]. This combination could lead to prolonged environmental impact and necessitates stricter regulation.

References

anaerobic degradation half-life of Fluindapyr enantiomers

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Data Summary

The following table summarizes the enantioselective degradation data for Fluindapyr in different environments.

Parameter R-(-)-Fluindapyr S-(+)-Fluindapyr Racemic Mixture Experimental Matrix Source
Anaerobic Half-Life (DT₅₀) 69.6 days 101.8 days Not Reported Paddy Soil [1]
Aerobic Soil Half-Life (DT₅₀) Not Specified Not Specified 244 days (lab) General Soil [2]
Fungicidal Activity (vs. R. solani) Low 87.8x more active than R-form Not Applicable In vitro Bioassay [1]
Binding Energy to SDH -32.12 kcal/mol -42.91 kcal/mol Not Applicable Molecular Docking [1]
Enantioselective Degradation Preferentially degraded in tomato leaves [3] [4] Preferentially degraded in cucumber leaves [3] [4] No selectivity in tomato or cucumber fruits [3] [4] Tomato & Cucumber Plants [3] [4]

FAQs and Troubleshooting Guides

Degradation and Environmental Fate

Q: What is the anaerobic degradation profile of this compound enantiomers in paddy soil? A: In paddy soil under anaerobic conditions, the two enantiomers degrade at significantly different rates. The R-enantiomer degrades faster, with a half-life of 69.6 days, while the S-enantiomer is more persistent, with a half-life of 101.8 days [1]. This indicates clear enantioselectivity in its environmental fate.

Q: Is this compound considered a persistent environmental contaminant? A: Based on its aerobic soil degradation half-life (DT₅₀) of 244 days, this compound is classified as Persistent [2]. Its field half-life is not fully established, but its high persistence is a key consideration for environmental risk assessment.

Analytical Methodologies

Q: What is a reliable method for separating and determining this compound enantiomers? A: Supercritical Fluid Chromatography tandem Mass Spectrometry (SFC-MS/MS) is a highly effective method. It can achieve baseline separation of the enantiomers in approximately 2 minutes with a low limit of quantification (LOQ) of 5 μg/kg in complex matrices like cucumber and tomato [3] [4].

Q: How can I analyze this compound in soil samples? A: A robust approach involves using a modified QuEChERS method with a husk-based biochar material as a clean-up sorbent, followed by analysis with UPLC-MS/MS (Ultrahigh Performance Liquid Chromatography tandem Mass Spectrometry) [1].

Bioactivity and Mechanism

Q: Why is the S-(+)-enantiomer of this compound more fungitoxic? A: The S-enantiomer is 87.8 times more active against Rhizoctonia solani than the R-enantiomer [1]. Molecular docking studies reveal the mechanism: the S-enantiomer forms a much more stable complex with the succinate dehydrogenase (SDH) enzyme, with a binding energy of -42.91 kcal/mol, compared to -32.12 kcal/mol for the R-enantiomer [1]. This stronger binding leads to more effective inhibition of fungal energy production.

Q: Does enantioselective degradation occur in plants? A: Yes, and it is plant-specific. For example, the R-enantiomer degrades faster in tomato leaves, while the S-enantiomer degrades faster in cucumber leaves [3] [4]. This selectivity is likely due to differences in plant enzyme systems. Notably, no enantioselectivity is typically observed in the fruits of these plants [3] [4].

Detailed Experimental Protocols

Protocol 1: Chiral Separation and Quantification of this compound in Crops

This protocol is adapted from the SFC-MS/MS method for analyzing cucumber and tomato [3] [4].

  • 1. Sample Preparation: Homogenize the plant material (e.g., leaves, fruits). Extract the analytes using a suitable solvent mixture (e.g., acetonitrile).
  • 2. Clean-up: Use a dispersive Solid-Phase Extraction (d-SPE) sorbent to remove co-extracted impurities and pigments.
  • 3. Chiral Chromatography:
    • Technique: Supercritical Fluid Chromatography (SFC).
    • Mobile Phase: Supercritical CO₂ with a co-solvent (e.g., methanol).
    • Column: Chiral stationary phase column capable of enantiomer separation.
  • 4. Detection and Quantification:
    • Technique: Tandem Mass Spectrometry (MS/MS) with Electrospray Ionization (ESI).
    • Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
    • LOQ: The method should achieve an LOQ of at least 5 μg/kg [3].

The workflow for this protocol is illustrated below.

Start Start: Plant Sample S1 Homogenize Material Start->S1 S2 Extract with Solvent S1->S2 S3 d-SPE Clean-up S2->S3 S4 SFC Separation S3->S4 S5 MS/MS Detection (MRM Mode) S4->S5 End Result: Quantification S5->End

Protocol 2: Assessing Enantioselective Degradation in Paddy Soil

This protocol is based on the study of this compound's fate in anaerobic paddy ecosystems [1].

  • 1. Soil Incubation: Prepare paddy soil samples under controlled anaerobic conditions. Fortify separate samples with each enantiomer or the racemic mix.
  • 2. Sampling: Sacrifice replicate samples at predetermined time intervals.
  • 3. Extraction and Clean-up: Extract residues from soil using the optimized QuEChERS method with husk-based biochar to minimize matrix effects [1].
  • 4. Analysis: Determine enantiomer concentrations using UPLC-MS/MS with a chiral column.
  • 5. Data Analysis: Plot residue concentration over time and calculate the DT₅₀ (degradation half-life) for each enantiomer using first-order kinetics.

The diagram below outlines the key decision points in interpreting enantioselective degradation data.

Start Observed Enantioselective Degradation Q1 Is the degradation rate different between enantiomers? Start->Q1 A1 Yes: Enantioselective process confirmed Q1->A1 Yes A2 No: Non-selective degradation Q1->A2 No Q2 Is one enantiomer consistently more active? A3 Yes: S-(+)-Fluindapyr is the active enantiomer Q2->A3 Yes A4 No: Re-evaluate binding affinity and bioassay Q2->A4 No A1->Q2 Mech1 Mechanism: Likely differences in microbial enzyme affinity A1->Mech1 Mech2 Mechanism: Stronger binding to target SDH protein A3->Mech2

Key Takeaways

  • Prioritize the Active Enantiomer: The significant difference in fungitoxicity between the S- and R-enantiomers suggests that developing a product containing only the S-(+)-enantiomer could be more effective and reduce environmental load [1].
  • Account for Matrix Effects: The degradation behavior of this compound is highly dependent on the environment (aerobic vs. anaerobic) and the specific plant species and tissue. Your experimental design must carefully control for these variables [1] [3] [4].
  • Employ Chiral Methods: Always use chiral separation techniques (like SFC or chiral UPLC) to accurately evaluate the environmental fate and biological activity of this compound, as racemic data can be misleading [1] [3].

References

FAQ: Does Fluindapyr cause damage to epidermis and intestines?

Author: Smolecule Technical Support Team. Date: February 2026

Yes, studies on the earthworm Eisenia fetida confirm that Fluindapyr (FIP) can cause significant damage to both the epidermis and intestinal tissues. This is a recognized sublethal effect observed under controlled laboratory conditions [1] [2].

Data Summary: Toxic Effects of this compound on Earthworms

The following table summarizes the key toxicological findings and experimental conditions from the primary research:

Parameter Findings and Experimental Details
Test Organism Earthworm (Eisenia fetida) [1] [2]
Exposure Concentrations 1, 5, 10, 25 mg/kg in artificial soil [1]
Exposure Duration 28 days (chronic exposure) [1]
Epidermis & Intestines Damage Observed at high exposure concentrations [1] [2]
Growth Inhibition Observed at concentrations ≥ 5 mg/kg [1] [2]
Reproduction Inhibition Observed at concentrations ≥ 1 mg/kg [1] [2]
Oxidative Stress Induced; confirmed via gene expression analysis (CAT, CRT, GST, HSP70, SOD) [1] [2]
Bioaccumulation in Earthworms Rapid uptake and bioaccumulation trend was observed [2]

Experimental Protocol: Assessing Tissue Damage

For researchers aiming to replicate or build upon these findings, here is a summary of the core methodology used to assess tissue damage:

  • 1. Animal Handling & Exposure: Healthy adult earthworms are exposed to this compound in artificial soil. A range of concentrations is tested (e.g., 1-25 mg/kg). The soil moisture is maintained, and the exposure is typically carried out in the dark at a constant temperature (e.g., 20°C) for a set period like 28 days [1].
  • 2. Histopathological Examination: After the exposure period, earthworm samples are collected for tissue analysis.
    • Tissue Preparation: Segments of the earthworm (likely including areas with both epidermal and intestinal tissues) are fixed in formalin, dehydrated, embedded in paraffin, and sectioned into thin slices using a microtome.
    • Staining and Imaging: The tissue sections are stained (commonly with Hematoxylin and Eosin, or H&E) to visualize cellular structures under a microscope. Damage to the epidermal layer and the architecture of the intestinal tissues is then assessed and documented [1].
  • 3. Oxidative Stress Biomarkers: The study also measured biochemical markers of oxidative stress, which is a key mechanism underlying cellular damage. This includes measuring the activity of enzymes like Superoxide Dismutase (SOD) and Catalase (CAT), and the expression of related genes [1] [2].

Mechanism of Action and Workflow

The toxicity of this compound is linked to its function as a Succinate Dehydrogenase Inhibitor (SDHI). The following diagram illustrates the proposed pathway from exposure to observable tissue damage.

G Start This compound Exposure (in soil) A Uptake and Bioaccumulation in Earthworm Start->A B Inhibition of Succinate Dehydrogenase (SDH) A->B C Disruption of Mitochondrial Respiratory Chain B->C D Oxidative Stress (ROS Production) C->D E1 Cellular Damage and Apoptosis D->E1 E2 Epidermis Damage E1->E2 E3 Intestines Damage E1->E3 F Inhibited Growth and Reproduction E2->F E3->F

The diagram above shows the logical sequence of events from exposure to physiological outcomes. The relationship between SDHI exposure and oxidative stress is a common toxicological pathway noted across studies on similar fungicides [3] [4].

Key Considerations for Researchers

  • Model Organism Relevance: Eisenia fetida is a standard model in soil ecotoxicology due to its sensitivity and ecological importance. Findings in earthworms provide crucial insights into the potential non-target risks of pesticides in the soil ecosystem [1] [3].
  • Comparative Toxicology: The observed tissue damage and oxidative stress mechanisms are not unique to this compound. Other SDHI fungicides, such as fluxapyroxad and benzovindiflupyr, have been reported to cause similar adverse effects in earthworms, including oxidative stress and DNA damage [3] [4]. This suggests a potential class effect for SDHIs.
  • Environmental Risk: The study calculated a Tier 1 Risk Quotient (RQ) for this compound, which indicated a potential risk for earthworm reproduction at the tested concentrations [2]. This is a critical finding for environmental risk assessments.

References

minimizing non-target toxicity of Fluindapyr fungicide

Author: Smolecule Technical Support Team. Date: February 2026

Fluindapyr FAQs & Troubleshooting for Researchers

Q1: What are the key sublethal toxic effects of this compound on non-target soil organisms? Recent studies on the earthworm Eisenia fetida, a model soil organism, have identified several critical sublethal effects of this compound exposure. The table below summarizes the observed effects and the corresponding concentrations [1] [2]:

Effect Category Specific Effects Observed Concentration Experimental Duration
Growth & Reproduction Significant suppression of growth ≥ 5 mg/kg 28 days
Significant suppression of reproduction (cocoon production) ≥ 1 mg/kg 28 days
Histological Damage Serious damage to the epidermis and intestines High concentrations (e.g., ≥ 10 mg/kg) 28 days
Oxidative Stress Induction of oxidative stress; altered gene expression (CAT, CRT, GST, HSP70, SOD) High concentrations 28 days

No acute lethal effects were observed in earthworms for concentrations up to 25 mg/kg, indicating that the primary risks are chronic and sublethal [1].

Q2: What is the environmental behavior of this compound in soil? Understanding the environmental fate of this compound is crucial for assessing long-term exposure risks.

  • Half-life: this compound has a half-life of approximately 28 days in artificial soil. This is relatively shorter than some traditional SDHIs (e.g., bixafen or fluopyram, which can persist for hundreds of days), but still warrants attention for its persistence [1] [2].
  • Bioaccumulation Potential: The research indicates that this compound is rapidly taken up and bioaccumulates in earthworms, suggesting a potential for trophic transfer and sustained internal exposure within organisms [1].

Q3: What strategies can help minimize the non-target toxicity of this compound? Two main strategies emerge from the current literature:

  • Formulating Combinations: To delay pathogen resistance and, crucially, to reduce the total amount of active ingredient applied, this compound can be mixed with other fungicides. This approach can lower the overall environmental load and potentially mitigate toxicity. The table below lists some effective partners identified in patent literature and industry research [3]: | Combination Partner | Example Target Crops | Example Target Diseases | | :--- | :--- | :--- | | Benzovindiflupyr | Cereals, Fruits, Vegetables | A broad spectrum including rusts, powdery mildew | | Picoxystrobin | Rice, Cucumbers | Sheath blight, Downy mildew | | Tetraconazole | Soybeans | Asian soybean rust | | Fluxapyroxad | Cereals, Turf | Leaf spots, Blights |
  • Adhering to Safe Concentrations: For laboratory ecotoxicology studies, it is critical to use exposure concentrations below the no-observed-effect level (NOEL) for reproduction, which is < 1 mg/kg, to avoid impacting earthworm populations in model ecosystems [1].

Experimental Protocols for Toxicity Assessment

For researchers aiming to replicate or build upon these findings, here are detailed methodologies for key assays.

Protocol 1: Earthworm Chronic Toxicity Test This protocol is adapted from the study by Ji et al. (2023) [1] [2].

  • 1. Test Organism: Use mature, clitellated earthworms (Eisenia fetida) with a well-developed clitellum. Pre-acclimate them in artificial soil for at least 24 hours before testing.
  • 2. Artificial Soil Preparation: Prepare a standardized soil substrate consisting of:
    • 70% quartz sand
    • 20% kaolin clay
    • 10% sphagnum peat Adjust the soil pH to 6.0 ± 0.5 by adding calcium carbonate.
  • 3. Test Chemical Spiking: Dissolve this compound (purity ≥ 99%) in acetone as a carrier solvent. Mix this solution thoroughly with the artificial soil to achieve a series of desired concentrations (e.g., 0, 1, 5, 10, 25 mg/kg dry weight). A solvent control (acetone only) must be included. Evaporate all acetone before hydrating the soil.
  • 4. Exposure Setup: For each concentration, use at least 4 replicates. Place 10 earthworms in each container holding 500 g of moistened test soil (about 35% water holding capacity). Incubate the containers in a climate-controlled chamber at 20 ± 1°C with a 16:8 hour light:dark cycle for 28 days.
  • 5. Endpoint Measurements:
    • Lethality: Record mortality weekly.
    • Growth: Weigh each earthworm at the start and end of the test.
    • Reproduction: After 28 days, move all adult earthworms to a fresh soil setup for another 28-day period to count the number of cocoons and juveniles produced.

Protocol 2: Oxidative Stress and Gene Expression Analysis This protocol can be conducted in parallel with the chronic toxicity test [1] [2].

  • 1. Sample Collection: After the 28-day exposure, randomly select earthworms from each treatment group. Clean them and snap-freeze in liquid nitrogen. Store at -80°C until analysis.
  • 2. Biochemical Assays:
    • Enzyme Extraction: Homogenize the earthworm tissue in chilled phosphate buffer (pH 7.4) and centrifuge to collect the supernatant.
    • CAT & SOD Activity: Measure Catalase (CAT) and Superoxide Dismutase (SOD) activity using commercial assay kits based on spectrophotometric methods.
    • Malondialdehyde (MDA) Level: Assess lipid peroxidation by measuring MDA content, often using the thiobarbituric acid reactive substances (TBARS) method.
  • 3. Gene Expression Analysis (qRT-PCR):
    • RNA Extraction: Extract total RNA from earthworm tissue using a commercial kit. Check RNA integrity.
    • cDNA Synthesis: Synthesize first-strand cDNA using a reverse transcription kit.
    • Quantitative PCR: Perform qPCR with primers for oxidative stress-related genes (CAT, SOD, GST, HSP70). Use a housekeeping gene (e.g., β-actin or GAPDH) for normalization. Calculate relative gene expression using the 2^(-ΔΔCt) method.

Mechanism of Toxicity and Experimental Workflow

The following diagram illustrates the proposed mechanism of this compound toxicity in earthworms and the integrated experimental workflow, connecting the molecular initiating event to the observed adverse outcomes.

G ExpStart This compound Exposure (Soil Contamination) Uptake Uptake & Bioaccumulation in Earthworm ExpStart->Uptake MIEvent Molecular Initiating Event (Potential SDH Inhibition) Uptake->MIEvent OxStress Cellular Response (Oxidative Stress) MIEvent->OxStress GeneExp Gene Expression Changes (CAT, SOD, GST, HSP70) OxStress->GeneExp HistoDamage Tissue Damage (Epidermis, Intestines) OxStress->HistoDamage Cellular Damage Assay1 Biomarker Assay (Enzyme Activity, MDA) OxStress->Assay1 AdverseOutcome Adverse Outcomes (Growth & Reproduction Suppression) GeneExp->AdverseOutcome Assay2 Molecular Analysis (qRT-PCR Gene Expression) GeneExp->Assay2 HistoDamage->AdverseOutcome Assay3 Histopathological Examination (Microscopy) HistoDamage->Assay3 Assay4 Chronic Toxicity Test (Growth, Reproduction) AdverseOutcome->Assay4

References

comparative binding affinity of Fluindapyr enantiomers to SDH

Author: Smolecule Technical Support Team. Date: February 2026

Known Information on Fluindapyr Enantiomers

A 2022 study successfully separated the enantiomers of this compound and demonstrated that they degrade at different rates in plants, which implies differing biological activities and potential differences in binding to the SDH enzyme [1]. The key observations are summarized below.

Enantiomer Observed Enantioselective Degradation
R-(-)-Fluindapyr Preferentially degraded in tomato leaves.
S-(+)-Fluindapyr Preferentially degraded in cucumber leaves.
Both Enantiomers No selective degradation in the fruits of cucumber or tomato.

The study concludes that this enantioselectivity is "likely to be caused by different biodegradation enzyme systems" [1]. However, it does not provide the quantitative binding affinity data (such as IC50 or Ki values) you are looking for.

Context: SDH as a Target & Study Methods

To aid your research, here is some context on SDH and how binding can be studied.

  • SDH Function and Inhibition: Succinate Dehydrogenase (SDH), also known as Mitochondrial Complex II, is a key enzyme in both the Krebs cycle and the mitochondrial electron transport chain [2] [3] [4]. SDH inhibitors (SDHIs) like this compound work by binding to the enzyme's ubiquinone-binding site (Q-site), disrupting energy production and leading to cell death [2] [4].
  • Experimental Protocols for Binding Studies: Research into SDH inhibitor binding often uses a combination of methods. The flowchart below outlines a typical workflow that integrates several techniques mentioned in the search results [3] [5].

architecture Start Start: Study SDH-Inhibitor Binding Prep Protein Preparation Start->Prep ExpAssay Experimental Activity Assay Prep->ExpAssay Permeabilized Mitochondria CompModel Computational Modeling Prep->CompModel e.g., Homology Modeling (AlphaFold, SWISS-MODEL) Analysis Binding Analysis ExpAssay->Analysis e.g., Succinate-Cytochrome c Reductase (SCCR) Assay Docking Molecular Docking CompModel->Docking MD Molecular Dynamics Simulation Docking->MD e.g., 100 ns simulation MD->Analysis Calculate Binding Free Energy (ΔG)

The succinate-cytochrome c reductase (SCCR) assay is a common experimental method to measure SDH activity and its inhibition. This test uses permeabilized cells or isolated mitochondria and measures the rate of cytochrome c reduction spectrophotometrically in the presence of succinate [3]. Specificity is confirmed using SDH inhibitors like malonate [3].

For in silico studies, researchers typically build a 3D model of the SDH protein, perform molecular docking to predict how an inhibitor fits into the binding pocket, and then run molecular dynamics (MD) simulations to understand the stability of the complex and calculate binding free energy [5]. A 2025 study on a similar SDHI fungicide, Fluxapyroxad, used precisely this approach, running 100 ns MD simulations to identify key amino acids involved in binding across different species [5].

References

comparison of Fluindapyr with other SDHI fungicides

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Overview of Fluindapyr and Other SDHIs

The table below synthesizes available information on key SDHI fungicides, focusing on their characteristics and available data.

Common Name FRAC Group / Code Introduction Year (approx.) Key Characteristics & Applications Available Comparative Data
This compound [1] [2] [3] 7 [3] 2020s (Market data from 2024) [2] Broad-spectrum; used on cereals, fruits, vegetables; effective against tar spot, southern rust [2] [3]. Market size (USD 386M in 2024) [2]; Toxicological data on earthworms [4].
Fluxapyroxad [5] 7 [1] 2011 [6] Holds largest market share (24.6%); broad-spectrum; used across multiple crops [5]. Market share data [5].
Boscalid [5] 7 [1] 2003 [6] Early "modern generation" SDHI; substantial market presence via generic products [5]. Market share data [5].
Isoflucypram [5] 7 [1] Recent Fastest-growing compound (11.2% CAGR); enhanced control of resistant pathogens [5]. Growth rate data [5].
Fluopyram [5] 7 [1] 2013 [6] Shows strong results in seed treatment applications [5]. Application segment data [5].

Mechanism of Action and Resistance

All SDHI fungicides share the same target site of action, inhibiting the succinate dehydrogenase (SDH) enzyme in the fungal mitochondrial respiration chain [1] [6]. The table below outlines the core mechanism and resistance challenges.

Aspect Description
Molecular Mechanism Binds to the ubiquinone binding site of the SDH enzyme, disrupting energy production (ATP synthesis) and leading to fungal cell death [1].
Resistance Risk Classified as medium-high risk by FRAC. Resistance is known in several fungal species in field populations and lab mutants [1].
Resistance Mechanism Target-site mutations in the sdhB, sdhC, and sdhD genes confer reduced sensitivity. Cross-resistance patterns between different SDHIs are complex [1] [6].

G Fungus Fungal Pathogen Respiration Mitochondrial Respiration Fungus->Respiration SDH Succinate Dehydrogenase (SDH) Complex II Respiration->SDH Energy Energy Production (ATP) SDH->Energy SDHI SDHI Fungicide SDHI->SDH  Inhibits SDHI->SDH Binds to Ubiquinone Site

Diagram: Mechanism of SDHI Fungicides. SDHI fungicides bind to the ubiquinone site of the SDH enzyme, a key component in mitochondrial respiration, thereby disrupting energy production in fungal cells.

Ecotoxicology Profile of this compound

A laboratory study provides specific toxicological data for this compound on earthworms (Eisenia fetida), a non-target soil organism [4]. Key findings are summarized below.

Parameter Finding in Earthworms Experimental Context
Oxidative Stress Induced; significant increase in activities of SOD and CAT enzymes [4]. 14-day exposure in artificial soil [4].
Growth Inhibition Significant suppression of growth [4]. 28-day exposure in artificial soil [4].
Reproduction Inhibition Significant suppression of reproduction [4]. 28-day exposure in artificial soil [4].
Tissue Damage Induced damage to epidermis and intestines [4]. Histopathological examination after exposure [4].
Persistence Concentration in soil decreased to 47.6% of initial level by day 28 [4]. Measured over 28 days in artificial soil [4].

References

efficacy of Fluindapyr and phenamacril mixture on rice disease

Author: Smolecule Technical Support Team. Date: February 2026

Phenamacril-Based Mixtures with Supporting Data

The following table summarizes two phenamacril-based mixtures for which published experimental data on rice disease control is available.

Fungicide Mixture Target Rice Disease Pathogen(s) Key Efficacy Data Reference

| Phenamacril + Ipconazole (2:1 ratio) | Bakanae disease | Fusarium fujikuroi | • 100% disease control in greenhouse tests at 6 g a.i./100 kg seeds. • Synergistic inhibition of mycelial growth [1]. | [1] | | Phenamacril + Fludioxonil (6% FS formulation) | Bakanae disease & Seedling rot disease | Fusarium moniliforme Sheldon & Curvularia lunata | • Control effect on bakanae disease exceeded 84.83%. • Highest yield increase of 30.48% in multi-region field trials [2]. | [2] |

Detailed Experimental Protocols

For researchers looking to replicate or evaluate these studies, here are the key methodological details.

For Phenamacril + Ipconazole Mixture [1]
  • Antifungal Activity Assay: Evaluated using the mycelial growth inhibition method on PDA medium amended with fungicides. EC50 values were calculated.
  • Synergy Testing: Mycelial growth inhibition was tested with single fungicides and a 2:1 mixture to identify synergistic, additive, or antagonistic effects.
  • Greenhouse Efficacy: Treated rice seeds were planted in soil inoculated with F. fujikuroi. Disease control percentage was assessed.

For 6% Phenamacril · Fludioxonil FS Formulation [2]
  • In Vitro Antifungal Activity: Used the hyphal growth method on PDA plates. Growth inhibition percentage was calculated.
  • Formulation Development: The 6% FS (Flowable Concentrate for Seed treatment) was prepared via a wet sand grinding method with orthogonal tests to determine the optimal formula.
  • Field Trials: Coated seeds were tested in five different regions in the Yangtze River Basin. Control effects and yield increases were recorded and compared to a control agent.

Important Considerations for Fluindapyr

Although a direct mixture with phenamacril for rice is not documented, this compound is a relevant SDHI fungicide.

  • Registered Uses: this compound is registered for use on crops like soybeans, corn, and cotton for controlling rusts, leaf spots, and powdery mildew [3] [4].
  • Environmental Profile: this compound is classified as persistent in soil (laboratory DT₅₀ 244 days) and has a high potential for bioaccumulation (Log P = 4.12) [4].

References

comparative toxicity of Fluindapyr versus traditional SDHIs

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Toxicity of SDHI Fungicides

The table below summarizes experimental toxicity data for several SDHI fungicides from various studies. Please note that direct comparisons should be made cautiously due to differing experimental models and conditions.

Fungicide Experimental Model Toxicity Endpoints & Key Findings Experimental Protocol Summary

| Benzovindiflupyr | Danio rerio (zebrafish) [1] | LC50: 0.0360 mg/L • Classified as "very highly toxic" to aquatic life. • Enantioselectivity observed: the 1S,4R-(-) enantiomer is more toxic. | Acute Toxicity Test: Zebrafish were exposed to the fungicide in a static system. The LC50 (median lethal concentration) was calculated based on mortality data after 96 hours using a first-order degradation kinetics equation [1]. | | Benzovindiflupyr | Human colon cells [2] | • Induced succinate accumulation (an oncometabolite). • Triggered metabolic reprogramming towards tumorigenic pathways. | In Vitro Cell Culture: Human colon cells were treated with the SDHI fungicide. Analyses included measuring intracellular succinate levels and evaluating changes in metabolic pathways to assess shifts associated with cancer development [2]. | | Bixafen, Boscalid, Fluxapyroxad, Flutolanil, Isoflucypram, Isopyrazam, Penthiopyrad, Sedaxane, Thifluzamide | Zebrafish embryos, larvae, adults [3] | • Developmental toxicity & cardiovascular abnormalities. • Liver & kidney damage, oxidative stress, energy deficits. • Microcephaly & axon growth defects. | Multi-Life Stage Assessment: Zebrafish were exposed to SDHIs across different developmental stages. A suite of biological endpoints was examined, including morphological development, organ function, oxidative stress markers, ATP levels, and programmed cell death (apoptosis) [3]. | | Boscalid | Colletotrichum fungi [4] | • Higher doses required for inhibition compared to Benzovindiflupyr. • Did not cause significant damage to the cell membrane. | In Vitro Antifungal Activity: Fungal isolates were cultured with the fungicide. Inhibitory activity was measured by assessing fungal growth and ATP content. Membrane damage was specifically evaluated by measuring relative electrolyte leakage from hyphae [4]. |

Detailed Experimental Protocols

For researchers looking to replicate or understand the depth of these studies, here is a more detailed breakdown of the key methodologies.

  • Zebrafish Toxicity Assessment (as in [3] & [1]):

    • Model System: Wild-type zebrafish (Danio rerio) are maintained under standardized laboratory conditions.
    • Chemical Exposure: Fungicides are dissolved in a suitable carrier and diluted to a range of concentrations in the water where zebrafish embryos, larvae, or adults are housed.
    • Exposure Regimen: Tests are typically static (solution not renewed) or semi-static (renewed periodically). For acute toxicity, the LC50 is often determined after 96 hours of exposure.
    • Endpoint Analysis: Researchers record mortality and observe for sublethal effects like morphological deformities, behavioral changes, and specific organ toxicity. Molecular analyses (e.g., for oxidative stress, apoptosis) are conducted on tissue samples.
  • In Vitro Antifungal and Cellular Mechanism Studies (as in [2] & [4]):

    • Cell/Fungal Culture: Human cell lines (e.g., colon cells) or pathogenic fungal strains (e.g., Colletotrichum) are cultured in appropriate growth media.
    • Treatment: Cultures are treated with a range of fungicide concentrations.
    • Metabolic Analysis:
      • SDH Activity/ATP Measurement: Enzyme activity or cellular ATP levels are measured using commercial assay kits.
      • Oncometabolite Accumulation: Intracellular levels of metabolites like succinate are quantified using techniques such as liquid chromatography-mass spectrometry (LC-MS) [2].
      • Transcriptome Analysis: RNA is sequenced to identify changes in gene expression profiles following fungicide exposure [4].
    • Membrane Integrity Assay: For fungi, membrane damage is assessed by measuring the leakage of electrolytes from fungal hyphae into the surrounding solution using a conductivity meter [4].

SDHI Toxicity Mechanism and Adverse Outcome Pathway

The diagram below, generated using Graphviz, illustrates the hypothesized common Adverse Outcome Pathway (AOP) for SDHI toxicity, based on the reviewed literature. A key finding is that some SDHIs, like Benzovindiflupyr, may have additional, distinct mechanisms that enhance their toxicity [4].

SDHI_AOP SDHI Adverse Outcome Pathway SDHI_Exposure SDHI Exposure MIE Molecular Initiating Event (MIE) Inhibition of Succinate Dehydrogenase (SDH) Complex SDHI_Exposure->MIE KEs Key Events - Succinate Accumulation (Oncometabolite) - Oxidative Stress - ATP Depletion (Energy Deficit) MIE->KEs AO_Human Adverse Outcome (Mammals) - Metabolic Reprogramming - Tumorigenic Signaling KEs->AO_Human AO_Fish Adverse Outcome (Zebrafish) - Developmental Toxicity - Organ Damage - Neurodevelopmental Defects KEs->AO_Fish AO_Fungi Mechanism (Fungi) - Inhibition of Growth - Cell Membrane Damage (e.g., Benzovindiflupyr) KEs->AO_Fungi

The core conserved mechanism begins with the Molecular Initiating Event: the inhibition of the mitochondrial Succinate Dehydrogenase (SDH) complex [2] [3]. This inhibition leads to several Key Events:

  • Succinate Accumulation: The oncometabolite succinate builds up, which can stabilize hypoxia-inducible factors (HIFs) and trigger tumorigenic signaling in human cells [2].
  • Oxidative Stress: Disruption of the electron transport chain can lead to excessive production of reactive oxygen species (ROS) [3].
  • Energy Deficit: Impaired mitochondrial respiration causes a reduction in cellular ATP levels [4] [3].

These key events can culminate in different Adverse Outcomes depending on the organism, including metabolic reprogramming in human cells, and developmental toxicity in zebrafish [2] [3]. Furthermore, certain SDHIs like Benzovindiflupyr exhibit a distinct mechanism in fungi by directly damaging the cell membrane, contributing to its higher efficacy and bioactivity [4].

Knowledge Gaps and Future Research

A significant gap identified in this review is the lack of publicly available, peer-reviewed data on the specific toxicity of Fluindapyr. Future research should prioritize:

  • Conducting standardized toxicity tests for this compound in both aquatic (e.g., zebrafish) and mammalian models.
  • Performing comparative transcriptomic and metabolomic studies to see if this compound shares the conserved AOP or possesses unique mechanisms.
  • Investigating the potential enantioselective toxicity of this compound, as seen with Benzovindiflupyr [1].

References

acute risk assessment of Fluindapyr residues in food

Author: Smolecule Technical Support Team. Date: February 2026

Established Tolerance Limits for Fluindapyr

The U.S. Environmental Protection Agency (EPA) has set maximum residue limits (tolerances) for this compound on various soybean commodities. These levels are deemed safe for consumers, including sensitive populations like infants and children [1] [2].

The table below summarizes these tolerances:

Soybean Commodity Tolerance (parts per million, ppm)
Forage 15 ppm
Hay 30 ppm
Hulls 0.6 ppm
Seed 0.2 ppm

The EPA's risk assessment concluded that aggregate exposure to this compound residues from food and drinking water utilizes only 9% of the acute Population Adjusted Dose (aPAD) for children aged 1-2 years, indicating a wide margin of safety for acute dietary risk [1].

Analytical Methods for Residue Detection

Accurate risk assessment relies on robust analytical methods. A recent study developed a specific protocol for simultaneously detecting this compound and its five metabolites in fruits and vegetables, which is more suitable for these metabolites than standard multi-residue methods [3].

The experimental workflow for this method can be visualized as follows:

G Start Sample (Fruit/Vegetable) A Extraction Start->A B Solid-Phase Extraction (SPE) (Mixed-Mode Cation Exchange Cartridge) A->B C Analysis via UHPLC-MS/MS B->C D Quantification of This compound and 5 Metabolites C->D

Key Experimental Protocols:

  • Extraction: A mixed solution of acetonitrile and water is used for extraction, deviating from the conventional QuEChERS method which uses acetonitrile and salting out. This was found to be more effective for the water-soluble metabolites of this compound [3].
  • Cleanup and Enrichment: The extract is purified and concentrated using Solid-Phase Extraction (SPE) with a mixed-mode cation exchange (MCX) cartridge [3].
  • Instrumental Analysis: Detection and quantification are performed using Ultrahigh-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS). The method was validated according to Chinese and EU pesticide method guidelines, confirming its reliability [3].

Gaps in Comparative Data and Brotoxicity

The search results reveal two main areas where information for a direct comparison is lacking:

  • No Direct Performance Comparison: The available sources focus on this compound's tolerance levels and analytical methods, but do not provide experimental data comparing its efficacy or residual profile directly against other SDHI fungicides or alternatives [3] [1] [2].
  • Emerging Data on Environmental Toxicity: While the EPA has assessed dietary risk as low, an ecotoxicology study indicates that this compound can be toxic to earthworms (Eisenia fetida), a key non-target soil organism. This highlights the importance of considering environmental health in a comprehensive risk assessment, even if it falls outside the immediate scope of food residue risk [4].

References

comparative degradation rates of Fluindapyr enantiomers

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Fluindapyr Enantiomer Properties

Property / Aspect R-(-)-Fluindapyr S-(+)-Fluindapyr Experimental Context / Notes
Degradation in Paddy Soil (Anaerobic) Half-life (DT₅₀): 69.6 days [1] Half-life (DT₅₀): 101.8 days [1] R-(-)-enantiomer degrades 1.5 times faster than S-(+)-enantiomer [1].
Degradation in Tomato Preferentially degraded in leaves [2] No preferential degradation in fruits [2] Behavior is plant part-specific [2].
Degradation in Cucumber No preferential degradation in fruits [2] Preferentially degraded in leaves [2] Behavior is plant part-specific [2].
Fungicidal Bioactivity Lower activity against Rhizoctonia solani [1] EC₅₀: 87.8 times more active than R-enantiomer against R. solani [1] Higher activity linked to stronger binding to target enzyme [1].
Molecular Binding Affinity Binding power: -32.12 kcal/mol [1] Binding power: -42.91 kcal/mol [1] More negative value indicates stronger binding to succinate dehydrogenase (SDH) [1].

Detailed Experimental Protocols

The data in the table above was generated using sophisticated analytical methods. Here is a detailed look at the key experimental protocols cited in the research.

Chiral Separation and Determination in Plants
  • Separation Method: Supercritical Fluid Chromatography-Tandem Mass Spectrometry (SFC-MS/MS) was used. This method achieved baseline separation of the enantiomers in just 2 minutes [2].
  • Sample Preparation: Researchers used a modified QuEChERS method for extracting this compound from plant matrices like cucumber and tomato [2].
  • Quantification: The limit of quantification (LOQ) for this method was 5 μg/kg, demonstrating high sensitivity [2].
  • Application: This protocol was applied to monitor the enantioselective degradation of this compound in different parts of cucumber and tomato plants [2].
Enantioselective Degradation and Bioactivity in Paddy Ecosystems
  • Chiral Analysis: A method was developed using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS). The absolute configuration of each enantiomer was confirmed using an electron circular dichroism model [1].
  • Soil Sample Preparation: A husk-based biochar material was utilized as a clean-up sorbent in an optimized QuEChERS method for paddy soil [1].
  • Degradation Study: The degradation experiments were conducted under anaerobic conditions to simulate the paddy field environment. The half-lives (DT₅₀) were calculated using first-order kinetic models [1].
  • Bioactivity Assay: The bioactivity against Rhizoctonia solani was evaluated by determining the half-maximal effective concentration (EC₅₀) for each enantiomer [1].
  • Molecular Docking: To explain the bioactivity difference, a molecular docking simulation was performed to study the binding interactions between each enantiomer and the succinate dehydrogenase (SDH) enzyme. Binding affinity was measured in kcal/mol [1].

Research Workflow for Enantioselective Study

The following diagram illustrates the logical workflow of a comprehensive study on chiral pesticides like this compound, from initial analysis to mechanistic explanation:

Start Start: Chiral Pesticide Study Step1 Chiral Separation & Analysis Start->Step1 Step2 Environmental Fate Study Step1->Step2 Obtain pure enantiomers Step3 Bioactivity Assessment Step2->Step3 Measure degradation rates Step4 Mechanism Investigation Step3->Step4 Compare efficacy (EC₅₀) End Risk Assessment & Guidance Step4->End Understand binding affinity

Key Conclusions for Research and Development

The experimental data leads to several critical insights for professionals in the field:

  • Enantioselectivity is Context-Dependent: The degradation rate of each enantiomer is not absolute but varies significantly with the environment (e.g., anaerobic soil vs. different plant species and parts) [2] [1]. This underscores the necessity for environment-specific studies.
  • High Activity of S-(-)-Enantiomer: The S-(+)-Fluindapyr enantiomer is significantly more potent against target fungi, a trait strongly correlated with its superior binding affinity to the SDH enzyme, as revealed by molecular docking [1].
  • Implication for Application: The research suggests that using the pure, high-activity S-(+)-enantiomer, rather than the racemic mixture, could potentially reduce the application dosage and environmental load, a strategy supported by similar findings for the related SDHI fungicide Benzovindiflupyr [3].

References

field trial results of Fluindapyr for wheat and sunflower diseases

Author: Smolecule Technical Support Team. Date: February 2026

Fluindapyr Performance Summary

The table below summarizes the key performance findings for this compound-based fungicide on wheat and sunflower crops from the available data.

Crop Target Diseases Reported Efficacy / Yield Improvement Formulation & Region
Wheat Septoria, Rust[s] [1] [2] 15–20% yield improvement shown in Ukrainian field trials [3] Tremisia (this compound + Flutriafol); Ukraine [1] [2]
Sunflower Alternaria, Sclerotinia [1] [2] 15–20% yield improvement shown in Ukrainian field trials [3] Tremisia (this compound + Flutriafol); Ukraine [1] [2]

Experimental Data and Research Gaps

The search results confirm this compound's activity against major diseases but lack the detailed, side-by-side comparative data needed for a full guide.

  • Available Data: The primary source of performance data comes from a commercial announcement regarding the registration of Tremisia in Ukraine [1] [2]. This information is promising but lacks critical methodological details such as trial design, application timing and rates, and statistical analysis, which are essential for a scientific audience.
  • Information Gaps: The current search did not yield any published, peer-reviewed field trial results that directly compare this compound with other fungicides on wheat and sunflower. There is also no accessible information on the specific experimental protocols used in the cited trials.

Research Workflow for Agrochemical Development

For researchers and scientists, establishing a robust methodology is crucial for evaluating new agrochemicals. The diagram below outlines a general experimental workflow that can be adapted for conducting and assessing field trials for products like this compound.

Start Experimental Design A Define Trial Objectives (e.g., Efficacy, Yield, MRL) Start->A B Select Trial Sites and Replications A->B C Establish Treatment Groups (Incl. Test Product & Standards) B->C D Apply Treatments (Note timing, rate, method) C->D E Data Collection (Disease scoring, yield, quality) D->E F Statistical Analysis E->F End Report & Peer Review F->End

References

yield improvement comparison with Fluindapyr treatment

Author: Smolecule Technical Support Team. Date: February 2026

Yield Performance and Experimental Data

The table below summarizes the key performance data and experimental details from the available studies.

Study Focus / Product Reported Yield Impact Experimental Details Source / Context

| Tremisia (Fluindapyr + Flutriafol) | 15–20% yield improvement in wheat and sunflowers [1] | • Location: Ukraine field trials. • Crops: Wheat, Sunflower. • Diseases Targeted: Alternaria, Septoria tritici (wheat rust), Sclerotinia. | AI-generated investment analysis citing FMC field trials [1] | | Adastrio / this compound (General Efficacy) | No statistically significant yield difference from non-treated control [2] | • Location: University of Maryland Research Farms (2022). • Crop: Soybeans. • Application: R3 growth stage. • Key Condition: No ratable foliar fungal diseases were present during the trial. | University efficacy trial [2] | | This compound (Ecotoxicology) | Not Applicable (Toxicity Study) | • Organism: Earthworms (Eisenia fetida). • Findings: Induced oxidative stress, tissue damage, and suppressed growth/reproduction at tested concentrations [3] | Academic laboratory study [3] |

Experimental Protocols and Methodologies

For a rigorous evaluation, the methodologies from the key studies are detailed below.

University of Maryland Soybean Efficacy Trial (2022)

This protocol is a representative example of a field trial for fungicide performance evaluation [2].

  • Plot Design: Randomized complete block design with five replicates at three research stations.
  • Crop & Planting: Full-season soybeans were planted in plots sized 11 by 30 feet.
  • Application Protocol:
    • Timing: Applied at the R3 growth stage (beginning of pod development).
    • Equipment: CO₂-powered backpack sprayer.
    • Nozzles & Calibration: TeeJet 8003 nozzles, calibrated to deliver 20 gallons per acre at 35 psi.
  • Data Collection:
    • Disease Assessment: Foliar disease incidence and severity were rated prior to application and approximately every two weeks thereafter until the R6 growth stage.
    • Yield Measurement: The center of each plot was harvested with a research combine, and yields were adjusted to 13% moisture.
    • Statistical Analysis: Data were analyzed using ANOVA, and significant differences between treatments were separated using Fisher’s Least Significant Difference (LSD at α=0.10).
Ecotoxicology Study on Earthworms

This study details the laboratory method for assessing non-target toxicity [3].

  • Test Organism: Mature adult earthworms (Eisenia fetida) with a well-developed clitellum.
  • Exposure Setup:
    • Medium: Artificial soil was used.
    • Concentrations: Earthworms were exposed to a range of concentrations of this compound (0.1, 1.0, 2.5, and 5.0 mg/kg) in the soil.
    • Conditions: Tests were conducted in an illuminated incubator at a constant temperature of 20°C ± 1°C for 14 days (acute) or 28 days (chronic).
  • Endpoint Measurements:
    • Acute Toxicity: Mortality observed over 14 days.
    • Chronic Toxicity: Measurements included growth (biomass change), reproduction (cocoon production), and biochemical markers of oxidative stress.
    • Histopathological Examination: Tissue damage to the epidermis and intestines was examined.

Mode of Action and Signaling Pathway

This compound is a succinate dehydrogenase inhibitor (SDHI), classified as a Fungicide Resistance Action Committee (FRAC) Group 7. The following diagram illustrates its specific mechanism of action within the fungal mitochondrial electron transport chain.

G Mitochondrion Mitochondrion Complex_II Succinate Dehydrogenase (Mitochondrial Complex II) Mitochondrion->Complex_II Fumarate Fumarate Complex_II->Fumarate Ubiquinol Ubiquinol (QH₂) Complex_II->Ubiquinol ETC Electron Transport Chain (Disrupted) Complex_II->ETC Electrons Succinate Succinate Succinate->Complex_II Oxidation Ubiquinone Ubiquinone (Q) Ubiquinone->Complex_II Reduction This compound This compound This compound->Complex_II Binds & Inhibits Energy Cellular Energy (ATP) Production Halted ETC->Energy FungalDeath Fungal Cell Death Energy->FungalDeath

The diagram shows that this compound binds to the succinate dehydrogenase enzyme, a key component of the mitochondrial electron transport chain. This inhibition halts cellular energy production, leading to fungal cell death [4] [5].

Interpretation and Further Research

The data shows that this compound's performance is highly context-dependent. It can provide significant yield benefits under disease pressure but offers no advantage in the absence of target pathogens [1] [2].

  • For a complete comparison, you would need data from head-to-head trials comparing this compound-based products against other leading SDHIs and fungicides from different FRAC groups across multiple seasons and locations.
  • For safety profiling, the ecotoxicology data suggests a need to evaluate its environmental impact relative to other fungicides, considering factors like soil persistence and toxicity to non-target organisms [3].

References

×

XLogP3

3.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

351.15584676 Da

Monoisotopic Mass

351.15584676 Da

Heavy Atom Count

25

UNII

522R9HD73D

GHS Hazard Statements

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Dates

Last modified: 08-16-2023

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